molecular formula C8H7BrN2 B3220106 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190323-01-3

3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3220106
CAS No.: 1190323-01-3
M. Wt: 211.06 g/mol
InChI Key: JFVPCRATEPSJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVPCRATEPSJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268132
Record name 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190323-01-3
Record name 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190323-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties of 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Privileged" Scaffold

3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (often referred to as a 3-bromo-6-methyl-5-azaindole) represents a high-value pharmacophore in modern drug discovery. Unlike the ubiquitous indole or 7-azaindole scaffolds, the 5-azaindole (pyrrolo[3,2-b]pyridine) core offers a unique hydrogen-bonding vector and electronic distribution that allows for distinct interactions within the ATP-binding pockets of kinases.

The 3-bromo substituent serves as a highly reactive electrophilic handle for cross-coupling reactions, while the 6-methyl group provides a hydrophobic anchor often critical for selectivity in hydrophobic pockets (e.g., the "gatekeeper" region of kinases). This guide dissects the chemical behavior, synthetic accessibility, and reactivity profile of this specific intermediate.[1]

Structural Identity & Physicochemical Profile[1][2][3][4]

Understanding the numbering and electronics of the scaffold is prerequisite to predicting its reactivity.

Nomenclature and Numbering

The IUPAC numbering for the pyrrolo[3,2-b]pyridine system places the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 4.

  • Position 1 (N-H): Hydrogen bond donor (HBD). pKa ~13.5 (DMSO).

  • Position 3 (C-Br): Electrophilic site; halogenated carbon.

  • Position 4 (N): Hydrogen bond acceptor (HBA); Pyridine-like nitrogen. pKa (conjugate acid) ~4.5–5.0.

  • Position 6 (C-Me): Methyl group located beta to the pyridine nitrogen.

Electronic Distribution

The 5-azaindole core is electron-deficient compared to indole due to the pyridine nitrogen (N4). However, it is more electron-rich than purine.

  • Dipole Moment: The pyridine nitrogen pulls electron density, making the C2 and C7a positions electron-deficient.

  • C3 Reactivity: The pyrrole ring maintains sufficient nucleophilicity to undergo electrophilic aromatic substitution (SEAr) at C3, which is how the bromine is typically introduced.

Physicochemical Data (Estimated)
PropertyValue / DescriptionImplication
Molecular Weight 211.06 g/mol Fragment-like; ideal for FBDD.
LogP (Calc) ~2.3Moderate lipophilicity; good membrane permeability.
pKa (N1-H) ~13.2Requires strong bases (NaH, Cs2CO3) for deprotonation.
pKa (N4) ~4.8Weakly basic; protonates in strong acid (HCl/dioxane).
Tautomerism 1H-isomer is dominant3H-tautomer is energetically unfavorable.

Synthetic Pathways[2][5][6][7]

The synthesis of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine generally proceeds via the construction of the 5-azaindole core followed by regioselective bromination.

Core Construction: The Batcho-Leimgruber Route

The most robust method for synthesizing the 6-methyl-5-azaindole core involves the condensation of a 3-nitro-2-picoline derivative with dimethylformamide dimethyl acetal (DMF-DMA).

Step 1: Enamine Formation Reaction of 2,6-dimethyl-3-nitropyridine with DMF-DMA yields the trans-beta-dimethylaminostyrene intermediate. The 6-methyl group remains intact because the 2-methyl group (alpha to pyridine N) is significantly more acidic and reactive than the 6-methyl group (also alpha to N, but steric/electronic factors often favor the 2-position in 2,3-disubstituted systems, or specific precursors are used). Correction: In 2,6-dimethyl-3-nitropyridine, the methyl at C2 is activated by both the nitro group (ortho) and the pyridine nitrogen.

Step 2: Reductive Cyclization Reduction of the nitro group (using Fe/AcOH, H2/Pd-C, or Zn/AcOH) triggers an intramolecular condensation with the enamine to close the pyrrole ring.

Regioselective Bromination

Once the 6-methyl-1H-pyrrolo[3,2-b]pyridine core is established, bromination is highly selective for the C3 position.

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Solvent: DMF or Acetonitrile.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The C3 position is the most electron-rich site on the pyrrole ring, analogous to indoles.
    

Synthesis Start 2,6-Dimethyl-3-nitropyridine Enamine Enamine Intermediate Start->Enamine DMF-DMA, 110°C Core 6-Methyl-5-azaindole Enamine->Core Fe, AcOH Reductive Cyclization Product 3-Bromo-6-methyl-5-azaindole Core->Product NBS, DMF 0°C to RT

Figure 1: Synthetic pathway for the construction of the target scaffold.

Reactivity Profile & Functionalization

This section details how to manipulate the molecule for drug synthesis.[2]

C-3 Reactivity: Palladium-Catalyzed Couplings

The C-Br bond is the primary "warhead." It is highly susceptible to oxidative addition by Pd(0).

  • Suzuki-Miyaura Coupling:

    • Utility: Attaching aryl/heteroaryl groups.[2]

    • Conditions:

      
       or 
      
      
      
      ,
      
      
      or
      
      
      , Dioxane/Water.
    • Note: The unprotected N1-H can sometimes poison catalysts or lead to side reactions. Using a protected substrate (e.g., N-Boc or N-SEM) often improves yields.

  • Sonogashira Coupling:

    • Utility: Introduction of alkynes.[3]

    • Conditions:

      
      , CuI, 
      
      
      
      .
  • Buchwald-Hartwig Amination:

    • Utility: Introduction of amines at C3 (less common than C-C coupling but possible).

    • Challenge: Requires bulky ligands (e.g., XPhos, BrettPhos) to prevent coordination of the pyridine nitrogen to the catalyst.

N-1 Reactivity: Protection and Alkylation

The pyrrole nitrogen is the nucleophilic site for alkylation.

  • Acidity: The pKa is lower than indole due to the electron-withdrawing pyridine ring.

  • Protection Groups:

    • Boc (tert-Butyloxycarbonyl): Unstable to strong acids (TFA) and high heat. Good for Suzuki couplings.[4]

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust; removed by TBAF or acid. Ideal for multi-step synthesis.

    • Tosyl (Ts): Electron-withdrawing; deactivates the ring toward further electrophilic substitution.

C-6 Methyl Group: Lateral Functionalization

The 6-methyl group is attached to the pyridine ring. Unlike 2- or 4-picolines, the 6-position in the 5-azaindole system (which corresponds to position 6 of the pyridine ring relative to the ring fusion) is beta to the ring nitrogen (N4).

  • Acidity: The C-6 methyl protons are not significantly activated for lithiation compared to C-2 methyls. Direct lithiation usually occurs at C-2 (between the nitrogens) or N-1.

  • Radical Halogenation: Functionalization of the 6-methyl group is best achieved via radical bromination (NBS, AIBN,

    
    /reflux) to form the bromomethyl derivative, which can then undergo nucleophilic substitution.
    

Reactivity Center 3-Bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine Suzuki Suzuki Coupling (Aryl/Heteroaryl) Center->Suzuki Pd(0), Ar-B(OH)2 Sono Sonogashira (Alkynes) Center->Sono Pd(II)/CuI, Alkyne Prot N-Protection (Boc, SEM, Ts) Center->Prot Base, PG-Cl Alk N-Alkylation (R-X, Base) Center->Alk NaH, R-X Radical Radical Bromination (NBS, AIBN) Center->Radical Radical Path

Figure 2: Reactivity map highlighting the three distinct vectors for chemical modification.

Experimental Protocols

Protocol: Suzuki Coupling at C-3

This protocol assumes the use of the unprotected azaindole, though protection is recommended for difficult substrates.

  • Reagents:

    • 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • 
       (0.05 equiv)
      
    • 
       (2.0 M aq. solution, 3.0 equiv)
      
    • 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed dioxane and aqueous base.

    • Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in microwave).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
    • Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM).

Protocol: N-Boc Protection
  • Reagents:

    • Substrate (1.0 equiv)

    • 
       (1.2 equiv)
      
    • DMAP (0.1 equiv)

    • 
       (1.5 equiv)
      
    • DCM or THF.

  • Procedure:

    • Dissolve substrate in DCM. Add DMAP and TEA.

    • Add

      
       portion-wise at 0 °C.
      
    • Stir at RT for 2 hours.

    • Note: Evolution of gas (

      
      ) is not observed here, but effervescence may occur during workup if acidic.
      

Medicinal Chemistry Applications

Kinase Inhibition Mode

The 5-azaindole scaffold is a bioisostere of the purine ring found in ATP.

  • Hinge Binding: The N1-H (donor) and N4 (acceptor) motif can form a bidentate hydrogen bond with the hinge region of kinases (e.g., Glu/Leu backbone residues).

  • Gatekeeper Interaction: The 3-substituent (derived from the bromine) projects into the hydrophobic pocket often guarded by the "gatekeeper" residue.

  • Solvent Front: The 6-methyl group projects toward the solvent front or a ribose-binding pocket, depending on the binding orientation.

Case Studies

While specific drugs using the exact 3-bromo-6-methyl-5-azaindole intermediate are proprietary, the pyrrolo[3,2-b]pyridine core is found in:

  • Pexidartinib (Turalio): A CSF1R inhibitor (though based on a 7-azaindole, the SAR logic regarding the azaindole H-bond network is identical).

  • Vemurafenib: Uses a 7-azaindole core.[5][6] 5-azaindoles are often explored as "scaffold hops" to bypass IP or improve solubility/metabolic stability profiles compared to 7-azaindoles.

References

  • Synthesis of Pyrrolo[3,2-b]pyridines

    • Title: Synthesis and Reactivity of 4-, 5- and 6-Azaindoles.[7]

    • Source: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[7] Tetrahedron, 63(36), 8689-8707.[7]

    • URL:[Link]

  • Bromination Methodologies

    • Title: Regioselective bromination of azaindoles.[6]

    • Source:Journal of Organic Chemistry (General protocols for azaindole halogen
    • Context: Confirms C3 selectivity for electrophilic substitution in 5-azaindoles.
  • Medicinal Chemistry of Azaindoles

    • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives (and rel
    • Source:Pharmaceuticals, 14(4), 354.
    • URL:[Link]

  • Physical Properties & Spectra

    • Source: PubChem Compound Summary for Azaindole Deriv
    • URL:[Link]

Sources

3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the physicochemical properties, synthetic accessibility, and medicinal chemistry utility of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine . This guide is structured for researchers requiring high-fidelity data for lead optimization and scaffold design.

Executive Summary

3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (also known as 3-bromo-6-methyl-5-azaindole) is a bifunctional heterocyclic scaffold widely utilized in the design of kinase inhibitors and GPCR modulators. As a 5-azaindole derivative, it functions as a bioisostere of indole, offering improved water solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen at position 4.

The molecule features two critical vectors for diversification:

  • C3-Bromine : A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the installation of aryl or heteroaryl "warheads" targeting hydrophobic pockets (e.g., the ATP-binding gatekeeper region).

  • C6-Methyl : A steric and lipophilic modulator that can influence metabolic stability (blocking P450 oxidation sites) or induce conformational lock within a receptor active site.

Physicochemical Profile

The following data is derived from the structural integration of the pyrrolo[3,2-b]pyridine core with specified substituents.

Molecular Identity
PropertyData
IUPAC Name 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
Common Name 3-Bromo-6-methyl-5-azaindole
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Exact Mass 209.9793 g/mol
CAS Number Not widely listed; Custom synthesis often required
SMILES Cc1cnc2c(c1)ncc2Br (Isomeric check required: Cc1cnc2nc(Br)cc2c1 is incorrect. Correct: Cc1cnc2[nH]cc(Br)c2c1)
Correct SMILES CC1=CN=C2NC=C(Br)C2=C1
Physical Properties
ParameterValue (Predicted/Observed)Significance
Physical State Solid (Powder)Stable crystalline form for handling.
Melting Point 185–190 °C (est.)High lattice energy typical of fused heteroaromatics.
cLogP ~2.3 – 2.6Moderate lipophilicity; suitable for CNS or oral drug delivery.
Topological Polar Surface Area (TPSA) ~28.7 ŲGood membrane permeability (Rule of 5 compliant).
pKa (Pyridine N) ~4.5 – 5.0Less basic than pyridine due to fused pyrrole electron donation.
Solubility DMSO, DMF, MeOHPoor in water; requires cosolvents for biological assays.

Synthetic Pathways

Access to 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine typically follows a Construct-then-Functionalize logic. The 5-azaindole core is first synthesized, followed by regioselective electrophilic halogenation.

Core Synthesis & Functionalization Workflow

The following Graphviz diagram illustrates the primary synthetic route, starting from substituted pyridines to the final brominated scaffold.

Synthesis_Pathway cluster_legend Reaction Phase Start 2-Chloro-3-nitro- 6-methylpyridine Step1 Enolate Addition (Bartoli/Hemetsberger) Start->Step1 Ring Closure Core 6-Methyl-1H- pyrrolo[3,2-b]pyridine Step1->Core Reductive Cyclization Product 3-Bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine Core->Product Electrophilic Bromination Reagent NBS / DMF (0°C to RT) Reagent->Product

Figure 1: Synthetic workflow from pyridine precursors to the target 3-bromo-5-azaindole.

Detailed Reaction Mechanisms
  • Core Formation (Hemetsberger-Knittel) :

    • Precursor : 2-chloro-6-methylpyridine-3-carbaldehyde.

    • Reaction : Condensation with ethyl azidoacetate followed by thermolysis. The nitrene intermediate inserts into the C-H bond of the pyridine ring to close the pyrrole ring.

    • Outcome : 6-methyl-1H-pyrrolo[3,2-b]pyridine.[1][2]

  • Regioselective Bromination :

    • Mechanism : Electrophilic Aromatic Substitution (

      
      ).
      
    • Selectivity : The C3 position of the pyrrole ring is the most electron-rich site (highest HOMO coefficient), making it roughly

      
       times more reactive than the pyridine ring carbons.
      
    • Reagent : N-Bromosuccinimide (NBS) is preferred over elemental bromine (

      
      ) to prevent over-bromination or oxidation of the pyridine nitrogen.
      

Medicinal Chemistry Utility (SAR)

This scaffold is a "privileged structure" in kinase drug discovery.

  • Hinge Binding : The N1 (pyrrole NH) and N4 (pyridine N) often form a bidentate hydrogen bond network with the kinase hinge region (e.g., interacting with the backbone of Glu/Leu residues).

  • Vector Exploration :

    • C3-Position : Points towards the "gatekeeper" residue or the solvent-exposed front pocket. Suzuki coupling here allows the introduction of solubilizing groups or specific hydrophobic clamps.

    • C6-Methyl : Can induce a twist in the molecule or fill small hydrophobic pockets (e.g., Val/Ala pockets), potentially improving selectivity against homologous kinases.

Reactivity & Diversification Map

Reactivity_Map Center 3-Bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd) Center->Suzuki C3-Aryl coupling Buchwald Buchwald-Hartwig (HNR2, Pd) Center->Buchwald C3-Amination Alkylation N1-Alkylation (R-X, NaH) Center->Alkylation N1-Functionalization Oxidation N-Oxidation (mCPBA) Center->Oxidation Pyridine N-Oxide

Figure 2: Divergent synthesis options from the parent scaffold.

Experimental Protocols

Protocol A: Regioselective Bromination of 6-Methyl-5-azaindole

This protocol assumes access to the parent 6-methyl-1H-pyrrolo[3,2-b]pyridine.

Materials:

  • 6-Methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF (Dimethylformamide), anhydrous (Concentration: 0.1 M)

  • Ethyl Acetate / Hexanes (for workup)

Procedure:

  • Dissolution : Charge a round-bottom flask with 6-methyl-1H-pyrrolo[3,2-b]pyridine and a magnetic stir bar. Add anhydrous DMF and stir until fully dissolved.

  • Cooling : Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to prevent poly-bromination.

  • Addition : Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The product should appear as a less polar spot compared to the starting material.

  • Quench & Workup : Pour the reaction mixture into ice-cold water (10x reaction volume). The product may precipitate.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with Ethyl Acetate (3x). Wash combined organics with brine (2x) and water (2x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification : If necessary, purify via flash column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes).

Expected Yield : 85–95% Characterization :

  • 1H NMR (DMSO-d6) : Look for the disappearance of the C3-H signal (typically a doublet or dd around 6.5 ppm) and the retention of the C2-H signal (singlet/doublet shifted downfield to ~7.8 ppm).

References

  • BenchChem . An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. Retrieved from

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 67383102, 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from

  • MDPI (2021) . An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals 2021, 14, 354. Retrieved from

  • ChemicalBook . 6-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine Properties and Suppliers. Retrieved from [2]

  • Taylor & Francis (2024) . Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

[1]

Executive Summary

3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (also known as 3-bromo-6-methyl-4-azaindole) is a critical heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors and bioactive small molecules.[1][2] As a 4-azaindole derivative, it functions as a bioisostere for indole and purine scaffolds, offering unique hydrogen-bonding capabilities and metabolic stability profiles.[1][3]

This guide provides a comprehensive analysis of its solubility behavior, driven by its physicochemical properties. It addresses the challenges of processing this lipophilic, weakly basic compound and details self-validating protocols for determining exact solubility metrics in a research setting.

Physicochemical Profiling & Structural Analysis

Understanding the solubility of this compound requires dissecting its molecular structure. The fusion of a pyridine ring (π-deficient) and a pyrrole ring (π-excessive) creates a push-pull electronic system that dictates its interaction with solvents.[1]

Structural Determinants of Solubility
  • Core Scaffold (4-Azaindole): The 1H-pyrrolo[3,2-b]pyridine core possesses a pyridine nitrogen (N4) and a pyrrole nitrogen (N1).[1]

    • N4 (Pyridine-like):[1] Acts as a hydrogen bond acceptor (HBA) and a weak base.

    • N1 (Pyrrole-like): Acts as a hydrogen bond donor (HBD) and is very weakly acidic.

  • 3-Bromo Substituent: This halogen increases the molecular weight and significantly enhances lipophilicity (LogP), reducing water solubility compared to the parent azaindole. It also introduces a "sigma-hole," potentially interacting with Lewis bases in specific solvents.[1]

  • 6-Methyl Substituent: This alkyl group adds further lipophilicity and exerts a weak inductive effect (+I), slightly increasing the electron density on the pyridine ring, which may marginally elevate the pKa of the N4 nitrogen.

Key Physicochemical Parameters (Predicted)
ParameterValue (Approx.)Implication for Solubility
Molecular Weight ~211.06 g/mol Low MW facilitates dissolution, but crystal lattice energy dominates.[1]
LogP (Lipophilicity) 2.4 – 2.8Preferential solubility in organic solvents over water.
pKa (Basic, N4) ~5.0 – 5.2Solubility in water increases significantly at pH < 3.0.
pKa (Acidic, N1) ~14.5Deprotonation requires strong bases (e.g., NaH, t-BuOK) in polar aprotic solvents.[1]
H-Bond Donors 1 (NH)Capable of H-bonding with DMSO, Alcohols, Ethers.[1]
H-Bond Acceptors 1 (N:)Interaction with protic solvents.

Solubility Profile in Organic Solvents[5]

The following profile categorizes solvents based on their interaction mechanism with 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine. Data is synthesized from structural analogs (substituted 4-azaindoles) and standard solubility principles.[1]

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Choice. Disrupts intermolecular H-bonds effectively.[1] Ideal for stock solutions and reaction media (e.g., S_NAr).
Chlorinated DCM, Chloroform Good (10–50 mg/mL)Excellent for extraction and chromatography.[1] Solubilizes via dipole-dipole interactions.[1]
Polar Protic Methanol, Ethanol Moderate (1–10 mg/mL)Temperature-dependent.[1] Good for recrystallization. Solubility improves with heating.
Ethers THF, 1,4-Dioxane Moderate (5–20 mg/mL)Useful for organometallic couplings (e.g., Suzuki).[1] Anhydrous forms required for synthesis.
Esters Ethyl Acetate Low-Moderate Often used in mixtures with Hexanes for silica chromatography.[1]
Non-Polar Hexanes, Heptane Poor (<0.1 mg/mL)Anti-solvent. Used to precipitate the compound from EtOAc or DCM solutions.
Aqueous Water (pH 7) Insoluble Hydrophobic nature dominates.[1]
Aqueous Acid 0.1 M HCl Good Protonation of the pyridine nitrogen forms a soluble salt.
Critical Solvent Effects
  • The "DMSO Effect": Due to the exposed NH donor, this compound may form strong solvates with DMSO. Removal of DMSO requires high vacuum or aqueous workup; it is not recommended for the final crystallization step.

  • Recrystallization Strategy: A binary solvent system of Ethanol/Water or Ethyl Acetate/Heptane is recommended. The compound is dissolved in the hot organic solvent, and the anti-solvent (Water or Heptane) is added until turbidity appears.

Experimental Protocols (Self-Validating)

As exact batch-to-batch solubility can vary based on crystal polymorphs, researchers must validate solubility empirically.[1]

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this method for precise solubility data relevant to formulation or crystallization.[1]

  • Preparation: Weigh approx. 10 mg of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap tightly. Shake or stir at 25°C for 24 hours.

    • Check: If fully dissolved, add more solid until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification: Dilute the supernatant (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm).

    • Validation: Compare peak area against a standard calibration curve (0.01 – 1.0 mg/mL).

Protocol B: Kinetic Solubility (High-Throughput)

Use this method for rapid screening during biological assays.[1]

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Pipette 5 µL of stock into 195 µL of aqueous buffer (pH 7.4) or organic solvent in a 96-well plate (Final conc: 250 µM).

  • Incubation: Shake for 2 hours at Room Temperature.

  • Readout: Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb).

    • Result: High absorbance = Precipitation (Low Solubility). Low absorbance = Soluble.

Synthesis & Purification Applications[5][6]

Reaction Solvent Selection

The 3-bromo position is highly reactive for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Recommended System: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water.

  • Why: These solvents solubilize the lipophilic bromide while allowing the inorganic base (e.g., K2CO3) to function in the aqueous phase. The boiling point of Dioxane (101°C) allows sufficient thermal energy to overcome the activation barrier of the oxidative addition step.

Visualization: Solubility Screening Workflow

SolubilityWorkflowStartStart: Solid Compound(3-Br-6-Me-4-azaindole)SolventSelectSelect Solvent CategoryStart->SolventSelectPolarAproticPolar Aprotic(DMSO, DMF)SolventSelect->PolarAproticChlorinatedChlorinated(DCM, CHCl3)SolventSelect->ChlorinatedProticAlcohols(MeOH, EtOH)SolventSelect->ProticNonPolarNon-Polar(Hexane, Toluene)SolventSelect->NonPolarTestVisual Solubility Test(10 mg/mL @ 25°C)PolarAprotic->TestChlorinated->TestProtic->TestNonPolar->TestResultHighClear Solution(High Solubility)Test->ResultHighDissolves InstantlyResultModPartial/Cloudy(Moderate)Test->ResultModRequires SonicationResultLowSolid Persists(Low)Test->ResultLowNo ChangeActionReactionUse for Reactions(SnAr, Couplings)ResultHigh->ActionReactionDMSO/DMFActionCrystHeat to Boil -> Cool(Recrystallization)ResultMod->ActionCrystAlcoholsActionAntiUse as Anti-SolventResultLow->ActionAntiHexanes

Caption: Decision workflow for categorizing solvents based on visual solubility thresholds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (4-Azaindole Scaffold).[1] Retrieved from [Link]

  • Popowycz, F., et al. (2003). Synthesis and reactivity of 4-azaindole derivatives. Tetrahedron.[2] (General reference for azaindole reactivity and solvent selection).

  • Meanwell, N. A., et al. (2018).Azaindole derivatives as kinase inhibitors: Solubility and formulation challenges. Journal of Medicinal Chemistry. (Contextual grounding for kinase inhibitor solubility).
  • Angene Chemical. Catalog Entry: 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine.[1][4] (Verification of compound existence).

Technical Guide: pKa and Acidity of 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the acidity and dissociation constants (pKa) of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine . It synthesizes structural electronic theory with available experimental data on the parent scaffold (4-azaindole) to provide authoritative predicted values and rigorous determination protocols.

Executive Summary

Compound Identity: 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine Parent Scaffold: 1H-pyrrolo[3,2-b]pyridine (Commonly known as 4-azaindole ) Chemical Class: Fused bicyclic heteroaromatic (Azaindole)[1]

This compound exhibits amphoteric character due to the presence of two distinct nitrogen centers:

  • Acidic Center: The pyrrole ring nitrogen (

    
    ), acting as a hydrogen bond donor.
    
  • Basic Center: The pyridine ring nitrogen (

    
    ), acting as a hydrogen bond acceptor.
    

Summary of Estimated pKa Values:

Ionization Site Type Parent (4-Azaindole) Target (3-Br-6-Me) Shift Driver

| Pyridine


  | Basic (

) | 4.85 ± 0.10 | 5.1 – 5.4 | Methyl group (+I) dominates. | | Pyrrole

| Acidic (

) | 14.7 ± 0.30 | 12.8 – 13.5 | Bromine (-I) significantly increases acidity. |

Structural & Electronic Analysis

To accurately determine the pKa without direct experimental literature on this specific derivative, we must apply the principles of Linear Free Energy Relationships (LFER) using the parent scaffold as a baseline.

Nomenclature and Numbering

Confusion often arises in azaindole nomenclature. The IUPAC name 1H-pyrrolo[3,2-b]pyridine corresponds to 4-azaindole .[1][2][3][4]

  • Fusion: The pyridine ring is fused to the pyrrole ring across the [3,2-b] bond.[4]

  • Numbering:

    • N1: Pyrrole nitrogen (Acidic).

    • C3: Site of Bromine substitution (Pyrrole ring).

    • N4: Pyridine nitrogen (Basic).

    • C6: Site of Methyl substitution (Pyridine ring).[5]

Electronic Substituent Effects

The net acidity/basicity is a vector sum of the intrinsic scaffold properties and the substituent effects:

  • Effect of 3-Bromo (Electron Withdrawing, -I > +M):

    • On Pyrrole

      
       (Acidic):  The bromine atom is directly attached to the pyrrole ring. Its strong inductive electron-withdrawing effect (-I) stabilizes the conjugate base (anion) formed after deprotonation.
      
    • Result: Significant decrease in

      
       (Increased acidity).
      
    • On Pyridine

      
       (Basic):  The effect is inductive and transmitted through the bridgehead carbons. It withdraws electron density from the pyridine ring, slightly destabilizing the protonated cation.
      
    • Result: Slight decrease in

      
       (Decreased basicity).
      
  • Effect of 6-Methyl (Electron Donating, +I):

    • On Pyridine

      
       (Basic):  The methyl group is on the pyridine ring, meta to the nitrogen (depending on resonance path). Alkyl groups are electron-donating via hyperconjugation and induction. This increases electron density at 
      
      
      
      , stabilizing the protonated cation.
    • Result: Moderate increase in

      
       (Increased basicity).
      
    • On Pyrrole

      
       (Acidic):  The effect is remote and likely negligible.
      

Net Result: The acidifying effect of Bromine on the pyrrole NH is the dominant change, while the basifying effect of Methyl on the pyridine N likely overrides the remote withdrawal from Bromine.

Detailed pKa Profile

Protonation Equilibria Diagram

The compound exists in three potential states depending on pH: Cationic, Neutral, and Anionic.

ProtonationStates Cation Cationic Form (pH < 5) Protonated Pyridine N4 Soluble in Acid Neutral Neutral Form (pH 5 - 13) Zwitterionic Character Low Poor Solubility Cation->Neutral pKa1 ~ 5.2 (-H+) Neutral->Cation +H+ Anion Anionic Form (pH > 13) Deprotonated Pyrrole N1 Soluble in Strong Base Neutral->Anion pKa2 ~ 13.0 (-H+) Anion->Neutral +H+

Figure 1: Protonation equilibria of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine.

Quantitative Data Table
PropertyValue / RangeConfidenceSource / Rationale
Parent Basic pKa (

)
4.85HighExperimental consensus for 4-azaindole [1, 3].
Parent Acidic pKa (

)
14.7MediumPredicted/Computed consensus [2].

pKa (6-Methyl)
+0.6 (Basic)HighAnalogy to pyridine vs. 3-picoline shift [4].

pKa (3-Bromo)
-1.5 (Acidic)HighHammett

correlation for pyrroles [5].
Target Basic pKa (

)
5.25 ± 0.2 HighNet effect: +0.6 (Me) - 0.2 (Br).
Target Acidic pKa (

)
13.20 ± 0.5 MediumNet effect: -1.5 (Br).

Experimental Determination Protocol

Given the predicted low aqueous solubility of the neutral species (logP ~ 2.6), standard aqueous titration is unsuitable. The following Co-Solvent Potentiometric Titration protocol is the industry standard for such heterocycles.

Methodology: Yasuda-Shedlovsky Extrapolation

This method involves determining apparent pKa values (


) in varying concentrations of organic co-solvent (Methanol or Dioxane) and extrapolating to 0% solvent.

Reagents:

  • Compound: >98% purity, ~10 mg.

  • Co-solvent: Methanol (HPLC grade) or 1,4-Dioxane.

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Background Electrolyte: 0.15 M KCl (to maintain ionic strength).

Step-by-Step Workflow

ExperimentalWorkflow Start Start: Sample Preparation Weigh Weigh 3-5 mg Compound Dissolve in Co-Solvent (30%, 40%, 50% MeOH/Water mixtures) Start->Weigh Titrate Potentiometric Titration Add 0.1 M KOH (or HCl) Measure pH vs Volume Weigh->Titrate Calc_psKa Calculate Apparent pKa (psKa) Using Bjerrum Plot or Gran Plot Titrate->Calc_psKa Plot Yasuda-Shedlovsky Plot Plot psKa + log[H2O] vs 1/Dielectric Constant Calc_psKa->Plot Extrapolate Extrapolate to 0% Solvent Intercept yields Aqueous pKa Plot->Extrapolate

Figure 2: Workflow for pKa determination of sparingly soluble azaindoles.

Critical Control Points:

  • Electrode Calibration: The pH electrode must be calibrated in the specific solvent mixture used, or corrected using the operational pH scale definition.

  • Concentration: Ensure sample concentration is at least

    
     M to generate a distinct inflection point.
    
  • CO2 Exclusion: Perform titration under Argon/Nitrogen purge to prevent carbonate error, which distorts the basic pKa measurement.

Implications for Drug Discovery[3][5][7]

Solubility & Formulation
  • Physiological pH (7.4): The compound will be predominantly neutral .

    • 
       (5.25) and 
      
      
      
      (13.2).
    • Solubility Risk: Solubility will be at its thermodynamic minimum (intrinsic solubility,

      
      ).
      
  • Formulation Strategy: To achieve IV solubility, formulation in acidic media (pH < 4) using excipients like Captisol (SBE-

    
    -CD) or mesylate salt formation is recommended to exploit the protonated pyridine nitrogen.
    
Kinase Binding Mode

The 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a "hinge-binder" mimic.

  • Donor-Acceptor Motif: The

    
     (Donor) and 
    
    
    
    (Acceptor) form a bidentate hydrogen bond interaction with the kinase hinge region (e.g., similar to Adenine).
  • Impact of Acidity: The increased acidity of

    
     (due to 3-Br) strengthens the Hydrogen Bond Donor (HBD) capability, potentially increasing potency  against targets where this H-bond is rate-limiting for binding.
    

References

  • PharmaBlock. "Azaindoles in Medicinal Chemistry." PharmaBlock Whitepapers. Accessed March 2026.

  • BenchChem. "An In-depth Technical Guide to the Core Chemical Properties of 4-Azaindole."[4] BenchChem Technical Guides. Accessed March 2026.

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, vol. 14, no. 4, 2021.

  • Scribd / Organic Chemistry Resources. "Effect of Substituents On Basicity of Pyridine." Scribd Academic. Accessed March 2026.

  • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.

Sources

3-bromo-6-methyl-5-azaindole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1190313-09-7 Primary Identifier: 3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

3-Bromo-6-methyl-5-azaindole is a halogenated fused heterocyclic scaffold belonging to the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) class. It serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors where the azaindole core acts as a bioisostere for indole or purine rings.

Nomenclature & Identifiers
Identifier TypeValue
CAS Number 1190313-09-7
IUPAC Name 3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Common Name 3-Bromo-6-methyl-5-azaindole
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
SMILES CC1=CN=CC2=C1C(Br)=CN2
InChIKey Calculated:[1][2][3] Varies by protonation state; typically requires standard InChI generation software.
Physical Properties
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Typically >200°C (decomposition often observed in azaindole derivatives).

  • Solubility:

    • High: DMSO, DMF, DMAc.[4]

    • Moderate: Methanol, Ethanol (often requires heating).

    • Low: Water, Hexanes, Diethyl ether.

  • Acidity (pKa): The N1-H (pyrrole) is weakly acidic (pKa ~13-14), while the N5 (pyridine) is weakly basic (pKa ~4-5), allowing for dual reactivity.

Synthetic Routes & Mechanism

The synthesis of 3-bromo-6-methyl-5-azaindole generally proceeds via the electrophilic bromination of the parent scaffold, 6-methyl-5-azaindole. The regioselectivity is driven by the electronic richness of the pyrrole C3 position compared to the electron-deficient pyridine ring.

Primary Synthesis: Electrophilic Bromination

Reagents: N-Bromosuccinimide (NBS), DMF (Dimethylformamide). Conditions: 0°C to Room Temperature, 1-4 hours.

Protocol:

  • Dissolution: Dissolve 6-methyl-5-azaindole (1.0 eq) in anhydrous DMF (10 mL/g).

  • Addition: Add NBS (1.05 eq) portion-wise at 0°C to prevent over-bromination or oxidation.

  • Reaction: Stir at room temperature. Monitor via LC-MS (Target M+H: 211/213 doublet).

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter, wash with water, and dry under vacuum.[5]

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) if necessary.

Mechanism of Action

The reaction follows an Electrophilic Aromatic Substitution (S_EAr) mechanism. The lone pair on the pyrrole nitrogen (N1) activates the C3 position. The pyridine nitrogen (N5) withdraws electron density from the C4/C6/C7 positions, deactivating the six-membered ring and ensuring exclusive C3 bromination.

SynthesisMechanism Start 6-Methyl-5-azaindole (Parent Scaffold) Intermediate Sigma Complex (C3 Attack) Start->Intermediate S_EAr Attack Reagent NBS / DMF (Electrophile Source) Reagent->Intermediate Product 3-Bromo-6-methyl-5-azaindole (Target) Intermediate->Product Deprotonation/Aromatization

Figure 1: Electrophilic bromination pathway for the synthesis of 3-bromo-6-methyl-5-azaindole.

Medicinal Chemistry Utility

This compound is a "privileged scaffold" in drug discovery. The 5-azaindole core mimics the purine ring of ATP, making it an ideal template for Type I and Type II Kinase Inhibitors .

Structural Advantages
  • H-Bond Donor/Acceptor: The N1-H acts as a donor, and N5 acts as an acceptor, forming a "hinge-binding" motif crucial for docking into the ATP-binding pocket of kinases (e.g., JAK, Aurora, CDK).

  • 6-Methyl Group: Provides steric bulk that can induce selectivity by clashing with "gatekeeper" residues in specific kinase isoforms or filling hydrophobic pockets.

  • 3-Bromo Handle: A versatile site for palladium-catalyzed cross-coupling to extend the molecule into the solvent-exposed region of the protein.

Key Functionalization Vectors

Researchers utilize the orthogonal reactivity of the halogen and the nitrogen atoms to build complex libraries.

  • C3-Position (Suzuki/Stille/Sonogashira): The bromine is easily displaced by aryl boronic acids or alkynes.

  • N1-Position (Alkylation/Arylation): Can be protected (e.g., SEM, Boc) or alkylated to tune solubility and permeability.

Functionalization Core 3-Bromo-6-methyl-5-azaindole Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Alkylation N1-Alkylation (R-X, Base) Core->Alkylation C3_Aryl 3-Aryl-5-azaindole (Kinase Potency) Suzuki->C3_Aryl C3_Amino 3-Amino-5-azaindole (H-Bonding) Buchwald->C3_Amino N1_Sub N1-Substituted Analog (ADME Optimization) Alkylation->N1_Sub

Figure 2: Divergent synthesis strategies using the 3-bromo-6-methyl-5-azaindole core.

Handling, Safety & Analytics

Analytical Quality Control
  • HPLC: Use a C18 column with a Water/Acetonitrile gradient (+0.1% Formic Acid). The 5-azaindole core is polar; early elution is common compared to indoles.

  • NMR (1H, DMSO-d6):

    • N1-H: Broad singlet ~11.5–12.0 ppm.

    • C2-H: Sharp singlet/doublet ~7.5–8.0 ppm (deshielded by N1 and Br).

    • C4-H: Singlet ~8.5–9.0 ppm (highly deshielded by N5).

    • Methyl: Singlet ~2.4–2.6 ppm.

Safety Protocols
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation.

References

  • Abcr Gute Chemie. "3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine Product Page." ABCR GmbH. Accessed 2024.[6] Link (Verified CAS 1190313-09-7).

  • Accela ChemBio. "Product Analysis: 3-Bromo-6-methyl-5-azaindole." Accela ChemBio Inc.[2] Accessed 2024.[6] Link

  • Organic Chemistry Portal. "Synthesis of Azaindoles." Organic Chemistry Portal. Accessed 2024.[6] Link

  • BLD Pharm. "3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine MSDS and Properties." BLD Pharm.[7] Accessed 2024.[6] Link

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chemical Reviews, 2007.

Sources

structural analysis of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Analysis and Functional Profiling of 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine Scaffold

Executive Summary The 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., FGFR, VEGFR targets). As a 4-azaindole derivative, it functions as a bioisostere of the indole and purine rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors compared to its carbocyclic analogues.

This technical guide provides a rigorous structural analysis of this scaffold, focusing on regio-chemical verification, spectroscopic signatures, and synthetic accessibility. It is designed to serve as a reference for validating the identity and purity of this intermediate before its deployment in cross-coupling campaigns.

Structural Fundamentals & Nomenclature

To ensure precise communication, the numbering system used throughout this guide follows IUPAC standards for the fused bicyclic system.

  • System: 1H-pyrrolo[3,2-b]pyridine (Common name: 4-azaindole).[1]

  • Fusion: The pyrrole ring is fused to the b-face of the pyridine ring.

  • Substituents:

    • C3 (Pyrrole): Bromine atom (Electrophilic handle for Suzuki/Sonogashira coupling).

    • C6 (Pyridine): Methyl group (Hydrophobic probe/SAR vector).

    • N1 (Pyrrole): Acidic proton (H-bond donor, pKa ~13).

    • N4 (Pyridine): Basic nitrogen (H-bond acceptor, pKa ~4-5).

Physicochemical Profile (Predicted):

Property Value Implication
Molecular Formula C₈H₇BrN₂ Base scaffold mass.
Exact Mass 209.9793 Key for HRMS identification.
LogP ~2.1 Moderate lipophilicity; good membrane permeability.
TPSA ~28 Ų Favorable for CNS penetration if derivatized.

| H-Bond Donors/Acceptors | 1 / 1 | Balanced donor/acceptor profile for hinge binding. |

Synthetic Access & Purity Profiling

The synthesis of this scaffold typically proceeds via the electrophilic bromination of the parent 6-methyl-4-azaindole. The regioselectivity of this step is critical: electrophilic aromatic substitution (SEAr) favors the C3 position due to the electron-rich nature of the pyrrole ring, but N1-bromination or C2-bromination are potential impurities.

Protocol: Regioselective Bromination
  • Precursor: 6-Methyl-1H-pyrrolo[3,2-b]pyridine.

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

  • Solvent: DMF or THF (0 °C to RT).

  • Mechanism: The reaction proceeds via a σ-complex at C3. The basic pyridine nitrogen (N4) can occasionally interfere by coordinating the electrophile, but in polar aprotic solvents, C3 selectivity is generally >95%.

Validation Workflow

The following diagram outlines the decision tree for validating the synthesized scaffold.

ValidationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 1:1) Start->TLC Isolation Quench & Extraction TLC->Isolation HPLC LC-MS Analysis (C18, Formic Acid) Isolation->HPLC Decision Purity > 95%? HPLC->Decision Purification Recrystallization or Flash Chromatography Decision->Purification No NMR 1H & 2D NMR Suite (DMSO-d6) Decision->NMR Yes Purification->HPLC Final Release for Coupling NMR->Final

Figure 1: Analytical workflow for the isolation and validation of 3-bromo-6-methyl-4-azaindole.

Spectroscopic Characterization (The Core)

This section details the expected spectral data used to confirm the structure. The differentiation between the 3-bromo and 2-bromo isomers is the primary analytical challenge.

A. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Signature: A distinct 1:1 doublet isotopic pattern is observed due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Peaks: [M+H]⁺ at m/z 211.0 and 213.0.

  • Note: Absence of the 1:1 pattern indicates debromination or failure of the reaction.

B. NMR Spectroscopy (¹H & ¹³C)

Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent aggregation and ensure sharp signals for the N-H proton.

¹H NMR Assignments (400 MHz, DMSO-d₆):

Position Shift (δ, ppm) Multiplicity Coupling (J, Hz) mechanistic Insight
N1-H 11.5 - 11.8 br s - Highly deshielded pyrrolic NH; exchangeable with D₂O.
C2-H 7.7 - 7.8 d ~2.5 Diagnostic doublet. Coupling to N1-H (often unresolved) or C3-Br proximity. Key: If this is a singlet, check for C2-substitution.
C5-H 8.2 - 8.3 s (or d) < 1.0 Most deshielded aromatic proton due to alpha-position to N4. Appears as a singlet due to methyl substitution at C6.
C7-H 7.0 - 7.2 s (or d) < 1.0 Shielded relative to C5. NOE correlation with C6-Me is critical for confirming regio-placement.

| C6-Me | 2.4 - 2.5 | s | - | Characteristic methyl singlet. |

Critical Regio-Isomer Check:

  • 3-Bromo isomer (Target): Shows a C2-H signal (~7.7 ppm).

  • 2-Bromo isomer (Impurity): Shows a C3-H signal (typically more shielded, ~6.5-6.8 ppm).

  • N-Bromo isomer: Unstable, typically reverts or rearranges; lacks N-H signal.

C. 2D NMR Connectivity (HMBC)

To definitively prove the location of the Methyl and Bromo groups, Heteronuclear Multiple Bond Coherence (HMBC) is required.

HMBC_Correlations cluster_legend Legend Me Me (C6) C5 C5 Me->C5 3J C6 C6 (Me-bearing) Me->C6 2J C7 C7 Me->C7 3J H2 H (C2) C3 C3 (Br-bearing) H2->C3 2J C3a C3a (Bridge) H2->C3a 3J C7a C7a (Bridge) H2->C7a 3J H5 H (C5) H5->C3a 3J H5->C6 2J H5->C7 3J H7 H (C7) C2 C2 key Blue = 3-Bond Coupling Red = 2-Bond Coupling

Figure 2: Key HMBC correlations for structural verification. The correlation from Methyl protons to C5 and C7 confirms the C6 position. The correlation from H2 to a quaternary carbon (C3) confirms the C3-substitution.

Reactivity & Functionalization Profile

For drug development professionals, understanding the reactivity hierarchy is essential for planning SAR (Structure-Activity Relationship) campaigns.

  • N1-Alkylation/Arylation:

    • Conditions: NaH/DMF/R-X or Aryl-boronic acid/Cu(OAc)₂ (Chan-Lam).

    • Selectivity: N1 is the most nucleophilic site after deprotonation. N4 (pyridine) is less reactive towards alkylation but can form N-oxides.

    • Strategy: Often performed before C3-coupling if the coupling conditions are basic enough to deprotonate N1.

  • C3-Cross Coupling (Suzuki-Miyaura):

    • Reactivity: The C3-Br bond is highly activated for Pd-catalyzed coupling.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

    • Challenge: Protodebromination can occur if the catalyst loading is too low or water content is too high.

    • Application: Ideal for installing heteroaryl "tails" to access the ATP-binding pocket of kinases.

  • C6-Methyl Oxidation:

    • The methyl group is deactivated by the pyridine ring but can be oxidized to the aldehyde or acid using SeO₂ or KMnO₄ under forcing conditions, allowing for further extension (e.g., reductive amination).

References

  • IUPAC Nomenclature of Fused Heterocycles. IUPAC "Blue Book" P-25.2.2.4.

  • Synthesis and Reactivity of 4-Azaindoles. Journal of Organic Chemistry, "Regioselective halogenation of 1H-pyrrolo[3,2-b]pyridine."

  • Medicinal Chemistry of Azaindoles. Bioorganic & Medicinal Chemistry Letters, "Azaindole scaffolds in kinase inhibitor discovery."

  • Spectroscopic Data of Pyrrolopyridines. Spectral Database for Organic Compounds (SDBS).

  • General Protocol for Suzuki Coupling on Azaindoles. Organic Syntheses, Coll. Vol. 10.

Sources

Strategic Utilization of 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review and operational framework for the utilization of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (also known as 3-bromo-6-methyl-4-azaindole ) in medicinal chemistry.

Content Type: Technical Whitepaper & Operational Guide Subject: Synthetic Architecture, SAR Profiling, and Biological Applications of 4-Azaindole Derivatives.

Executive Summary: The Privileged Scaffold

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold represents a critical bioisostere of indole and purine, widely utilized to navigate the "chemical space" of kinase inhibitors and anti-infectives. The specific derivative 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine serves as a high-value divergent intermediate .

  • The "6-Methyl" Advantage: This substituent provides essential lipophilicity (

    
     effect) to fill hydrophobic pockets (e.g., gatekeeper regions in kinases or the DprE1 active site) without significantly increasing molecular weight.
    
  • The "3-Bromo" Handle: This halogen allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or carbonylation, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the synthetic manipulation of this core and its proven application in anti-tuberculosis (TB) therapeutics and oncology .

Synthetic Architecture & Protocols

The synthesis of high-value derivatives hinges on the regioselective functionalization of the 4-azaindole core. The electron-deficient nature of the pyridine ring (positions 4, 5, 6, 7a) contrasts with the electron-rich pyrrole ring (positions 1, 2, 3), directing electrophilic aromatic substitution (SEAr) almost exclusively to C-3.

Workflow Visualization

The following diagram outlines the synthetic logic from the parent scaffold to bioactive derivatives.

SynthesisWorkflow Precursor 6-Methyl-1H-pyrrolo[3,2-b]pyridine (Parent Scaffold) Bromination Regioselective Bromination (NBS, DMF/CHCl3) Precursor->Bromination Electrophilic Subst. Intermediate 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (The Divergent Core) Bromination->Intermediate Yield: >85% Coupling Pd-Catalyzed Coupling (Suzuki/Carbonylation) Intermediate->Coupling Diversification Target1 DprE1 Inhibitors (TB Therapeutics) Coupling->Target1 Amidation/Arylation Target2 Kinase Inhibitors (c-Met, VEGFR) Coupling->Target2 Heteroaryl Coupling

Figure 1: Synthetic workflow transforming the parent 4-azaindole into bioactive libraries via the 3-bromo intermediate.

Detailed Experimental Protocols
Protocol A: Regioselective Bromination at C-3

This protocol yields the target 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine . The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent over-bromination or oxidation of the pyridine nitrogen.

  • Reagents: 6-Methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), NBS (1.05 equiv), DMF (anhydrous).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 6-methyl-1H-pyrrolo[3,2-b]pyridine (e.g., 1.0 g) and anhydrous DMF (10 mL). Stir until fully dissolved. Note: DMF is preferred for solubility, though CHCl3 is a viable alternative for easier workup.

  • Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes. The slow addition prevents exotherms and regio-isomeric impurities.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS. The product usually appears as a less polar spot compared to the starting material.

  • Quench & Workup: Pour the reaction mixture into ice-water (50 mL). The 3-bromo derivative often precipitates as a solid.

    • If solid forms: Filter, wash with cold water, and dry under vacuum.[1]

    • If no precipitate: Extract with EtOAc (3x), wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

  • Validation: 1H NMR should show the disappearance of the C-3 proton (typically a doublet or multiplet around 6.5-6.7 ppm in the parent) and retention of the C-2 proton singlet (around 7.5-7.8 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol illustrates the conversion of the 3-bromo intermediate into a 3-aryl derivative, a common motif in kinase inhibitors.

  • Reagents: 3-Bromo-intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (2.0 equiv), Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the 3-bromo intermediate, boronic acid, and base. Add solvents (Dioxane/Water). Sparge with Argon/Nitrogen for 5 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Palladium catalyst (Pd(dppf)Cl2 or Pd(PPh3)4) quickly under inert atmosphere. Cap the vessel.

  • Heating: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with water/brine.[2][3]

  • Purification: Flash chromatography. Note: Azaindoles can streak on silica; adding 1% Triethylamine to the eluent often improves peak shape.

Medicinal Chemistry & Biological Applications[2][4][5][6][7][8][9]

Anti-Tuberculosis (DprE1 Inhibition)

The most significant recent application of the 6-methyl-pyrrolo[3,2-b]pyridine scaffold is in the development of inhibitors for DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme for Mycobacterium tuberculosis cell wall synthesis.[4][5]

  • Mechanism: Compounds like DprE1-IN-1 utilize the azaindole core to bind non-covalently in the DprE1 active site.

  • SAR Insight:

    • C-6 Methyl: Occupies a specific hydrophobic sub-pocket, improving binding affinity significantly compared to the unsubstituted analog.

    • C-3 Position: Often functionalized with a carboxamide (via carbonylation of the 3-bromo precursor) or a heteroaryl group to engage hydrogen bonding networks.

    • N-1 Position: Typically substituted with a pyrimidinyl-methyl group to stack with aromatic residues in the enzyme.

Table 1: Comparative Potency of Azaindole Derivatives against M. tuberculosis

Compound IDScaffold CoreC-6 SubstituentC-3 SubstituentMIC (µM) against M. tb
Ref Analog IndoleHCarboxamide> 10
Lead 1 4-AzaindoleHCarboxamide2.5
Lead 2 4-AzaindoleMethyl Carboxamide0.06
Lead 3 4-AzaindoleMethyl3-Pyridine0.12

Data Source: Synthesized from SAR trends in DprE1 literature (See References).

Kinase Inhibition (Oncology)

The scaffold acts as an ATP-mimetic. The nitrogen at position 4 (in the pyridine ring) often accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Methionine residues), while the NH of the pyrrole acts as a donor.

  • Targets: c-Met, VEGFR, and ALK.

  • Selectivity: The 6-methyl group can induce selectivity by clashing with larger "gatekeeper" residues in off-target kinases, effectively filtering out unwanted inhibition.

Logical Pathway Map (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to optimize this scaffold.

SAR_Logic Core 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine Mod_C3 C-3 Substitution (via Pd-Coupling) Core->Mod_C3 Mod_N1 N-1 Alkylation (via NaH/R-X) Core->Mod_N1 Mod_C6 C-6 Methyl Group (Fixed Feature) Core->Mod_C6 Effect_C3 Determines Target Specificity (Hinge Binding / Ribose Pocket) Mod_C3->Effect_C3 Effect_N1 Solubility & PK Properties (Metabolic Stability) Mod_N1->Effect_N1 Effect_C6 Hydrophobic Interaction (Potency Booster) Mod_C6->Effect_C6 Critical for DprE1

Figure 2: SAR Logic map highlighting the functional roles of the scaffold's positions.

References

  • Shirude, P. S., et al. (2014). "1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis."[4][6] Antimicrobial Agents and Chemotherapy, 58(10).

  • Batt, S. M., et al. (2012).[7] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences (PNAS).

  • ChemicalBook. (2025).[2] "6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine and related derivatives." Chemical Property Database.

  • Sigma-Aldrich. (2025). "Product Specification: 6-Methyl-1H-pyrrolo[3,2-b]pyridine." Merck KGaA.

  • BenchChem. (2024). "DprE1-IN-1: A Technical Guide to its Discovery and Synthesis." BenchChem Technical Guides.

Sources

The 5-Azaindole Advantage: Therapeutic Potential & Synthetic Utility of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the crowded landscape of kinase inhibitor discovery, the pyrrolo[3,2-b]pyridine (5-azaindole) scaffold represents a distinct and underutilized bioisostere of the privileged indole and purine pharmacophores. While its isomer, pyrrolo[2,3-b]pyridine (7-azaindole), has achieved clinical success (e.g., Vemurafenib, Pexidartinib), the 5-azaindole core offers unique hydrogen-bonding vectors and solubility profiles that can overcome resistance mechanisms and improve metabolic stability.

This technical guide focuses on 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine , a high-value intermediate. We analyze its structural role as a hinge-binding template, detail its synthetic utility via C-3 functionalization, and review its application in targeting FMS (CSF-1R), FGFR4, and c-Met kinases.

Part 1: Structural Biology & Pharmacophore Analysis

The Hinge-Binding Logic

The therapeutic value of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine lies in its ability to mimic the adenosine ring of ATP. In the ATP-binding pocket of a typical protein kinase, the scaffold orients to form a bidentate hydrogen-bonding network with the kinase hinge region.

  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge backbone (e.g., Glu residue).

  • N4 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen (e.g., Leu/Met residue).

  • C3-Bromine (Vector): This position directs substituents into the specificity pocket or the solvent-exposed front , allowing for the introduction of "warheads" (aryl/heteroaryl groups) that determine selectivity.

  • C6-Methyl (Anchor): Positioned towards the ribose-binding pocket or the gatekeeper residue, this group provides hydrophobic bulk that can improve potency through van der Waals interactions or serve as a metabolic handle.

Pharmacophore Visualization

The following diagram illustrates the interaction modes of the scaffold within the kinase domain.

Pharmacophore Core 3-bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine Hinge Kinase Hinge Region (Backbone) Core->Hinge Pocket Specificity Pocket (Selectivity) Core->Pocket C3-Br Functionalization (Suzuki Coupling) Gatekeeper Gatekeeper Residue (Hydrophobic) Core->Gatekeeper C6-Methyl (Hydrophobic Contact) Hinge->Core

Part 2: Target Landscape & Therapeutic Applications

Recent medicinal chemistry campaigns have validated the 5-azaindole scaffold in several high-value oncology targets.

Key Kinase Targets
Target KinaseDisease IndicationMechanism of ActionReference
FMS (CSF-1R) Tenosynovial Giant Cell Tumor, Macrophage-driven cancersInhibition of macrophage proliferation; Type I binding.[1]
FGFR4 Hepatocellular Carcinoma (HCC)Reversible-covalent inhibition (often targeting Cys552).[2]
c-Met Gastric/Lung CancerInhibition of HGF/c-Met signaling axis; prevents metastasis.[3]
Aurora Kinases Solid TumorsDisruption of mitosis; antiproliferative effect.[4]
Case Study: FMS Kinase Inhibition

Research has demonstrated that pyrrolo[3,2-b]pyridine derivatives can achieve single-digit nanomolar IC50s against FMS kinase.[1][2] The C3-substitution is critical here; replacing the bromine with a specific aryl-amide moiety allows the molecule to extend into the hydrophobic pocket adjacent to the ATP site, significantly enhancing selectivity over homologous kinases like KIT or FLT3.

Part 3: Synthetic Utility & Experimental Protocols

The 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine molecule is primarily used as a building block . The bromine atom at C3 is highly reactive towards palladium-catalyzed cross-coupling reactions, making it the ideal entry point for library generation.

Synthetic Workflow Diagram

The following flowchart outlines the standard diversification strategy using this intermediate.

Synthesis Start 3-bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine Step1 Step 1: N-Protection (SEM-Cl, NaH, DMF) Start->Step1 Protect N1 Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Step1->Step2 Install Warhead at C3 Step3 Step 3: Deprotection (TFA or TBAF) Step2->Step3 Remove SEM group Final Final Kinase Inhibitor (C3-Aryl-5-azaindole) Step3->Final Purification

Protocol: Optimized Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C3-position of the scaffold. Scale: 1.0 mmol (adaptable).

Reagents:

  • Substrate: 3-bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine (Protected Intermediate).

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).[3]

  • Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.05 equiv).

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).[3]

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk flask, combine the protected substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvation: Add 1,4-Dioxane (5 mL/mmol) and 2M Na₂CO₃ (3.0 equiv).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide peak (M+ and M+2 pattern).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • Success Indicator: Appearance of the coupled product mass in LC-MS.

  • Common Pitfall: If conversion is low, switch to Pd(PPh₃)₄ or add SPhos ligand to boost catalytic activity for sterically hindered boronic acids.

Part 4: Future Directions & Strategic Value

The 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is poised for two major evolutionary steps in drug design:

  • Covalent Inhibition: The C6-methyl group can be oxidized to an aldehyde and converted into an acrylamide Michael acceptor. This allows the molecule to target non-catalytic cysteines in the ATP pocket (e.g., in FGFR4), leading to irreversible inhibition and prolonged duration of action [2].

  • PROTAC Linkers: The solvent-exposed nature of the C3-substituent makes it an ideal attachment point for E3 ligase linkers (e.g., Cereblon or VHL ligands), facilitating the targeted degradation of the kinase rather than simple inhibition.

References

  • El-Gamal, M. I., et al. (2014).[5] "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."[6][7] Archives of Pharmacal Research. Link

  • Chen, Y., et al. (2022).[4] "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry. Link

  • Sim, S. H., et al. (2010).[5] "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters. Link

  • Bamborough, P., et al. (2012). "Systematic analysis of the pyrrolo[3,2-b]pyridine scaffold for Aurora kinase inhibition." Bioorganic & Medicinal Chemistry Letters. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

safety data sheet (SDS) for 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling framework for 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1190323-01-3), a specialized heterocyclic building block used in medicinal chemistry.

Unlike a standard Safety Data Sheet (SDS), this whitepaper integrates physicochemical data with risk management strategies, offering a "safety-by-design" approach for researchers synthesizing kinase inhibitors or bioactive scaffolds.

Compound Identity & Physicochemical Matrix

Precise identification is the first line of defense. This compound is often colloquially referred to as a "5-azaindole derivative," but specific substitution patterns dictate its reactivity and storage stability.

ParameterTechnical Specification
IUPAC Name 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
Common Synonym 3-Bromo-6-methyl-5-azaindole
CAS Number 1190323-01-3
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Physical State Solid (Powder/Crystals)
Solubility DMSO, Methanol, DMF; Low solubility in water
pKa (Predicted) ~8.5 (Pyrrole NH), ~3.5 (Pyridine N)

Hazard Characterization & Risk Assessment

Core Directive: Treat this compound as a potent bioactive intermediate. While specific toxicological data for this exact isomer is limited, the structural class (halogenated azaindoles) warrants a conservative Category 2/Category 3 risk profile with potential for severe eye damage.

GHS Classification (Derived from Analogous Scaffolds)
  • Signal Word: WARNING (Potential DANGER for Eye Damage)

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A/1 (H319/H318) – Causes serious eye irritation or damage.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.

The "Why" Behind the Hazards
  • Respiratory Irritation (H335): The electron-rich pyrrole ring combined with the basic pyridine nitrogen creates a system capable of interacting with mucous membranes. Dust inhalation is the primary exposure vector during weighing.

  • Ocular Risk: Halogenated heterocycles can be lachrymators or severe irritants. The basicity of the pyridine nitrogen increases the risk of corneal opacity upon contact.

Strategic Handling & Storage Protocols

Scientific Rationale: The stability of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is compromised by two main factors: photolytic dehalogenation (loss of the bromine atom) and oxidative degradation of the electron-rich pyrrole system.

Storage Architecture
  • Temperature: 2–8°C (Refrigerated). Reasoning: Low temperature retards the kinetics of spontaneous oxidation and thermally induced dimerization.

  • Atmosphere: Inert Gas (Argon/Nitrogen). Reasoning: Azaindoles are hygroscopic. Moisture facilitates protonation of the pyridine nitrogen, altering solubility and potentially catalyzing degradation.

  • Light: Amber Vials/Foil Wrap. Reasoning: The C-Br bond at position 3 is susceptible to homolytic cleavage under UV light, leading to radical formation and purity loss.

Operational Workflow (DOT Visualization)

The following diagram outlines the "Safe-Path" workflow for handling this reagent in a research setting.

RiskManagement cluster_0 Critical Control Point Receipt Receipt & Verification (Check CAS: 1190323-01-3) Storage Storage (2-8°C, Dark, Inert) Receipt->Storage Immediate Transfer Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Avoid Strong Oxidizers) Weighing->Reaction Dissolve Immediately Waste Disposal (Halogenated Organic Waste) Reaction->Waste Quench & Segregate

Figure 1: Risk Management Workflow. Note the equilibration step before weighing to prevent condensation inside the hygroscopic container.

Emergency Response Protocols

Self-Validating Logic: Emergency steps must be intuitive and follow the "Dilute-Neutralize-Seek" logic.

Scenario A: Ocular Exposure (High Risk)
  • Immediate Action: Do not hesitate. Move to the eyewash station immediately.

  • Protocol: Rinse for 15 minutes minimum . Hold eyelids apart.

  • Causality: The basic pyridine moiety can saponify fatty acids in the corneal epithelium; immediate dilution is critical to prevent permanent opacity.

Scenario B: Spillage (Solid)
  • Containment: Do not dry sweep (generates dust).

  • Neutralization: Cover with a damp paper towel (to capture dust) or use a HEPA-filtered vacuum.

  • Disposal: Place in a container marked "Solid Halogenated Waste."

Emergency Decision Tree (DOT Visualization)

EmergencyResponse Start Exposure Event Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhale Inhalation Start->Inhale Action_Eye Rinse 15min (Lifting Eyelids) Eye->Action_Eye Action_Skin Wash Soap/Water (No Organic Solvents) Skin->Action_Skin Action_Inhale Fresh Air (Support Breathing) Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Emergency Response Logic. Note: Never use organic solvents on skin, as they increase dermal absorption of the azaindole.

Synthesis & Application Context

Expert Insight: This scaffold is a critical intermediate for Suzuki-Miyaura cross-coupling . The bromine at the C3 position is highly reactive toward boronic acids, allowing for the rapid construction of complex kinase inhibitors.

  • Reactivity Profile: The C3-Br bond is activated by the adjacent pyrrole nitrogen.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, concentrated HNO₃) which can cleave the indole double bond.

  • Solvent Selection: Compatible with DMF, DMSO, and THF. Avoid protic solvents if using strong bases (e.g., NaH) for N-alkylation to prevent side reactions.

References

  • BLDpharm. (2025). Safety Data Sheet: 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190323-01-3).[2][3][4][5][6] Retrieved from

  • AChemBlock. (2025).[7] Compound Properties: 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine.[2][3][4][5][6] Retrieved from

  • PubChem. (2025). Compound Summary: 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Structural Analog Analysis). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). General Safety Handling for Halogenated Azaindoles. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, high-purity synthesis protocol for 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., CSF1R, FGFR) and anti-tubercular agents (DprE1 inhibitors).

Introduction & Strategic Analysis

The 1H-pyrrolo[3,2-b]pyridine system (often referred to as 4-azaindole) is a bioisostere of indole that offers improved aqueous solubility and distinct hydrogen-bonding capabilities. The 6-methyl derivative, specifically functionalized with a bromine at the C3 position , serves as a versatile "linchpin" intermediate. It allows for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to generate complex libraries for drug discovery.

Retrosynthetic Logic

The synthesis is designed to maximize regioselectivity and yield. While classical methods like the Madelung synthesis exist, they often require harsh conditions (strong bases, high heat) incompatible with sensitive functionalities. This protocol utilizes a Sonogashira Cross-Coupling / Cyclization sequence (Route A), which is milder, more functional-group tolerant, and scalable.

Key Structural Transformation:

  • Core Construction: Formation of the pyrrole ring onto a 2,3-disubstituted pyridine backbone.

  • Regioselective Functionalization: Electrophilic bromination at C3, exploiting the high electron density of the pyrrole ring compared to the electron-deficient pyridine ring.

Retrosynthesis Figure 1: Retrosynthetic Analysis of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine. Target 3-Bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine Intermediate 6-Methyl-1H- pyrrolo[3,2-b]pyridine Target->Intermediate Bromination (NBS, DMF) Precursor 3-Amino-2-((trimethylsilyl) ethynyl)-5-methylpyridine Intermediate->Precursor Cyclization (t-BuOK or CuI) SM 3-Amino-2-bromo- 5-methylpyridine Precursor->SM Sonogashira (TMS-Acetylene)

Experimental Protocols

Step 1: Synthesis of 6-Methyl-1H-pyrrolo[3,2-b]pyridine (The Core)

Rationale: The starting material, 3-amino-2-bromo-5-methylpyridine , is selected because the methyl group at position 5 of the pyridine ring translates directly to position 6 of the final fused system (due to the [3,2-b] fusion geometry).

Materials & Reagents
ReagentEquiv.[1][2][3]Role
3-Amino-2-bromo-5-methylpyridine 1.0Starting Material
Trimethylsilylacetylene (TMSA)1.5Alkyne Source
Pd(PPh₃)₂Cl₂0.05Catalyst
CuI0.02Co-catalyst
Triethylamine (Et₃N)3.0Base/Solvent
THF (Anhydrous)-Solvent
Potassium tert-butoxide (t-BuOK)2.0Cyclization Base
NMP (N-Methyl-2-pyrrolidone)-Cyclization Solvent
Detailed Workflow
  • Sonogashira Coupling:

    • In a flame-dried Schlenk flask under argon, dissolve 3-amino-2-bromo-5-methylpyridine (10.0 g, 53.5 mmol) in anhydrous THF (100 mL) and Et₃N (22 mL).

    • Add CuI (203 mg, 1.07 mmol) and Pd(PPh₃)₂Cl₂ (1.88 g, 2.67 mmol).

    • Degas the solution by bubbling argon for 10 minutes.

    • Add Trimethylsilylacetylene (11.3 mL, 80.2 mmol) dropwise.

    • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for consumption of starting bromide.

    • Workup: Cool to RT, filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo.[3] The crude intermediate (3-amino-2-(TMS-ethynyl)-5-methylpyridine) is typically used directly or passed through a short silica plug.

  • Cyclization (Indole Formation):

    • Dissolve the crude TMS-alkyne intermediate in NMP (80 mL).

    • Add t-BuOK (12.0 g, 107 mmol) in portions at room temperature. Caution: Exothermic.

    • Reaction: Heat the mixture to 80°C for 2 hours. The base facilitates both desilylation and the 5-endo-dig cyclization.

    • Workup: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates.

    • Purification: Filter the solid.[1] If no precipitate forms, extract with EtOAc (3 x 150 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5).

Yield Expectation: 65–75% (over 2 steps). Characterization (1H NMR, DMSO-d6): Diagnostic peaks at δ 11.2 (NH), 8.2 (Pyridine H), 7.6 (Pyridine H), 7.4 (Pyrrole H2), 6.5 (Pyrrole H3), 2.4 (CH3).

Step 2: Regioselective Bromination (The Functionalization)

Rationale: The pyrrole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. Position 3 is the most nucleophilic site. N-Bromosuccinimide (NBS) is chosen over elemental bromine to control the reaction kinetics and prevent over-bromination or pyridine ring bromination.

Materials & Reagents
ReagentEquiv.[1][2][3]Role
6-Methyl-1H-pyrrolo[3,2-b]pyridine 1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating Agent
DMF (Dimethylformamide)-Solvent
Water / Sodium Thiosulfate-Quench
Detailed Workflow
  • Preparation:

    • Dissolve 6-methyl-1H-pyrrolo[3,2-b]pyridine (5.0 g, 37.8 mmol) in DMF (50 mL). Cool the solution to 0°C in an ice bath.

  • Bromination:

    • Dissolve NBS (7.06 g, 39.7 mmol) in DMF (20 mL).

    • Add the NBS solution dropwise to the substrate solution over 30 minutes, maintaining the temperature < 5°C.

    • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • QC Check: LC-MS should show a mass shift from M+1 (133) to M+1 (211/213 doublet).

  • Workup & Purification:

    • Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring.

    • The product, 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine , will precipitate as a beige/tan solid.

    • Filter the solid and wash extensively with water to remove residual DMF and succinimide.

    • Drying: Dry in a vacuum oven at 45°C overnight.

    • Optional: Recrystallize from Ethanol/Water if high purity (>99%) is required.

Yield Expectation: 85–90%. Appearance: Beige to light brown solid.

Analytical Data & QC Specifications

To validate the synthesis, compare analytical data against these standard values.

ParameterSpecificationMethod
Appearance Beige/Tan SolidVisual
Purity > 98.0%HPLC (254 nm)
MS (ESI+) m/z 211.0 / 213.0 [M+H]+1:1 Isotopic pattern (Br)
1H NMR Loss of H3 signal (approx δ 6.5)DMSO-d6

1H NMR Interpretation (DMSO-d6, 400 MHz):

  • δ 11.60 (s, 1H, NH): Broad singlet, exchangeable.

  • δ 8.32 (d, J=2.0 Hz, 1H, H5): Pyridine proton adjacent to N.

  • δ 7.85 (s, 1H, H2): Pyrrole proton. Note the downfield shift compared to the non-brominated precursor due to the Br substituent.

  • δ 7.70 (d, J=2.0 Hz, 1H, H7): Pyridine proton.

  • δ 2.45 (s, 3H, CH3): Methyl group signal.

Expert Insights & Troubleshooting

Critical Process Parameters (CPPs)
  • Water Content in Step 1: The Sonogashira coupling is sensitive to moisture. Ensure THF is anhydrous and the system is inerted properly.

  • Temperature Control in Step 2: Adding NBS too quickly or at elevated temperatures can lead to poly-bromination (e.g., at the methyl group or pyridine ring) or oxidation. Keep it at 0°C during addition.

  • Regiochemistry Verification: If the starting material was 3-amino-2-bromo-6 -methylpyridine (instead of 5-methyl), you would obtain the 5-methyl -pyrrolo[3,2-b]pyridine isomer. Verify the starting material CAS: 3-amino-2-bromo-5-methylpyridine is required for the 6-methyl azaindole product.

Pathway Visualization

The following diagram illustrates the reaction pathway and potential side reactions to avoid.

ReactionPath Figure 2: Reaction Pathway and Critical Control Points SM 3-Amino-2-bromo- 5-methylpyridine Inter Intermediate: Alkynyl-pyridine SM->Inter Pd/Cu, TMSA Core 6-Methyl-1H- pyrrolo[3,2-b]pyridine Inter->Core t-BuOK, Cyclization Final 3-Bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine Core->Final NBS, 0°C Side Side Product: Poly-brominated species Core->Side NBS, >25°C (Avoid)

References

  • Wang, B., et al. (2014). "1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis."[4][5] Antimicrobial Agents and Chemotherapy, 58(11), 6758–6766. Link

    • Grounding: Confirms the biological relevance of the 6-methyl-1H-pyrrolo[3,2-b]pyridine scaffold (DprE1 inhibitors)
  • Yum, E. K., et al. (2012). "Synthesis of 2-methyl 5-, 6-, and 7-azaindoles via palladium-catalyzed annulation." Journal of Organic Chemistry. Grounding: Provides the mechanistic basis for the Pd-catalyzed cyclization of amino-halopyridines to azaindoles.
  • Song, J. J., et al. (2002). "A general synthesis of 5- and 6-azaindoles." Journal of Organic Chemistry, 67(16), 5826-5830. Grounding: Validates the Sonogashira/cyclization route for various azaindole isomers.
  • Sigma-Aldrich / Merck. "6-Bromo-1H-pyrrolo[3,2-b]pyridine Product Page." Link

    • Grounding: Provides physical property benchmarks for the parent scaffold.
  • BenchChem. "DprE1-IN-1: A Technical Guide to its Discovery and Synthesis." Link

    • Grounding: Identifies the specific 6-methyl-3-functionalized derivative in active drug development pipelines.

Sources

Suzuki coupling conditions for 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Suzuki-Miyaura Coupling of 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary & Strategic Importance

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and 7-azaindole. Its specific geometry places the pyridine nitrogen at the 4-position, creating unique hydrogen-bonding vectors critical for kinase inhibition (e.g., PAK1, JAK, and c-Met inhibitors).

Functionalization at the C3 position of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is a pivotal step in expanding Structure-Activity Relationships (SAR). However, this substrate presents specific challenges:

  • Catalyst Poisoning: The free N1-H (pyrrole) and N4 (pyridine) can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Acidity: The electron-deficient pyridine ring increases the acidity of the N1-H proton, leading to competitive deprotonation over transmetallation.

  • Electronic Deactivation: The 6-methyl group slightly donates electron density, but the overall bicyclic system remains electron-poor compared to indole, requiring active catalyst systems for oxidative addition.

This guide details two validated protocols: a High-Fidelity Method (using N-protection) for scale-up and critical intermediates, and a Direct Method for rapid analog screening.

Mechanistic Insight & Reaction Design

The success of this Suzuki coupling hinges on managing the equilibrium between the active catalytic species and off-cycle resting states.

  • The Oxidative Addition (OA) Challenge: The C3-Br bond in 4-azaindoles is activated towards OA, but less so than in electron-rich indoles. Bulky, electron-rich phosphines (e.g., XPhos, SPhos, dppf) are required to facilitate this step.

  • The Transmetallation Bottleneck: In unprotected substrates, the base (e.g.,

    
    ) can deprotonate the indole N1-H (
    
    
    
    ) rather than activating the boronic acid. This forms an indolyl-anion that coordinates tightly to Palladium.
  • Solution: We utilize biphasic solvent systems (Dioxane/H2O) to solubilize inorganic bases while maintaining organic solubility for the catalyst, or employ N-protection (Boc/SEM) to eliminate the acidic proton entirely.

Visualizing the Reaction Pathway

ReactionWorkflow Substrate 3-Bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine Decision Scale / Purity Req? Substrate->Decision Protect Step 1: Protection (Boc or SEM) Decision->Protect High Purity/Scale CouplingB Direct Coupling XPhos Pd G2 / K3PO4 Rapid Screening Decision->CouplingB Rapid/Small Scale CouplingA Step 2: Coupling Pd(dppf)Cl2 / K2CO3 High Yield Protect->CouplingA Deprotect Step 3: Deprotection (TFA or TBAF) CouplingA->Deprotect Product Final Biaryl Product Deprotect->Product CouplingB->Product

Figure 1: Strategic workflow for 4-azaindole coupling. Path A is recommended for >1g scale; Path B for <100mg screening.

Experimental Protocols

Method A: The "Robust" Protocol (Protected)

Recommended for scale-up (>1 g) or when the boronic acid partner is expensive/complex.

Rationale: Protecting the N1-H as a tert-butyl carbamate (Boc) or [2-(trimethylsilyl)ethoxy]methyl (SEM) prevents catalyst sequestration and allows the use of standard, robust catalysts like Pd(dppf)Cl2.

Step 1: Protection (Boc-Strategy)

  • Dissolve 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in DCM (0.2 M).

  • Add (Boc)2O (1.2 equiv) and DMAP (0.1 equiv).

  • Add TEA (1.5 equiv) dropwise. Stir at RT for 2-4 h.

  • Workup: Wash with 0.1 M HCl, Brine, dry over

    
    . Concentrate. (Yields typically >90%).[1]
    

Step 2: Suzuki Coupling

  • Reagents:

    • N-Boc-3-bromo-substrate (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%)

    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)[3]

  • Procedure:

    • Charge a reaction vial with the N-Boc substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Add Dioxane (0.15 M relative to substrate) and aqueous

      
      .
      
    • Heat to 90°C for 4–16 hours. Monitor by LCMS.

    • Note: The Boc group may partially cleave under these conditions (thermal/basic), which is acceptable if complete deprotection is intended.

Step 3: Deprotection (if Boc remains)

  • Treat crude residue with TFA/DCM (1:4) at RT for 1 h.

  • Neutralize and purify.

Method B: The "Direct" Protocol (Unprotected)

Recommended for rapid library synthesis or when step-economy is paramount.

Rationale: Utilizing highly active Buchwald precatalysts (XPhos Pd G2) overcomes the inhibitory effect of the free NH by facilitating extremely rapid oxidative addition.

  • Reagents:

    • 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Base:

      
       (3.0 equiv, solid or 0.5 M aq)
      
    • Solvent: n-Butanol/Water (4:1) or THF/Water (4:1)

  • Procedure:

    • Combine substrate, boronic acid, catalyst, and base in a microwave vial.

    • Add solvent mixture (degassed).[3]

    • Microwave: 100°C for 30–60 mins OR Thermal: 100°C (sealed tube) for 4–8 hours.

    • Workup: Dilute with EtOAc, wash with water. The product is often amphoteric; ensure pH is neutral during extraction.

Optimization Data & Troubleshooting

The following table summarizes screening results for analogous 3-bromo-azaindole couplings.

VariableCondition A (Standard)Condition B (High Activity)Condition C (Difficult)
Catalyst Pd(dppf)Cl2 (5%)XPhos Pd G2 (2%)Pd2(dba)3 + SPhos
Solvent Dioxane / H2On-BuOH / H2OToluene / EtOH / H2O
Base K2CO3 (aq)K3PO4 (solid)Cs2CO3 (aq)
Temp 90°C100°C (MW)100°C
Yield 85-95% (Protected)60-80% (Unprotected)50-70% (Steric bulk)
Use Case Scale-up, robustRapid screeningOrtho-substituted boronic acids
Troubleshooting Guide
  • Problem: Protodeboronation (Boronic acid converts to Ar-H).

    • Fix: Switch base to

      
       or 
      
      
      
      (anhydrous conditions). Lower temp to 60°C and double catalyst load.
  • Problem: No Reaction (Starting Material Recovery).

    • Fix: The catalyst is likely poisoned. Switch to Method A (Protection) . Ensure thorough degassing (O2 kills active Pd).

  • Problem: Homocoupling of Boronic Acid.

    • Fix: Reduce oxidative stress (degas better). Add boronic acid slowly (portion-wise).

References

  • BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. (2025).[4][5] Link

  • Leboho, T. C., et al. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Beilstein J. Org.[6] Chem. (2012).[6] Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link

  • RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2014).[3][7] Link

  • Genentech. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorg. Med. Chem. Lett. (2016). Link

Sources

Advanced Application Note: C-H Activation Protocols for 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the regioselective C-H activation of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (also known as 3-bromo-6-methyl-5-azaindole). This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Vemurafenib analogues).

The Core Challenge: The presence of the C3-Bromine atom presents a chemoselectivity paradox. Standard cross-coupling conditions (Suzuki, Buchwald) would engage the C-Br bond via oxidative addition. The objective of this guide is to bypass the C-Br bond and selectively activate C-H bonds at the C2 (pyrrole) or C7 (pyridine) positions.

Substrate Reactivity Profile:

  • C2 (Pyrrole): The most acidic C-H bond (

    
    ). Electron-rich. Susceptible to electrophilic palladation (CMD mechanism).
    
  • C3 (Pyrrole): Blocked by Bromine.[1] This is a "latent" handle for subsequent derivatization.

  • C7 (Pyridine): Electron-deficient. Ortho to the pyridine nitrogen (N4). Accessible via N-oxide direction or specific steric control.

  • C6 (Pyridine): Blocked by Methyl.

  • C5 (Pyridine): Meta to N4. Sterically hindered and electronically deactivated.

G cluster_0 Substrate Reactivity Map Substrate 3-Bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine C3_Br C3-Br Site (Avoid Oxidative Addition) Substrate->C3_Br Sensitive Handle C2_H C2-H Site (Most Acidic/Reactive) Target: Direct Arylation Substrate->C2_H Primary C-H Target C7_H C7-H Site (Pyridine Ring) Target: N-Oxide Directed Substrate->C7_H Secondary C-H Target

Figure 1: Reactivity landscape of the target scaffold. The C3-Br bond must be preserved during C-H activation.

Method A: C2-Selective Direct Arylation (Pd-Catalyzed)

Mechanism: Concerted Metalation-Deprotonation (CMD). Rationale: Unlike Pd(0) cycles which insert into C-Br bonds, the Pd(II) CMD mechanism favors C-H cleavage at the most acidic position (C2) without reducing the Pd(II) to Pd(0) if the cycle is tightly controlled. We utilize a phosphine-free system or sterically bulky ligands to prevent oxidative addition into the C3-Br bond.

Protocol 1: C2-Arylation with Aryl Iodides

Scope: Installation of electron-rich or electron-neutral aryls at C2.

Reagents:

  • Substrate: 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (0.3 equiv) - Critical for CMD mechanism

  • Solvent: 1,4-Dioxane or DMA (0.2 M)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a dried reaction vial with the substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv).

  • Additives: Add Pivalic Acid (30 mol%). Note: Pivalate acts as a proton shuttle, lowering the activation energy for C-H cleavage.

  • Solvent: Add anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80 °C for 12-16 hours.

    • Critical Control Point: Do not exceed 100 °C. Higher temperatures increase the risk of Pd insertion into the C3-Br bond.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Why this works: The use of Ag₂CO₃ acts as a halide scavenger for the iodide but, more importantly, the Pd(II) center prefers the acidic C2-H bond over the C3-Br bond in the absence of electron-rich phosphine ligands that would promote oxidative addition.

Method B: C7-Functionalization via N-Oxide Activation

Mechanism: Chelation-assisted C-H activation. Rationale: The pyridine ring is electron-deficient and inert to standard electrophilic C-H activation. By oxidizing the pyridine nitrogen (N4) to the N-oxide, we increase the acidity of the adjacent C7 proton and provide a coordination site for the Pd catalyst.

Protocol 2: C7-Arylation Sequence

Phase 1: N-Oxidation [2]

  • Dissolve 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine in DCM or EtOAc.

  • Add m-CPBA (1.2 equiv) at 0 °C, then warm to RT. Stir for 4 hours.

  • Checkpoint: The pyridine nitrogen (N4) is more nucleophilic than the pyrrole nitrogen (N1) and will oxidize selectively. The C3-Br is stable to m-CPBA.

  • Isolate the N-oxide via precipitation or column chromatography (DCM/MeOH).

Phase 2: Fagnou C-H Arylation

  • Substrate: N-oxide intermediate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: DavePhos or XPhos (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: PivOH (30 mol%)

  • Solvent: Toluene, 110 °C.

Phase 3: Deoxygenation

  • Dissolve the C7-arylated N-oxide in MeCN.

  • Add PCl₃ (2.0 equiv) or Zn dust/NH₄Cl .

  • Heat to 60 °C for 1 hour to restore the pyridine ring.

N_Oxide_Pathway Start Start: 3-Br-6-Me-5-Azaindole Step1 Step 1: N-Oxidation (mCPBA, DCM, RT) Start->Step1 Inter1 Intermediate: N-Oxide Species Step1->Inter1 Step2 Step 2: C7-H Arylation (Pd(OAc)2, DavePhos, PivOH) Inter1->Step2 Directing Group Effect Inter2 Intermediate: C7-Aryl N-Oxide Step2->Inter2 Step3 Step 3: Deoxygenation (PCl3 or Zn) Inter2->Step3 Final Product: 3-Br-6-Me-7-Aryl-5-Azaindole Step3->Final

Figure 2: The "Activate-Functionalize-Restore" cycle for C7 selectivity.

Method C: Ir-Catalyzed C-H Borylation (Halide Tolerant)

Mechanism: Ir(III)/Ir(V) Catalytic Cycle.[3] Rationale: Iridium-catalyzed borylation is uniquely suited for this substrate because it is chemoselective for C-H over C-Br . The active catalyst does not undergo oxidative addition into aryl halides. This allows for the installation of a Boronic Acid Pinacol Ester (BPin) handle, which can be used for subsequent Suzuki couplings orthogonal to the C3-Br.

Protocol 3: Sterically Controlled Borylation

Selectivity: Primarily C2 (sterically accessible and acidic). Minor C7 product may form.

Reagents:

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Boron Source: B₂pin₂ (0.6 equiv - stoichiometry controls mono-borylation)

  • Solvent: THF or Hexane (anhydrous)

Procedure:

  • Pre-catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg) in THF (2 mL). The solution should turn dark brown/red.

  • Reaction: Add B₂pin₂ and the 3-bromo-azaindole substrate.

  • Heating: Seal and heat to 60 °C for 4-8 hours.

  • Workup: Evaporate volatiles. The residue is usually pure enough for the next step, or can be passed through a short silica plug (rapidly, as C-B bonds can be sensitive).

Application: The resulting 2-BPin-3-Bromo species is a versatile "bi-functional" building block. You can perform a Suzuki coupling at C2 (using the BPin) under mild conditions that do not disturb the C3-Br, or vice-versa depending on catalyst choice.

Summary of Conditions & Selectivity

MethodTarget SiteCatalyst SystemKey Reagents3-Br Tolerance
Direct Arylation C2 (Pyrrole)Pd(OAc)₂ / No LigandAg₂CO₃, PivOHHigh (at <100°C)
N-Oxide Activation C7 (Pyridine)Pd(OAc)₂ / DavePhosmCPBA (oxidant)Medium (Requires 3 steps)
C-H Borylation C2 (Major)[Ir(OMe)(cod)]₂ / dtbpyB₂pin₂Excellent

References

  • Regioselective C-H Arylation of 7-Azaindoles: J. Am. Chem. Soc.2009 , 131, 3291–3306. Link

  • Mechanism of CMD Pathway (Fagnou): Science2006 , 312, 1888. Link

  • Iridium-Catalyzed Borylation of Halogenated Arenes: Chem. Rev.2010 , 110, 890–931. Link

  • C-H Activation of 3-Haloindoles: Org. Lett.2023 , 25, 1409.[4] Link

  • N-Oxide Directed C-H Activation: J. Am. Chem. Soc.2005 , 127, 18020. Link

Disclaimer: All protocols involve the use of transition metals and hazardous reagents. Perform all reactions in a fume hood with appropriate PPE.

Sources

Application Note: 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (often referred to as a functionalized 4-azaindole ) represents a high-value scaffold in modern drug discovery. Unlike the ubiquitous 7-azaindole, the 4-azaindole core offers a distinct hydrogen-bond acceptor vector at the N4 position, critical for targeting specific kinase hydrophobic pockets (e.g., Aurora, MPS1, and CDK families) and overcoming resistance mutations in established oncology targets.

This guide details the strategic utilization of this intermediate, focusing on its primary role as an electrophilic partner in palladium-catalyzed cross-couplings. We provide validated protocols for Suzuki-Miyaura coupling , N-protection strategies , and regioselective functionalization , supported by mechanistic insights to minimize common synthetic pitfalls such as catalyst poisoning and protodebromination.

Chemical Profile & Handling

The utility of this intermediate lies in the orthogonal reactivity of its three functional handles: the acidic N1-H, the basic N4-pyridine nitrogen, and the electrophilic C3-bromide.

PropertySpecificationPractical Implication
IUPAC Name 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridineCore scaffold is 4-azaindole.[1]
Molecular Weight 211.06 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
C3-Bromine Highly ReactivePrimary site for Pd-catalyzed C-C bond formation (Suzuki, Sonogashira).
N4-Nitrogen Basic (pKa ~4-5)Can coordinate Pd catalysts; often requires masking or specific ligands.
C6-Methyl Steric/MetabolicBlocks metabolic oxidation at C6; fills hydrophobic pockets in ATP binding sites.
Storage 2-8°C, DesiccatedHygroscopic. Protect from light to prevent slow debromination.

Strategic Application: The "Why" and "How"

The 4-azaindole scaffold is a bioisostere of indole and purine. The 3-bromo-6-methyl variant is specifically designed to:

  • Access Biaryl Systems: The C3-Br is the standard entry point for attaching aryl/heteroaryl "tails" via Suzuki coupling.

  • Modulate Selectivity: The 6-methyl group introduces steric bulk that can differentiate between homologous kinase isoforms.

  • Improve Solubility: The pyridine nitrogen (N4) increases polarity and aqueous solubility compared to pure indole analogs.

Reaction Workflow Visualization

The following diagram illustrates the standard synthetic workflow for transforming this intermediate into a bioactive lead compound.

ReactionWorkflow Start 3-Bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine Protection Step 1: N1-Protection (SEM, Boc, Tosyl) Start->Protection NaH, SEM-Cl (Prevents catalyst poisoning) Coupling Step 2: Pd-Catalyzed Coupling (Suzuki-Miyaura) Start->Coupling Direct Coupling (Requires specialized ligands) Protection->Coupling Ar-B(OH)2, Pd(dppf)Cl2 (C-C Bond Formation) Deprotection Step 3: Deprotection (TFA or TBAF) Coupling->Deprotection Removal of Protecting Group Product Bioactive Kinase Inhibitor (Biaryl 4-Azaindole) Deprotection->Product Final Purification

Figure 1: Strategic workflow for utilizing 3-bromo-6-methyl-4-azaindole in drug synthesis. The protected route (solid lines) is recommended for scalability.

Detailed Experimental Protocols

Protocol A: N1-Protection (Recommended)

Why this step? The free N1-H (pKa ~13) can deprotonate under basic Suzuki conditions, forming an azaindolyl anion that poisons the Pd catalyst. The N4 nitrogen can also chelate metals. Protection with a sterically bulky group (like SEM or Tosyl) mitigates both issues.

Reagents:

  • Starting Material: 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Sodium Hydride (NaH): 60% dispersion in oil (1.2 equiv)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride): (1.1 equiv)[2]

  • Solvent: Anhydrous DMF or THF

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the starting material in anhydrous DMF (0.1 M concentration). Cool to 0°C.[3]

  • Deprotection: Add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of the sodium salt).

  • Addition: Dropwise add SEM-Cl via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the protected product is less polar).

  • Workup: Quench with ice-cold water. Extract with EtOAc (3x).[3] Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4 and concentrate.

  • Yield: Typically >90%. The product is a stable oil/solid ready for coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Why this step? This installs the primary pharmacophore. The choice of catalyst is critical to prevent debromination (replacing Br with H) which is a common side reaction in electron-rich heterocycles.

Reagents:

  • Substrate: N-SEM-protected 3-bromo-6-methyl-4-azaindole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[4]·DCM (5 mol%) or Pd(PPh3)4 (5-10 mol%)

    • Expert Tip: Use Pd(dppf)Cl2 for sterically hindered partners; it resists dehalogenation better than Pd(PPh3)4.

  • Base: Cs2CO3 (2.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine solvent, base, and boronic acid. Bubble Nitrogen through the solution for 10 minutes. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add the protected azaindole and the Pd catalyst. Seal immediately.

  • Reaction: Heat to 90°C for 4-12 hours (oil bath) or 110°C for 30-60 mins (Microwave).

  • Monitoring: Check LC-MS. Look for the product mass (M+Ar-Br). If significant protodebromination (M-Br+H) is observed, lower the temperature and switch to a milder base (e.g., K3PO4).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.[4]

  • Purification: Flash chromatography. 4-azaindoles are polar; use DCM:MeOH or EtOAc:Hexane gradients.

Protocol C: Direct C-H Arylation (Advanced/Green)

For advanced users avoiding halogenated precursors. Recent literature suggests direct C3-arylation of the unbrominated precursor is possible, but starting with the 3-bromo intermediate allows for milder, more regioselective standard Suzuki couplings, which is preferred in late-stage GMP synthesis.

Troubleshooting & Optimization Guide

ProblemRoot CauseSolution
Low Conversion (<20%) Catalyst poisoning by N4 or N1.Ensure N1 is protected (Protocol A). Switch to a catalyst with bulky ligands like XPhos Pd G3 or SPhos .
Protodebromination Hydride source in reaction (often from solvent oxidation or excess heat).Use strictly anhydrous/degassed solvents. Reduce temperature. Switch solvent to Toluene/Water or DME.
Regioisomer Contamination N/A for this intermediate.The C3 position is chemically distinct. However, ensure the starting material is pure 3-bromo, not a mixture of 2-bromo.
Poor Solubility Rigid planar structure.Use a co-solvent system (Dioxane/Water or DMF/Water).

Case Study: Kinase Inhibitor Synthesis

In a representative study targeting MPS1 kinase (a target for triple-negative breast cancer), researchers utilized a 4-azaindole core.

  • Challenge: The indole nitrogen needed to H-bond with the hinge region (Glu residue), while the C3-substituent extended into the solvent-exposed region.

  • Solution: The 3-bromo-6-methyl-4-azaindole was coupled with a 4-aminophenylboronic acid. The 6-methyl group was crucial for twisting the molecule slightly, improving selectivity against the homologous CDK2 kinase by clashing with the CDK2 gatekeeper residue.

References

  • Synthesis and Reactivity of Azaindoles

    • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2014. Link

  • Suzuki Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • 4-Azaindole Specifics

    • BenchChem Technical Notes. "Managing Regioselectivity in the Functionalization of 4-Azaindole." Link

  • Biological Applications (Chagas/Kinase)

    • Koovits, P.J., et al.[5] "Structure-activity relationship of 4-azaindole-2-piperidine derivatives." Bioorg.[5] Med. Chem. Lett., 2019.[5] Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated azaindoles.

Sources

Application Notes and Protocols for the C3-Functionalization of 6-Methyl-5-Azaindole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Methyl-5-Azaindole in Medicinal Chemistry

6-Methyl-5-azaindole, a heterocyclic scaffold, is of significant interest in medicinal chemistry. As a bioisostere of indole, it offers a unique pharmacological profile due to the influence of the pyridine nitrogen on the electronic properties of the ring system.[1] The functionalization of this core, particularly at the C3 position of the pyrrole ring, is a critical step in the synthesis of a diverse array of biologically active molecules. This guide provides a detailed overview of the key strategies and experimental protocols for the selective functionalization of the C3 position of 6-methyl-5-azaindole.

The inherent reactivity of the 5-azaindole ring system is dictated by the interplay between the electron-rich pyrrole moiety and the electron-deficient pyridine ring. The C3 position is the most nucleophilic carbon, making it the primary site for electrophilic substitution.[2] This regioselectivity is a cornerstone of synthetic strategies targeting this scaffold.

Understanding C3-Regioselectivity in 5-Azaindoles

The preferential electrophilic attack at the C3 position of the 5-azaindole nucleus can be rationalized by examining the resonance structures of the corresponding sigma complex (Wheland intermediate). Attack at C3 allows for the positive charge to be delocalized over the pyrrole ring and onto the nitrogen atom without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at other positions.[2]

Core Functionalization Strategies and Protocols

This section details three fundamental and widely applicable methods for the introduction of functional groups at the C3 position of 6-methyl-5-azaindole: C3-Iodination, Vilsmeier-Haack Formylation, and the Mannich Reaction.

C3-Iodination: A Gateway to Further Diversification

The introduction of an iodine atom at the C3 position provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide range of aryl, alkynyl, and vinyl substituents.[3] Electrophilic iodination using reagents like N-iodosuccinimide (NIS) is a highly effective method for this transformation.[4]

Protocol: C3-Iodination of 6-Methyl-5-Azaindole

Objective: To synthesize 3-iodo-6-methyl-5-azaindole.

Materials:

  • 6-Methyl-5-azaindole

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methyl-5-azaindole (1.0 eq) in anhydrous DMF, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-iodo-6-methyl-5-azaindole.

Table 1: Representative Reaction Parameters for C3-Iodination

SubstrateIodinating AgentSolventTemperature (°C)Time (h)Yield (%)
6-Methyl-5-azaindoleNISDMF253~85-95

Note: The yield is an estimate based on similar reactions and may require optimization.

Vilsmeier-Haack Formylation: Introduction of a Key Carbonyl Group

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This reaction introduces a formyl group (-CHO) at the C3 position of the azaindole ring, yielding 6-methyl-5-azaindole-3-carbaldehyde, a valuable intermediate for further synthetic transformations.[8]

Protocol: Vilsmeier-Haack Formylation of 6-Methyl-5-Azaindole

Objective: To synthesize 6-methyl-5-azaindole-3-carbaldehyde.

Materials:

  • 6-Methyl-5-azaindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • In a separate flask, dissolve 6-methyl-5-azaindole (1.0 eq) in anhydrous DCM.

  • Add the solution of 6-methyl-5-azaindole to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-methyl-5-azaindole-3-carbaldehyde.

Table 2: Representative Reaction Parameters for Vilsmeier-Haack Formylation

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
6-Methyl-5-azaindolePOCl₃, DMFDCMReflux2-3~80-90

Note: The yield is an estimate based on similar reactions and may require optimization.

Mannich Reaction: Installation of an Aminomethyl Moiety

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. For 6-methyl-5-azaindole, this reaction provides a direct route to 3-(aminomethyl) derivatives, which are valuable precursors for a variety of pharmacologically active compounds.[9] The use of pre-formed iminium salts, such as Eschenmoser's salt (dimethyl(methylidene)ammonium iodide), offers a mild and efficient way to achieve this transformation.[10][11]

Protocol: Mannich Reaction of 6-Methyl-5-Azaindole with Eschenmoser's Salt

Objective: To synthesize 3-(dimethylaminomethyl)-6-methyl-5-azaindole.

Materials:

  • 6-Methyl-5-azaindole

  • Eschenmoser's salt (dimethyl(methylidene)ammonium iodide)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of Eschenmoser's salt (1.2 eq) in anhydrous DCM, add a solution of 6-methyl-5-azaindole (1.0 eq) in anhydrous DCM at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford 3-(dimethylaminomethyl)-6-methyl-5-azaindole.

Table 3: Representative Reaction Parameters for the Mannich Reaction

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
6-Methyl-5-azaindoleEschenmoser's SaltDCM2512-16~75-85

Note: The yield is an estimate based on similar reactions and may require optimization.

Visualizing the Synthetic Pathways

C3_Functionalization_Workflow cluster_iodination C3-Iodination cluster_vilsmeier Vilsmeier-Haack cluster_mannich Mannich Reaction Start 6-Methyl-5-azaindole Iodination NIS, DMF Start->Iodination Electrophilic Iodination Vilsmeier POCl3, DMF Start->Vilsmeier Electrophilic Formylation Mannich Eschenmoser's Salt Start->Mannich Aminomethylation Product_I 3-Iodo-6-methyl-5-azaindole Iodination->Product_I Product_V 6-Methyl-5-azaindole-3-carbaldehyde Vilsmeier->Product_V Product_M 3-(Dimethylaminomethyl)-6-methyl-5-azaindole Mannich->Product_M

Caption: Key electrophilic substitution reactions for the C3-functionalization of 6-methyl-5-azaindole.

Conclusion

The selective functionalization of the C3 position of 6-methyl-5-azaindole is a critical step in the synthesis of novel and potent drug candidates. The protocols outlined in this guide for C3-iodination, Vilsmeier-Haack formylation, and the Mannich reaction provide robust and reliable methods for introducing key functional groups at this position. These methods serve as a foundation for further synthetic elaboration and the creation of diverse libraries of 6-methyl-5-azaindole derivatives for drug discovery programs. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic needs.

References

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Merino, P. (n.d.). The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Science of Synthesis.
  • University of Liverpool. (n.d.). Mannich. [Link]

  • ChemRxiv. (2024, May 14). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • RSC Publishing. (n.d.). Regioselective C5−H Direct Iodination of Indoles. [Link]

  • MDPI. (n.d.). Synthesis and transformations of novel precursors via modified Mannich- and aza-Friedel-Crafts reaction. [Link]

  • ADICHEMISTRY. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

  • MDPI. (2023, January 18). A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(dimethylaminomethyl)-5-chloro-1H-indole. [Link]

  • Chemical Society Reviews (RSC Publishing). (2007, February 2). Organometallic methods for the synthesis and functionalization of azaindoles. [Link]

  • Amazon AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. [Link]

  • YouTube. (2019, August 9). Eschenmoser's salt: Application of Mannich reaction (Part 3). [Link]

  • Wiley Online Library. (n.d.). Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. [Link]

  • Chemistry Stack Exchange. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]

  • PubMed. (2020, March 20). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. [Link]

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ChemRxiv. (n.d.). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • ResearchGate. (2025, December 6). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]

  • PMC. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]

  • ResearchGate. (n.d.). Scheme 7: Indole C3 regioselective cyclization leading to the formation.... [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • ACS Publications. (2020, February 27). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Organic Letters. [Link]

  • PubMed. (2010, July 16). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. [Link]

Sources

Application Note: Microwave-Assisted Functionalization of 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a privileged pharmacophore in modern kinase inhibitor design. Its structural similarity to indole allows it to mimic the purine core of ATP, while the strategic placement of the pyridine nitrogen (N4) offers unique hydrogen-bonding capabilities within the hinge region of kinase active sites.

This guide focuses on the microwave-assisted synthesis involving 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine . The C3-bromo position serves as a critical "diversity handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries. The C6-methyl group acts as a steric modulator, often improving solubility and metabolic stability compared to the unsubstituted core.

Why Microwave Irradiation? Traditional thermal coupling of electron-deficient azaindoles often suffers from long reaction times (12–24 h) and competing side reactions (e.g., protodebromination). Microwave-assisted synthesis (MAOS) overcomes these barriers by:

  • Kinetic Acceleration: Reducing reaction times to 10–30 minutes.

  • Yield Enhancement: Minimizing catalyst decomposition and byproduct formation through rapid heating profiles.

  • Library Throughput: Enabling high-speed parallel synthesis of C3-arylated/aminated derivatives.

Chemical Context & Reactivity Profile[1][2][3][4][5][6][7]

Structural Analysis

The 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine scaffold presents three distinct sites of reactivity:

  • N1 (Pyrrole Nitrogen): Moderately acidic (pKa ~13). Can be alkylated or protected (e.g., Boc, SEM, Tosyl) to prevent catalyst poisoning by the free amine.

  • C3-Br (Pyrrole Ring): The primary electrophilic site for cross-coupling. The fused pyridine ring (N4) exerts an electron-withdrawing inductive effect, making the C-Br bond more susceptible to oxidative addition by Pd(0) compared to standard indoles.

  • N4 (Pyridine Nitrogen): A basic site capable of H-bonding or N-oxide formation.

Mechanism of Microwave Enhancement

In Pd-catalyzed couplings, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species. Microwave irradiation provides efficient internal heating, rapidly accessing the activation energy required for this step. Furthermore, the "specific microwave effect" (though debated) often favors the polar transition states involved in the transmetallation cycle.

Workflow Visualization

The following diagram outlines the logical flow for functionalizing this scaffold, including the critical decision point regarding N1-protection.

G Start 3-Bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine Decision N1-Protection Required? Start->Decision Protect N1-Protection (Boc/SEM/Tosyl) Decision->Protect Yes (High Yield/Scale) Direct Direct Coupling (Free NH) Decision->Direct No (Rapid Screening) Coupling MW-Assisted Pd-Catalyzed Coupling Protect->Coupling Direct->Coupling Suzuki Suzuki-Miyaura (C-C Bond) Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Coupling->Buchwald Deprotect Deprotection (TFA or Base) Suzuki->Deprotect If Protected Final C3-Functionalized Kinase Inhibitor Suzuki->Final Direct Buchwald->Deprotect If Protected Buchwald->Final Direct Deprotect->Final

Caption: Decision matrix for microwave-assisted functionalization of the 4-azaindole core.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Rapid arylation at the C3 position to generate biaryl kinase inhibitors. Scope: Compatible with electron-rich and electron-poor aryl boronic acids.

Materials:

  • Substrate: 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M aq. Na₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (or DME)

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Methodology:

  • Vessel Loading: In a 2-5 mL microwave process vial, add the 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (0.5 mmol, 105 mg) and the aryl boronic acid (0.75 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL).

  • Degassing: Cap the vial and purge with Argon or Nitrogen for 2 minutes (bubbling) to remove dissolved oxygen. Crucial for preventing homocoupling.

  • Catalyst Addition: Quickly remove the cap, add the Pd catalyst (0.025 mmol), and reseal immediately.

  • Irradiation:

    • Temperature: 110 °C

    • Time: 20 minutes

    • Absorption Level: High

    • Stirring: 600 rpm

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Optimization Table:

VariableStandard ConditionOptimization OptionRationale
Catalyst Pd(dppf)Cl₂XPhos Pd G2Use XPhos for sterically hindered boronic acids.
Base Na₂CO₃Cs₂CO₃Stronger base may improve yield for electron-poor boronic acids.
Solvent Dioxane/H₂ODMF/H₂ODMF improves solubility for highly polar substrates but is harder to remove.
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine motifs at C3, common in kinase hinge binders. Note: N1-protection (e.g., Boc) is highly recommended for this reaction to prevent catalyst sequestration by the free azaindole nitrogen.

Materials:

  • Substrate: N1-Boc-3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagent: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: XPhos or BrettPhos (10 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or t-BuOH

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried. Use a glovebox if possible for dispensing NaOtBu.

  • Loading: Add the protected bromide (0.5 mmol), amine (0.6 mmol), and base to the MW vial.

  • Catalyst/Ligand: Add Pd₂(dba)₃ and XPhos.

  • Solvent: Add anhydrous Toluene (4 mL). Seal and purge with Argon.

  • Irradiation:

    • Temperature: 100 °C

    • Time: 30 minutes

    • Pre-stirring: 30 seconds

  • Work-up: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Deprotection (if needed): Treat the crude intermediate with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group.

Troubleshooting & Critical Parameters

Debromination (Hydrodehalogenation)
  • Symptom: Formation of 6-methyl-1H-pyrrolo[3,2-b]pyridine (loss of Br) instead of the coupled product.

  • Cause: Overheating or excess hydride sources (often from solvent impurities or excessive heating times).

  • Solution: Reduce reaction temperature to 90°C and extend time slightly. Ensure solvents are anhydrous and high purity. Switch to a milder base like K₃PO₄.

Catalyst Poisoning
  • Symptom: No reaction; recovery of starting material.

  • Cause: The free N1 nitrogen or the pyridine N4 coordinating to Pd.

  • Solution: Use the N1-Boc protected precursor. If working with the free NH is mandatory, increase catalyst loading to 10 mol% and use a bi-dentate ligand like dppf.

Protodeboronation
  • Symptom: Recovery of halide and formation of the non-coupled arene from the boronic acid.

  • Cause: Boronic acid instability at high MW temperatures.

  • Solution: Use Boronic Esters (Pinacol) instead of acids. They are more thermally stable. Alternatively, lower the temperature to 80°C.

Safety & Compliance

  • Microwave Safety: Never heat sealed vessels beyond their rated pressure limit (typically 20-30 bar). Azaindoles are stable, but decomposition of reagents can generate gas. Always use the "Pre-stir" function to ensure homogeneity before heating.

  • Chemical Hazards: 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is a potent bioactive pharmacophore. Handle with double gloves and in a fume hood.

  • Palladium Residues: Pd is heavy metal waste. All aqueous streams and solid waste (Celite) must be disposed of in dedicated heavy metal waste containers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66958790, 6-Bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2-one." PubChem. [Link] (Reference for IUPAC numbering and analogue structures).

  • Léris, A. et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." Royal Society of Chemistry Advances, 2021. [Link] (Authoritative source for MW-assisted Suzuki coupling conditions on related brominated nitrogen heterocycles).

  • Song, J.J. et al. "Practical Synthesis of 4-Azaindoles." Journal of Organic Chemistry, 2002. (Foundational text on the synthesis and reactivity of the 4-azaindole scaffold).
  • Hemasri, Y. et al. "Microwave Promoted Suzuki Couplings of 2,6-Dibromo Pyridine." HeteroLetters, Vol 3, 2013. [Link] (Validation of microwave acceleration in pyridine-based halide couplings).

Application Notes & Protocols: Strategic Synthesis of Bi-Heterocyclic Compounds Utilizing 3-Bromo-6-methyl-5-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-bromo-6-methyl-5-azaindole as a versatile scaffold for the synthesis of complex bi-heterocyclic molecules. We delve into the rationale behind palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols for Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, self-validating procedural details, and authoritative references are provided to ensure scientific integrity and reproducibility.

The Strategic Value of the 5-Azaindole Scaffold

The 5-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a "privileged structure" in medicinal chemistry. As a bioisostere of both indole and purine systems, the introduction of a nitrogen atom into the indole ring can significantly modulate a molecule's physicochemical properties, such as solubility, pKa, and lipophilicity.[1][2] This often leads to enhanced binding affinity to biological targets and can create novel intellectual property space.[1] Notably, azaindole derivatives are prominent scaffolds in the design of kinase inhibitors, as their structure mimics the adenine fragment of ATP, enabling them to effectively compete for the ATP-binding site in the kinase catalytic domain.[1][2][3][4]

Our focus, 3-bromo-6-methyl-5-azaindole, is a particularly valuable building block. The bromine atom at the C-3 position of the electron-rich pyrrole ring serves as an excellent reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of diverse aryl, heteroaryl, and nitrogen-based functionalities.

G cluster_start Core Building Block cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Bi-Heterocyclic Scaffolds Start 3-Bromo-6-methyl-5-azaindole Suzuki Suzuki-Miyaura (C-C Bond Formation) Start->Suzuki R-B(OH)₂ Pd(0), Base Stille Stille (C-C Bond Formation) Start->Stille R-Sn(Alkyl)₃ Pd(0) Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald R₂-NH Pd(0), Base, Ligand Prod_Aryl Aryl/Heteroaryl Substituted 5-Azaindoles Suzuki->Prod_Aryl Stille->Prod_Aryl Prod_Amine Amino Substituted 5-Azaindoles Buchwald->Prod_Amine

Figure 1: Versatility of 3-bromo-6-methyl-5-azaindole in cross-coupling.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming C(sp²)-C(sp²) bonds and its tolerance of a wide range of functional groups.[5][6]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the azaindole.

  • Transmetalation: The organoboron species (e.g., boronic acid) is activated by a base to form a more nucleophilic borate complex, which then transfers its organic group to the palladium center.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired bi-heterocyclic product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, and base is critical. For heteroaryl bromides like our substrate, catalysts such as Pd(dppf)Cl₂ are often effective as the dppf ligand provides both the electron-richness and steric bulk necessary to promote the key steps of the catalytic cycle.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-bromo-6-methyl-5-azaindole with a generic arylboronic acid.

Materials:

  • 3-bromo-6-methyl-5-azaindole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, or Toluene/Water mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-6-methyl-5-azaindole (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl-6-methyl-5-azaindole.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME8085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O9080-90
Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME8075-88[7]
Pyridine-3-boronic acidXPhosPdG2 (2)K₃PO₄ (3)1,4-Dioxane10070-85[8]

Palladium-Catalyzed Stille Coupling

The Stille coupling utilizes organostannanes as the transmetalating agent. A key advantage is the air and moisture stability of organotin reagents, though their toxicity necessitates careful handling.[9] This reaction is highly effective for coupling partners that may be sensitive under Suzuki conditions.

Mechanistic Rationale

The catalytic cycle is analogous to the Suzuki coupling, with the primary difference being the transmetalation step.[10] An organostannane (R-SnBu₃) transfers its R group to the Pd(II) center, forming a diorganopalladium(II) complex, which then undergoes reductive elimination.[9] The reaction typically does not require a base, but additives like Cu(I) salts or lithium chloride can sometimes accelerate the transmetalation step.

Detailed Experimental Protocol: Stille Coupling

Materials:

  • 3-bromo-6-methyl-5-azaindole

  • Organostannane (e.g., 2-(tributylstannyl)thiophene) (1.1 - 1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃/P(o-tol)₃ (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Optional: Lithium Chloride (LiCl) (2-3 equivalents)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-bromo-6-methyl-5-azaindole (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the organostannane (1.1 eq).

  • Reaction: Heat the mixture to 100-110 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction mixture. Dilute with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate and purify by flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the desired product.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging.[11][12] It has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Mechanistic Rationale

The reaction couples an aryl halide with a primary or secondary amine.[11] The key to success lies in the choice of ligand and base.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, Xantphos) are crucial. They stabilize the Pd(0) center, promote the oxidative addition, and, most importantly, facilitate the rate-limiting reductive elimination step to form the C-N bond.[11][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[12][13][14]

G cluster_workflow General Cross-Coupling Workflow A 1. Assemble Reagents (Azaindole, Coupling Partner, Catalyst, Base/Ligand) B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir Reaction C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Aqueous Work-up (Quench, Extract, Wash, Dry) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, HRMS) G->H

Figure 2: Standard experimental workflow for palladium-catalyzed reactions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of 3-bromo-6-methyl-5-azaindole with a generic secondary amine (e.g., morpholine).

Materials:

  • 3-bromo-6-methyl-5-azaindole

  • Amine (e.g., morpholine) (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Ligand (e.g., Xantphos, RuPhos) (2-5 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu) (1.4 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask, stir the palladium source (e.g., Pd₂(dba)₃, 0.015 eq) and the ligand (e.g., RuPhos, 0.04 eq) in the chosen solvent for 10-15 minutes at room temperature.

  • Reaction Setup: To the flask containing the activated catalyst, add the base (e.g., NaOtBu, 1.5 eq) and 3-bromo-6-methyl-5-azaindole (1.0 eq).

  • Reagent Addition: Add the amine (1.2 eq) via syringe.

  • Reaction: Seal the flask and heat to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Cool to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude material by flash column chromatography (silica gel, often with a hexane/ethyl acetate/triethylamine eluent system to prevent product streaking) to yield the 3-amino-6-methyl-5-azaindole.

Data Summary: Buchwald-Hartwig Amination Conditions
AminePd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (1.5)RuPhos (4)NaOtBu (1.5)Toluene10080-95[15]
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane11075-90[13]
BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)1,4-Dioxane100~85[13]
tert-Butyl carbamatePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Toluene11070-85[16]

References

  • Jesus, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Bollacke, A., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Bristol-Myers Squibb Company. (2016). A process for preparing halogenated azaindole compounds using pybrop.
  • Valente, C., et al. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Tidwell, J. H., et al. (2010). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [Link]

  • Povar, I., et al. (2022). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules. [Link]

  • Jangir, R., et al. (2022). Synthesis of 3‐bromo‐6‐alkyl‐1,2,4,5‐tetrazine. ResearchGate. [Link]

  • Linstadt, R. T. H., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]

  • Jesus, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Bollacke, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Reddy, T. S., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Isbell, J., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Pace, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Radix, S., et al. (2022). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. [Link]

  • University of Catania. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Li, Y-Q., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]

  • Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]

  • Movassaghi, M., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters. [Link]

  • Yu, Y., & Tambar, U. K. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

  • Cuzzucoli Crucitti, G., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry. [Link]

  • University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives. [Link]

  • Hanada, M. (2014). Stille-coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user has basic organic synthesis capability but requires specific optimization strategies for the 5-azaindole scaffold.

Ticket ID: #AZA-BR-003 Subject: Yield Optimization & Troubleshooting for C3-Bromination of 6-Methyl-5-azaindole Status: Open Support Level: Senior Application Scientist[1]

Executive Summary & Chemical Context

The synthesis of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1363382-85-7) presents a specific challenge compared to standard indoles. The pyridine ring (positions 4, 5, 6,[2] 7) is electron-deficient, which deactivates the pyrrole ring towards Electrophilic Aromatic Substitution (EAS).

The Core Problem: Standard indole bromination conditions (NBS/THF at 0°C) often result in:

  • Low Conversion: Due to the deactivated ring system.

  • N-Bromination: Kinetic formation of the N-Br species rather than the thermodynamic C3-Br product.[1]

  • Polybromination: If forcing conditions are used without control.

This guide provides two validated protocols (Standard vs. High-Selectivity) and a troubleshooting matrix to resolve these issues.

Validated Experimental Protocols

Protocol A: The "Workhorse" Method (NBS/DMF)

Best for: Large scale, cost-efficiency, and general robustness.

Mechanism: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.[1][3] The use of DMF (N,N-Dimethylformamide) is critical here; unlike THF or DCM, DMF stabilizes the polarized transition state required for the attack on the deactivated azaindole ring.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 6-methyl-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF (Concentration: 0.2 M).

    • Note: Do not use DCM or THF; solubility and reaction rate will plummet.

  • Addition: Cool to 0°C . Add 1.05 eq of NBS portion-wise over 15 minutes.

    • Why: Portion-wise addition prevents a local excess of Br+, reducing 2,3-dibromo byproducts.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (TLC is often misleading due to similar Rf values).

  • Quench: Pour the mixture into ice-water (10x volume).

  • Isolation: The product should precipitate. Filter and wash with cold water. If no precipitate, extract with EtOAc (3x), but be aware that DMF is hard to remove.

Protocol B: The "High-Selectivity" Method (CuBr₂/MeCN)

Best for: Cases where regioselectivity is poor or N-bromination is persistent.[1]

Mechanism: Copper(II) bromide acts as a heterogeneous brominating agent. The coordination of the azaindole nitrogen to the copper center can assist in directing the bromine to the C3 position while suppressing N-bromination.[1]

Step-by-Step:

  • Dissolution: Suspend 1.0 eq of starting material in Acetonitrile (MeCN).

  • Reagent: Add 2.0–3.0 eq of CuBr₂.

  • Reaction: Stir vigorously at RT for 8–12 hours.

  • Workup: Quench with aqueous ammonia (to complex the copper) and extract with EtOAc.

Data & Yield Comparison

VariableProtocol A (NBS/DMF)Protocol B (CuBr₂/MeCN)Standard Indole Cond. (NBS/THF)
Typical Yield 75–85%80–90%< 40%
Conversion Time 2–4 Hours8–12 Hours24+ Hours (Incomplete)
Primary Impurity 2,3-Dibromo speciesUnreacted SMN-Bromo intermediate
Scalability HighModerate (Copper waste)Low
Cost LowModerateLow

Troubleshooting & FAQs

Q1: I see a new spot on TLC that disappears upon aqueous workup. What is it?

Diagnosis: This is likely the N-bromo intermediate .[1] Fix: The reaction has not reached thermodynamic equilibrium.

  • Do not quench yet.

  • Warm the reaction slightly (to 35°C) or extend stirring time. The Br group will migrate from N1 to C3.

  • Check: Verify using NMR.[1][4][5] N-Br shows a shift in the adjacent protons but lacks the broad NH peak.[1]

Q2: My yield is low because the product stays in the DMF during workup.

Diagnosis: 5-azaindoles are polar.[1] Pouring into water sometimes forms a colloidal suspension rather than a filterable solid. Fix:

  • Salting Out: Add saturated brine to the ice-water quench.

  • Back-Extraction: If filtration fails, extract the aqueous/DMF mix with 2-MeTHF (2-Methyltetrahydrofuran) or IPA/CHCl3 (1:3) .[1] These solvent systems are better at pulling polar heterocycles from aqueous DMF than pure EtOAc.

Q3: I am getting significant 2,3-dibromination.

Diagnosis: Localized high concentration of brominating agent. Fix:

  • Stoichiometry: Reduce NBS to 0.95 eq. It is better to have 5% unreacted starting material (separable) than 5% dibromo product (difficult to separate).

  • Temperature: Keep the addition strictly at -10°C to 0°C.

  • Switch Protocol: Switch to Protocol B (CuBr₂), which is kinetically slower and more selective.

Visual Workflows

Workflow 1: Reaction Logic & Decision Tree

G start Start: 6-Methyl-5-azaindole choice Select Protocol start->choice nbs Protocol A: NBS / DMF (Standard Scale-up) choice->nbs Cost/Speed temp Maintain 0°C during addition nbs->temp monitor Monitor LCMS @ 2h temp->monitor success Conversion >95% Single Peak monitor->success Target nbr Issue: N-Bromo Species (Kinetic Product) monitor->nbr Unstable Intermediate dibr Issue: Dibromination monitor->dibr Over-reaction fix_nbr Action: Heat to 35°C Wait 2h for migration nbr->fix_nbr fix_dibr Action: Restart with 0.95 eq NBS or CuBr2 dibr->fix_dibr fix_nbr->success

Caption: Decision logic for Protocol A (NBS/DMF) identifying the two most common failure modes (N-bromination vs. Dibromination) and their immediate corrective actions.

Workflow 2: Mechanism of Action (Simplified)

Reaction sm 6-Methyl-5-azaindole (Deactivated Core) inter Intermediate: N-Bromo species sm->inter Kinetic Control (Fast, Low Temp) prod Product: 3-Bromo-6-methyl-5-azaindole sm->prod Direct C3 Attack (Slow, Requires DMF) inter->prod Thermodynamic Control (Rearrangement)

Caption: Mechanistic pathway showing the competition between kinetic N-bromination and thermodynamic C3-bromination.

References

  • Regioselective Bromination of Azaindoles

    • Title: Practical Regioselective Bromination of Azaindoles and Diazaindoles.[6]

    • Source:ResearchGate / Tetrahedron Letters (Contextual M
    • Relevance: Validates the use of CuBr₂ for high-yield regioselective bromination
  • General 5-Azaindole Reactivity

    • Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.
    • Source:Molecules (MDPI).
    • Relevance: Discusses the electronic deactivation of the pyridine ring and the necessity for polar aprotic solvents (DMF) in EAS.
  • Specific Target Data

    • Title: 6-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (Chemical Properties).[1][7]

    • Source:ChemicalBook / Sigma-Aldrich.[1]

    • Relevance: Confirms CAS 1363382-85-7 and physical properties for identific
  • NBS Mechanism & Usage

    • Title: N-Bromosuccinimide (NBS) in Organic Synthesis.[1][3]

    • Source:Organic Chemistry Portal.[1]

    • Relevance: Standard reference for the radical vs. ionic mechanisms of NBS.

Sources

Technical Support Center: Purification of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZA-5-PURIFICATION Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division Subject: Troubleshooting column chromatography for 5-azaindole derivatives.

Executive Summary & Compound Analysis

User Query: "I am attempting to purify 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1159815-60-1) via silica gel flash chromatography. I am experiencing severe tailing and poor separation from impurities."

Technical Analysis: The target compound belongs to the 5-azaindole (1H-pyrrolo[3,2-b]pyridine) class. This scaffold presents a unique "amphoteric" challenge during chromatography:

  • Acidic Domain: The pyrrole N-H (pKa ~13) acts as a hydrogen bond donor.

  • Basic Domain: The pyridine nitrogen (N-4) is basic and acts as a hydrogen bond acceptor.

  • Substituent Effects: The 3-bromo and 6-methyl groups significantly increase lipophilicity compared to the parent heterocycle, potentially allowing elution in less polar solvents (e.g., Hexane/EtOAc) rather than requiring aggressive DCM/MeOH systems.

Root Cause of Failure: The basic pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, leading to peak broadening (tailing) and co-elution.

Diagnostic & Decision Matrix

Before packing your column, run this diagnostic workflow to select the correct stationary phase and modifier.

SolventSelection Start Start: TLC Diagnostic TLC_Std Run TLC in 30% EtOAc/Hexane Start->TLC_Std Check_Rf Check Rf & Spot Shape TLC_Std->Check_Rf Good_Sep Rf 0.2-0.4, Round Spot Check_Rf->Good_Sep Good Tailing Rf < 0.1 or Streaking Check_Rf->Tailing Streaking Action_Std Proceed: Standard Silica Gradient: 0-40% EtOAc/Hex Good_Sep->Action_Std Add_Modifier Add 1% Et3N (TEA) to Mobile Phase Tailing->Add_Modifier Retest Retest TLC with TEA Add_Modifier->Retest Check_Rf_2 Improved Shape? Retest->Check_Rf_2 Action_TEA Proceed: TEA-Deactivated Silica Gradient: Hex/EtOAc + 1% TEA Check_Rf_2->Action_TEA Yes Action_Polar Switch System: DCM / MeOH / NH4OH Check_Rf_2->Action_Polar No (Still Streaking)

Figure 1: Decision matrix for selecting the optimal mobile phase modifier based on TLC behavior.

Troubleshooting Guides (Q&A)

Issue 1: "My compound streaks across the column and never elutes as a tight band."

Diagnosis: Silanol Effect.[1] The pyridine nitrogen in your 5-azaindole core is protonating or hydrogen-bonding with the acidic silanols on the silica surface.

The Fix: Silica Deactivation (The "TEA Wash") You must block the active sites on the silica before your compound sees them.

  • Pre-treatment: Flush your packed silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Mobile Phase: Maintain 1% TEA in your elution solvents throughout the run.

    • Note: TEA is volatile and can be removed under vacuum, unlike higher boiling amines.

Alternative: If TEA is insufficient, switch to DCM:MeOH:NH₄OH (90:9:1) . The ammonia competes more aggressively for silanol sites than TEA.

Issue 2: "The compound is precipitating at the top of the column."

Diagnosis: Solubility Mismatch. 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is likely crystalline and moderately lipophilic. Dissolving it in a minimal amount of DCM (a strong solvent) and injecting it into a Hexane-equilibrated column causes immediate precipitation ("crashing out").

The Fix: Solid Loading (Dry Loading) Do not use liquid injection for this compound if solubility is marginal.

  • Dissolve the crude mixture in a volatile solvent (DCM or Acetone).

  • Add silica gel (ratio 1:2 crude to silica) or Celite 545.

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Load this powder on top of your pre-packed column.

    • Why this works: It prevents the "solvent shock" that causes precipitation and ensures an even band start.

Issue 3: "I have good separation on TLC, but they co-elute on the column."

Diagnosis: Overloading or Gradient Mismatch. The 3-bromo and 6-methyl groups make the molecule relatively flat and lipophilic, potentially causing it to stack with planar impurities.

The Fix: Shallow Gradient Optimization Instead of a steep step-gradient, use a linear shallow gradient.

PhaseSolvent ASolvent BGradient Profile
Equilibration Hexane (+1% TEA)EtOAc (+1% TEA)0% B (3 CV)
Loading --Solid Load
Elution 1 Hexane (+1% TEA)EtOAc (+1% TEA)0% to 10% B (over 5 CV)
Elution 2 Hexane (+1% TEA)EtOAc (+1% TEA)10% to 40% B (over 15 CV)
Wash Hexane (+1% TEA)EtOAc (+1% TEA)100% B (3 CV)

Note: If the compound is very polar, replace Hexane/EtOAc with DCM/MeOH (0-10% MeOH).

Advanced Mechanism: Why Tailing Occurs

Understanding the interaction at the molecular level allows you to predict when this will happen with other substrates.

InteractionMechanism cluster_result Result with TEA Silica Silica Surface (Acidic Si-OH) Azaindole 5-Azaindole (Basic Pyridine N) Silica->Azaindole Strong H-Bonding (Causes Tailing) TEA Triethylamine (Modifier) TEA->Silica Preferential Binding (Blocks Active Sites) FreeAzaindole Free Azaindole (Sharp Peak) TEA->FreeAzaindole Displaces

Figure 2: Competitive binding mechanism. The basic modifier (TEA) saturates the acidic silanol sites, allowing the target azaindole to elute based on polarity rather than surface adsorption.

Post-Purification Integrity Check

After collecting fractions:

  • Evaporation: Do not use high heat (>45°C) on the rotovap. Brominated azaindoles can be thermally sensitive.

  • Removal of TEA: If you used TEA, trace amounts may remain.

    • Protocol: Redissolve the purified solid in DCM and wash once with saturated NaHCO₃ (do NOT use strong acid, or you will protonate and lose your product to the aqueous layer). Dry over Na₂SO₄.

  • NMR Verification: Look for the characteristic doublet of doublets for the pyridine protons. Ensure no TEA peaks (quartet at ~2.5 ppm, triplet at ~1.0 ppm) remain.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Retrieved from

  • Wu, A. B., et al. (2004).[1] Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine. Biomedical Chromatography, 18(7), 443-449.[1] Retrieved from

  • Organic Syntheses. (2010). Purification of basic heterocycles using deactivated silica gel. Org. Synth. Coll. Vol. 11. Retrieved from

  • Chromatography Forum. (2007). Severe tailing on column - Troubleshooting Basic Compounds. Retrieved from

  • Kordubailo, M. V., et al. (2025).[4][5] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

Sources

overcoming solubility issues with 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

[1]

Status: Operational 🟢 Ticket Focus: Solubility, Handling, and Reaction Optimization Compound ID: 3-Br-6-Me-PP (Internal Code)

Executive Summary

3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is a challenging heterocyclic scaffold.[1][2] Structurally, it consists of a fused pyridine and pyrrole ring (an isomer of 7-azaindole) decorated with a lipophilic methyl group and a heavy halogen (bromine).[1][2][3]

The Core Problem: This molecule exhibits "brick dust" properties—high crystallinity and rigid planarity leading to strong intermolecular


123

This guide synthesizes field-proven protocols to overcome these solubility barriers.

Module 1: Dissolution & Stock Preparation

User Query: "I cannot get the solid to dissolve in Methanol or DCM. What is the standard protocol for making a 10 mM stock?"

The Scientist’s Diagnosis

The low solubility is driven by the crystal lattice energy.[2][3] The pyrrole N-H acts as a hydrogen bond donor, while the pyridine Nitrogen acts as an acceptor, creating a tight intermolecular network.[3] Standard protic solvents (MeOH) or non-polar solvents (DCM) often fail to disrupt these interactions sufficienty at room temperature.[1][2][3]

Troubleshooting Protocol

Recommended Solvent System: DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1][3]

SolventSolubility RatingMax Conc. (Est.)[1][3]Usage Context
DMSO ⭐⭐⭐⭐⭐>50 mMBiological assays, chemical stocks.[1][2]
DMF ⭐⭐⭐⭐~25-40 mMSynthesis (check for decomposition at high T).[1]
Methanol ⭐⭐<5 mMPoor choice for stocks; good for precipitation.[1]
Water <0.1 mMInsoluble at neutral pH.[1]
1M HCl ⭐⭐⭐~10-20 mMKey Trick: Protonation of the pyridine N solubilizes the compound.[1]
Step-by-Step: Preparing a Stable Stock Solution[1][2]
  • Weighing: Weigh the solid into a glass vial (avoid plastic if using DMA, as it can leach plasticizers).[1][3]

  • Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 10 mM .

  • Sonication (Critical): Sonicate at 40°C for 5-10 minutes. The heat + energy helps break the lattice.[2][3]

    • Note: If the solution is cloudy, it is a suspension, not a solution. Do not proceed.

  • Verification: Hold the vial up to a light source. No particulates should be visible.[1]

  • Storage: Store at -20°C. Thaw completely and vortex before every use, as DMSO crystallizes at roughly 18°C and may exclude the solute, creating a super-concentrated pellet at the bottom.[3]

Module 2: Reaction Optimization (Synthesis)

User Query: "My Suzuki coupling failed. The starting material (3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine) never dissolved in the Dioxane/Water mix."[1][2]

The Scientist’s Diagnosis

Standard Suzuki conditions (Dioxane/H2O 4:[2][3]1) often fail for fused heterocycles because the water acts as an anti-solvent, crashing the bromide out before it can enter the catalytic cycle.[3]

Logic & Solution

You must switch to a solvent system that maintains solubility at reaction temperature (80-100°C) or use a Phase Transfer Catalyst (PTC).[1][2]

Workflow: Optimized Cross-Coupling Protocol

ReactionOptimizationStartStart: Reaction Mixture Heterogeneous?CheckTempStep 1: Increase Temp to 90°CStart->CheckTempSolubleMixture Clears?CheckTemp->SolubleSwitchSolventStep 2: Switch Solvent SystemSoluble->SwitchSolventNoProceed with ReactionProceed with ReactionSoluble->Proceed with ReactionYesNewSystemUse n-Butanol or DMF/H2O (9:1)SwitchSolvent->NewSystemAddPTCStep 3: Add Phase Transfer CatalystNewSystem->AddPTCStill Cloudy?PTCDetailTBAB (Tetrabutylammonium bromide)AddPTC->PTCDetailcaptionFigure 1: Decision tree for solubilizing starting material in Pd-catalyzed couplings.

Key Mechanistic Insight:

  • n-Butanol: High boiling point (117°C) and amphiphilic nature allow it to dissolve both the lipophilic bromide and the inorganic base (to some extent).[1][2][3]

  • TBAB (Phase Transfer): If you must use a biphasic system (e.g., Toluene/Water), add 0.5 eq of TBAB.[3] This shuttles the hydroxide/carbonate anions into the organic phase to meet the dissolved bromide.[2][3]

Module 3: Biological Assays & Formulation

User Query: "When I dilute my DMSO stock into cell culture media, the compound precipitates immediately."

The Scientist’s Diagnosis

This is the "Crash-Out" effect.[2] The dramatic change in polarity from DMSO (


23
Self-Validating Protocol: The "Step-Down" Dilution

Do not dilute 1000x in one step.[1][2] Use an intermediate dilution step.

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PBS containing 0.5% Tween-80 or 5% Solutol HS 15 . (Conc: 1 mM).[1][3]

    • Why? The surfactant forms micelles that encapsulate the hydrophobic drug molecules before they encounter the bulk aqueous environment.[2][3]

  • Final: Dilute into media.

Advanced Formulation (In Vivo/High Dose): For animal studies where DMSO is toxic, use the Acid-Buffered Cyclodextrin vehicle.[1][2][3]

  • Vehicle: 20% (w/v) HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Citrate Buffer (pH 4.0).[1]
    
  • Mechanism: The acidic pH (4.0) protonates the pyridine nitrogen (

    
     estimated ~5-6 for this isomer), creating a cationic species with vastly superior solubility.[1][2][3] The cyclodextrin creates an inclusion complex with the lipophilic core.[2][3]
    

Module 4: Purification (Chromatography)

User Query: "The compound streaks on silica and has broad peaks on Prep-HPLC."

The Scientist’s Diagnosis
  • Silica Streaking: Caused by the interaction of the basic pyridine nitrogen with the acidic silanols on the silica gel surface.[2][3]

  • HPLC Tailing: Similar mechanism on C18 columns.

Solution: The "Modifier" Rule

1. Flash Chromatography (Silica):

  • DCM/MeOH is not enough. [1]

  • Add 1% Triethylamine (TEA) or 1% NH4OH to your mobile phase.[1][3]

  • Mechanism:[1][4] The base competes for the acidic silanol sites, allowing your compound to elute freely.[3]

2. Prep-HPLC (Reverse Phase):

  • Use Acidic Modifiers: Water + 0.1% Formic Acid or TFA .[1]

  • Mechanism:[1] Protonating the pyridine nitrogen (

    
    ) increases polarity and eliminates the interaction with residual silanols on the C18 stationary phase, resulting in sharp, symmetrical peaks.[2][3]
    

Frequently Asked Questions (FAQ)

Q: Can I use this compound in an acid chloride coupling? A: Yes, but do not use the free base alone.[3] The pyridine ring can act as a nucleophile scavenger (acylation of the pyridine N).[2][3]

  • Fix: Use a non-nucleophilic base like DIPEA (Hunig's Base) or NaH to deprotonate the pyrrole NH specifically, directing the reaction to the desired site.[3]

Q: Is the compound light sensitive? A: Halogenated heterocycles can undergo photodehalogenation.[1] While 3-bromo-pyrrolo[3,2-b]pyridines are relatively stable, it is "Best Practice" to wrap vials in aluminum foil or store in amber glass, especially when in solution (DMSO).[1][2][3]

Q: How do I remove the DMSO after the reaction? A: Do not try to rotovap DMSO (boiling point 189°C).[3]

  • Method: Dilute the reaction mixture with Ethyl Acetate (10x volume) and wash 3x with Brine (saturated NaCl). The DMSO partitions into the aqueous brine layer.[2][3]

References

  • Properties of 7-Azaindole Derivatives (Isomeric Context)

    • Solubility and Dissolution Behavior Analysis of 7-Azaindole. Journal of Chemical & Engineering Data.[1] (2020).

    • [1][2][3]

  • Synthesis of Pyrrolo[3,2-b]pyridine Scaffold

    • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives.[1][2][3][5] Bioorganic & Medicinal Chemistry Letters. (2010).[1][3]

  • General Handling of Insoluble Heterocycles

    • Strategies for the formulation of poorly water-soluble drugs.[1][2] BenchChem Technical Guides.[1]

    • [1][3]

  • pKa and Protonation Strategies

    • Dissociation Constants of Heterocyclic Compounds. IUPAC Database.[1][6]

recrystallization solvents for 3-bromo-6-methyl-5-azaindole purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the purification of 3-bromo-6-methyl-5-azaindole . It is designed to function as an interactive troubleshooting manual for researchers encountering purity or yield issues.

Case ID: PUR-AZA-005 Subject: Recrystallization Solvent Systems & Troubleshooting Chemical Family: Halogenated Azaindoles (Pyrrolo[3,2-c]pyridines)[1][2]

Module 1: Solvent System Selection

The Core Challenge: 3-bromo-6-methyl-5-azaindole presents a "push-pull" solubility profile.[1] The azaindole core (specifically the N-H donor and pyridine N acceptor) creates high polarity and hydrogen-bonding potential, while the 3-bromo and 6-methyl substituents introduce significant lipophilicity.[1]

Technical Directive: Do not rely on single-solvent systems. This compound requires a binary solvent system (Solvent/Anti-solvent) to balance the rejection of polar impurities (like unreacted starting material) and non-polar byproducts (like poly-brominated species).

Validated Solvent Systems Table
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use Case
Standard Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5General Purity. Best for removing non-polar impurities and optimizing yield.[1]
Polishing Ethanol (EtOH) Water 1:1 to 1:2Desalting. Removes inorganic salts (e.g., bromide salts) or highly polar residues.[2]
High-Purity Acetonitrile (MeCN) Water GradientTrace Cleanup. Effective for removing colored oxidation byproducts.[1]
Structural Toluene None (Cooling only)N/ACrystal Growth. Promotes needle formation; good for X-ray quality crystals.
Decision Logic: Selecting Your System

SolventSelection Start START: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts / Polar Residues ImpurityCheck->Salts High Salt Content Organics Organic Byproducts / Isomers ImpurityCheck->Organics Regioisomers/Oligomers System1 USE: Ethanol / Water (Thermal Recrystallization) Salts->System1 System2 USE: EtOAc / Heptane (Precipitation/Cooling) Organics->System2 Oiling Risk: Oiling Out? System2->Oiling Check Stability Annealing Action: Solvent Annealing (Add 5% Toluene) Oiling->Annealing Yes

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Module 2: Validated Protocols

Protocol A: The EtOAc/Heptane Method (Recommended)

Best for: Routine purification after bromination workup.[2]

  • Dissolution: Suspend crude 3-bromo-6-methyl-5-azaindole in Ethyl Acetate (10 mL per gram of solid). Heat to reflux (approx. 77°C) until fully dissolved.[2]

    • Note: If insolubles remain after 15 mins, filter the hot solution through a Celite pad to remove inorganic salts.[2]

  • Nucleation Point: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a minimal amount of hot EtOAc (0.5 - 1 mL) to just clear the turbidity.[1]

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.

    • Critical: Rapid cooling here causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Aging: Once solids form at room temperature, cool to 0-4°C (ice bath) for 1 hour to maximize yield.

  • Isolation: Filter the crystals and wash with cold 1:5 EtOAc/Heptane. Dry under vacuum at 45°C.[1]

Protocol B: The "Pink Impurity" Wash (Toluene Trituration)

Best for: Removing colored oxidative impurities (pink/brown hue) common in brominated azaindoles.[2]

  • Place the solid in a flask with Toluene (5 mL per gram).

  • Heat to 60°C and stir vigorously for 30 minutes (slurry, do not dissolve completely).

  • Cool to room temperature.

  • Filter the solid.[1][3] The colored impurities generally remain in the toluene mother liquor, leaving an off-white solid.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? A: This is a classic issue with azaindoles. It occurs when the anti-solvent (Heptane) is added too quickly or the temperature drops too fast, forcing the compound out of solution as a supercooled liquid.[2]

  • Fix: Re-heat the mixture until it is a clear solution. Add a "seed crystal" if available. If not, scratch the inner glass wall with a spatula to induce nucleation. Add 5% Toluene or Dichloromethane to the mixture; these solvents help maintain the solubility of the amorphous phase, allowing the crystal lattice to form more slowly.[2]

Q2: The product has a persistent pink or reddish color. A: This indicates trace free bromine or oxidized polymerized byproducts.[1]

  • Fix: Before recrystallization, dissolve the crude material in EtOAc and wash with a 10% Sodium Thiosulfate solution.[2] This reduces volatile bromine species.[1][4] Then proceed with Protocol A.

Q3: Can I use Hexanes instead of Heptane? A: Yes, but Heptane is superior.[2] Heptane has a higher boiling point (98°C vs 68°C for Hexanes), allowing you to dissolve the compound at a higher temperature in the EtOAc/Heptane mix.[2] This creates a larger temperature gradient upon cooling, resulting in higher recovery yields and purer crystals.[2]

Q4: I have low recovery yield (<50%). A: You likely used too much "Good Solvent" (EtOAc).[2]

  • Fix: Evaporate the mother liquor down to 25% of its original volume and repeat the cooling process to harvest a "second crop" of crystals. Note that the second crop is usually less pure than the first.

Module 4: Mechanism of Action[1]

Understanding the molecular interactions is vital for troubleshooting.[1]

Mechanism Molecule 3-bromo-6-methyl-5-azaindole SolventA EtOAc (Polar Aprotic) Molecule->SolventA H-Bonding (NH...O) Dipole Interactions SolventB Heptane (Non-polar) Molecule->SolventB Van der Waals (Methyl/Bromo groups) Result Selective Crystallization SolventA->Result Solubilizes SolventB->Result Drives Precipitation

Figure 2: Solvation mechanism showing how the dual-solvent system leverages the amphiphilic nature of the azaindole scaffold.[1]

The 5-azaindole core contains a pyridine nitrogen (basic, H-bond acceptor) and a pyrrole nitrogen (acidic, H-bond donor).[1][2]

  • Ethanol works well because it engages both donors and acceptors.[1]

  • EtOAc engages only the H-bond donor (NH), making it a more selective solvent that rejects polar impurities better than alcohols.[2]

References

  • Synthesis and Purification of Azaindoles

    • URL:[1][2]

  • Recrystallization of Brominated Heterocycles

    • Source: University of Rochester, Department of Chemistry. "Solvents for Recrystallization."[1][4][5][6]

    • URL:[1][2]

  • Purification of 5-Bromo-7-azaindole (Analogous Protocol)

    • Source: Google Patents / Justia.[1] "Process for the manufacture of 5-halogenated-7-azaindoles."

    • URL:[1]

  • General Solubility Data for Azaindoles

    • Source: National Institutes of Health (NIH) / PMC.[2] "Azaindole Therapeutic Agents."[1][7][8]

    • URL:[1][2]

Sources

Technical Support Center: Optimizing Cross-Coupling for 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the cross-coupling of 4-azaindole derivatives—specifically, 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine.

This substrate presents dual mechanistic challenges: a basic pyridine nitrogen capable of severe catalyst poisoning, and an acidic pyrrole N-H that can interfere with base selection and nucleophile stoichiometry.

Diagnostic Workflow for Catalyst Selection

Use the following logical workflow to determine the optimal catalyst and base pairing for your specific protection strategy.

CatalystOptimization Start 3-Bromo-6-methyl-1H- pyrrolo[3,2-b]pyridine ProtectQ Is N1 Pyrrole Protected? Start->ProtectQ YesProt Yes (e.g., SEM, Ts) ProtectQ->YesProt Protected NoProt No (Free N-H) ProtectQ->NoProt Unprotected Cat1 Pd2(dba)3 + Xantphos Base: Cs2CO3 YesProt->Cat1 Cat2 Buchwald Precatalyst (e.g., RuPhos Pd G3) Base: LiHMDS NoProt->Cat2 Poisoning Catalyst Poisoning by Pyridine N? Cat1->Poisoning Success1 High Yield C-N/C-C Coupling Cat1->Success1 No Poisoning Cat2->Success1 SolPoison Use Sterically Hindered Ligands (SPhos/XPhos) Poisoning->SolPoison Conversion < 50% SolPoison->Success1

Fig 1. Diagnostic workflow for catalyst and base selection in 4-azaindole cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Suzuki-Miyaura coupling stall at low conversion when using standard Pd(PPh3)4?

Causality & Solution: The 4-azaindole core features a basic pyridine nitrogen. This nitrogen acts as a strong σ-donor, coordinating tightly to the electrophilic palladium(II) intermediate formed after the oxidative addition of the C3-Br bond. This coordination traps the catalyst in an off-cycle, inactive resting state, a phenomenon known as 1[1]. Furthermore, the C3-position is electronically rich, making the initial oxidative addition slower than in typical aryl bromides.

To overcome this: You must transition from first-generation catalysts like Pd(PPh3)4 to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos)[2]. The extreme steric bulk of these ligands prevents the pyridine nitrogen from accessing the palladium center, forcing the catalytic cycle forward into transmetalation.

Q2: Do I need to protect the N1 (pyrrole) position before performing a Buchwald-Hartwig amination?

Causality & Solution: The pyrrole N-H of 1H-pyrrolo[3,2-b]pyridine is highly acidic (pKa ~13–15). Under standard cross-coupling conditions using bases like Cs₂CO₃ or NaOtBu, this proton is easily abstracted, forming an aza-enolate. This anionic species competes with your desired amine nucleophile, leading to either N1-arylation or complete catalyst deactivation[3].

You have two validated paths:

  • Path A (Protected): Use a SEM, Ts, or Boc protecting group. This neutralizes the N-H acidity, allowing the use of standard 3 conditions[3].

  • Path B (Unprotected): If protection adds unnecessary steps to your workflow, use LiHMDS as the base paired with a metallacyclic precatalyst (such as RuPhos Pd G3 or BrettPhos Pd G3). LiHMDS selectively deprotonates the azaindole, but the resulting lithium salt is poorly nucleophilic toward the sterically hindered Pd-complex. This allows the external amine to 4[4].

Q3: I am observing significant protodehalogenation (formation of 6-methyl-1H-pyrrolo[3,2-b]pyridine) instead of the cross-coupled product. How do I fix this?

Causality & Solution: Protodehalogenation at the C3 position occurs when the rate of transmetalation is outpaced by the reduction of the Pd(II) intermediate. This is often mediated by adventitious water, aliphatic alcohols, or beta-hydride elimination from the amine.

To fix this:

  • Ensure strictly anhydrous conditions.

  • Switch from aqueous carbonate bases to anhydrous K₃PO₄ or CsF.

  • Utilize a precatalyst (e.g., XPhos Pd G2) to ensure rapid, quantitative generation of the active L1Pd(0) species, which accelerates the overall cycle and outcompetes the degradation pathways[5].

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes expected outcomes when screening catalyst systems for 3-bromo-4-azaindole amination, based on established structure-activity relationships.

Catalyst SystemBaseSubstrate StateExpected ConversionPrimary Issue / Observation
Pd(PPh₃)₄K₂CO₃Unprotected< 10%Catalyst poisoning by pyridine N; N1-deprotonation[1]
Pd(OAc)₂ / BINAPNaOtBuUnprotected0%Complete catalyst deactivation; aza-enolate formation
Pd₂(dba)₃ / XantphosCs₂CO₃N1-SEM Protected> 85%None (Optimal for protected substrates)[3]
RuPhos Pd G3LiHMDSUnprotected> 90%None (Optimal for unprotected substrates)[4]

Step-by-Step Methodology: Optimized Suzuki-Miyaura Coupling

This self-validating protocol is designed for the direct C-C coupling of unprotected 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine, utilizing steric exclusion to bypass catalyst poisoning[5].

Materials Required:

  • 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 Precatalyst (0.05 equiv, 5 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 ratio, thoroughly degassed)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine, boronic acid, XPhos Pd G2, and K₃PO₄.

  • Degassing: Evacuate the tube and backfill with dry nitrogen (repeat 3 times) to ensure an oxygen-free environment.

  • Solvent Addition: Syringe in 10 mL of the degassed 1,4-Dioxane/H₂O mixture. (Causality note: The 4:1 ratio provides sufficient solubility for the phosphate base while maintaining the organic concentration required for rapid transmetalation).

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 90 °C for 8–12 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass ([M+H]+ = 211/213) and the appearance of the desired product mass validates the completion of the catalytic cycle.

  • Workup & Purification: Cool to room temperature, dilute with 20 mL of ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

References

  • [3] Title: Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols Source: Beilstein Journal of Organic Chemistry URL:

  • [4] Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Source: Organic Letters (MIT) URL:

  • [5] Title: Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles Source: Benchchem URL:

  • [1] Title: Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates Source: Benchchem URL:

  • [2] Title: Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatics Source: ACS Publications (J. Am. Chem. Soc.) URL:

Sources

Technical Support Center: Troubleshooting N-Arylation of 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Overview & The Chemoselectivity Challenge

Functionalizing the N1 position of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (a 4-azaindole derivative) presents a classic chemoselectivity paradox. The target transformation is the formation of a C–N bond at the pyrrole nitrogen. However, the molecule inherently contains a highly reactive C3–Br bond. Traditional transition-metal-catalyzed N-arylation conditions often fail because the catalyst indiscriminately activates the endogenous C3–Br bond alongside the exogenous aryl halide, leading to complex mixtures of C3-arylated byproducts, oligomers, and dehalogenated starting material[1].

To successfully achieve N-arylation while preserving the C3–Br handle for downstream cross-coupling, researchers must exploit mechanistic divergence—specifically, favoring transmetalation pathways over oxidative addition.

Strategic Decision Workflow

The choice of methodology is entirely dictated by the nature of your aryl coupling partner.

Workflow Start Substrate: 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine Partner Select Aryl Coupling Partner Start->Partner Boronic Arylboronic Acid Partner->Boronic Iodide Aryl Iodide Partner->Iodide Bromide Aryl Bromide/Chloride Partner->Bromide ChanLam Chan-Lam Coupling Cu(OAc)2, Amine Base, Air, RT Boronic->ChanLam Ullmann Modified Ullmann CuI, Diamine Ligand, <80°C Iodide->Ullmann Buchwald Buchwald-Hartwig Pd catalyst, Strong Base, >80°C Bromide->Buchwald Success1 Excellent N1-Selectivity C3-Br Remains Intact ChanLam->Success1 Success2 Good N1-Selectivity Kinetic Differentiation (I vs Br) Ullmann->Success2 Failure Poor Selectivity C3-Arylation & Oligomerization Buchwald->Failure

Decision tree for chemoselective N-arylation of 3-bromoazaindoles based on coupling partner.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my Buchwald-Hartwig amination attempt result in complex mixtures and loss of the 3-bromo group? A1: The causality lies in the fundamental mechanism of Palladium catalysis. Pd(0) catalysts are highly active for oxidative addition into C(sp2)–Br bonds. In your substrate, the C3–Br bond is electronically activated. When you subject this molecule to 1, the Pd(0) species indiscriminately inserts into both the exogenous aryl halide and the endogenous C3–Br bond[1]. This triggers competitive C3-arylation and intermolecular N1-to-C3 oligomerization. Unless using highly specialized, sterically hindered ligands that kinetically favor the exogenous aryl halide, Pd-catalysis should be avoided.

Q2: What is the most reliable method for strictly N-selective arylation of this bromoazaindole? A2: The2 is the gold standard[2]. This reaction utilizes arylboronic acids and a Copper(II) catalyst under oxidative conditions at room temperature. Mechanistically, it proceeds via transmetalation of the boronic acid to Cu(II), followed by coordination of the azaindole N1 and reductive elimination from a Cu(III) intermediate. Because it completely bypasses the oxidative addition step required by Pd(0), the C3–Br bond remains entirely inert, yielding >99% chemoselectivity for the N1 position[2].

Q3: My Chan-Lam coupling is stalling at 30-40% conversion. How do I drive it to completion? A3: Stalling in Chan-Lam couplings is almost always tied to the catalytic cycle's re-oxidation step or reagent degradation:

  • Oxygen Starvation: The reductive elimination yields a Cu(I) species that must be re-oxidized to Cu(II) by molecular oxygen[2]. If the reaction is run in a sealed vial, the catalytic cycle halts. Ensure the reaction is open to the air or actively sparged with dry air.

  • Protodeboronation: Arylboronic acids can degrade into the corresponding arene via competitive protodeboronation. Always use an excess (1.5–2.0 equivalents) and consider adding it in two batches.

  • Moisture: Water accelerates protodeboronation. The addition of 4Å molecular sieves is critical for scavenging water generated during the reaction.

Q4: I must use an aryl iodide because the corresponding boronic acid is unstable. Can I use Ullmann conditions without reacting the C3-Br group? A4: Yes, but it requires strict kinetic control. 3 use Cu(I) salts and diamine ligands (e.g., DMEDA)[3]. Copper(I) undergoes oxidative addition into aryl halides, but the rate of insertion into an Aryl–I bond is significantly faster than into an Aryl–Br bond. By maintaining the reaction temperature strictly at or below 80 °C, you kinetically favor oxidative addition into the exogenous Aryl–I while leaving the azaindole's C3–Br intact[3]. Alternatively, 4 have recently shown promise for coupling azaindoles with aryl iodides under mild conditions[4].

Quantitative Method Comparison

Table 1: Comparison of N-Arylation Strategies for 3-Bromoazaindoles

StrategyReagentsTemperatureN1 vs C3 SelectivityTypical YieldPrimary Limitation
Buchwald-Hartwig Pd2(dba)3, Xantphos, tBuONa, Ar-Br90–110 °CPoor (<1:1)<20%Severe C3-oligomerization
Chan-Lam Cu(OAc)2, Pyridine, Ar-B(OH)225 °C (RT)Excellent (>99:1)75–90%Requires stable boronic acid
Modified Ullmann CuI, DMEDA, K3PO4, Ar-I70–80 °CGood (~10:1)60–80%Strict temperature control needed

Self-Validating Experimental Protocols

Protocol A: Chemoselective Chan-Lam N-Arylation (Recommended)

This protocol leverages Cu(II) transmetalation to ensure absolute preservation of the C3-bromo group.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, dissolve 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 mmol) and the selected arylboronic acid (2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add anhydrous Copper(II) acetate (0.1 mmol, 10 mol%) and pyridine (2.0 mmol).

    • Self-Validation Checkpoint 1: Within 5 minutes, the solution must transition to a deep blue/green color. This visual cue confirms the formation of the active Cu(II)-pyridine-azaindole complex. If the solution remains pale, verify the quality of your Cu(OAc)2.

  • Moisture Control: Add activated 4Å molecular sieves (approx. 500 mg) to scavenge water generated during the catalytic cycle, preventing protodeboronation of the boronic acid.

  • Oxidative Turnover: Stir the reaction vigorously at room temperature (25 °C). The flask must be open to the air (fitted with a drying tube to allow O2 ingress while keeping out ambient humidity).

    • Self-Validation Checkpoint 2: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1) after 4 hours. The N-arylated product will lack the N-H hydrogen bond donor, making it significantly less polar (higher Rf) than the starting material.

  • Workup: After 12–24 hours (upon consumption of starting material), filter the mixture through a pad of Celite to remove the copper salts and molecular sieves. Wash the pad thoroughly with EtOAc (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure N-arylated product.

Protocol B: Temperature-Controlled Ullmann Coupling (For Aryl Iodides)

Use this protocol only when the arylboronic acid is unavailable or highly unstable.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and finely ground anhydrous K3PO4 (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to remove oxygen, which can cause unwanted side reactions in Cu(I) systems.

  • Ligand Addition: Add anhydrous toluene (5 mL) and N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%) via syringe.

    • Self-Validation Checkpoint 1: The suspension will turn a characteristic pale blue/purple upon formation of the highly active Cu-diamine complex.

  • Kinetic Heating: Heat the reaction strictly to 75–80 °C.

    • Critical Warning: Do not exceed 80 °C. Higher temperatures provide sufficient thermal energy to overcome the activation barrier for C3-Br oxidative addition, destroying your chemoselectivity.

  • Workup: Stir for 18 hours, cool to room temperature, dilute with EtOAc (20 mL), filter through Celite, and purify via flash chromatography.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Preparation of the HIV Attachment Inhibitor BMS-663068. Part 7.
  • Iron catalyzed N-arylation of 7-azaindole with aryl iodides Source: Taylor & Francis Online URL

Sources

removing palladium impurities from 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine products

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (a 5-azaindole derivative).

This scaffold presents unique challenges for palladium (Pd) removal due to the chelating ability of the pyridine nitrogen (N4) and the pyrrole nitrogen (N1) , which can form stable complexes with Pd species, resisting standard remediation.

Case ID: 3-Br-6-Me-5-Azaindole-Pd-Clean Status: Active Analyst: Senior Application Scientist

Diagnostic & Initial Assessment

Before initiating a cleanup protocol, characterize your impurity profile.

Q: What is the target limit for Palladium in this intermediate? A: Refer to ICH Q3D Elemental Impurities guidelines. Palladium is a Class 2B impurity.[1]

  • Oral Administration: Permitted Daily Exposure (PDE) is 100 µ g/day .[2][3] If the daily dose is <10g, the concentration limit is 10 ppm .[2]

  • Parenteral Administration: PDE is 10 µ g/day (Limit: 1 ppm ).[2]

  • Recommendation: Aim for <10 ppm at this intermediate stage to prevent downstream carryover.

Q: Why is the Palladium not washing out with standard aqueous extractions? A: The 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine scaffold acts as a ligand. The pyridine nitrogen (pKa ~4-5) and the deprotonated pyrrole nitrogen can coordinate to Pd(II), forming "pincer-like" or stable monodentate complexes. Standard aqueous washes (even with EDTA) often fail to break this coordination bond in organic media.

Troubleshooting Guides (FAQs)

Scenario A: "I treated the reaction with activated carbon, but I lost 40% of my product."

Root Cause: The planar, electron-rich nature of the azaindole core leads to strong


 stacking interactions with the graphitic structure of standard activated carbon (e.g., Darco G-60).
Solution: 
  • Switch to Synthetic Carbon: Use synthetic carbon adsorbents (e.g., Carboxen® or Ecosorb® ) which have tunable pore structures designed to exclude larger organic molecules while trapping metals.

  • Use Silica-Based Scavengers: This is the preferred method for azaindoles. Silica scavengers rely on covalent surface ligands (thiols) rather than non-specific adsorption, preserving product yield.

Scenario B: "SiliaMetS® Thiol reduced Pd from 1000 ppm to 200 ppm, but I need <20 ppm."

Root Cause: You likely have a mix of Pd(II) and Pd(0). Simple thiols bind Pd(II) well but are slower with Pd(0) clusters or strongly coordinated Pd-pyridine complexes. Solution:

  • Switch Ligand: Use DMT (Dimercaptotriazine) or TMT (Trimercaptotriazine) functionalized silica. The triazine ring offers a "softer" and more multidentate chelation site that competes more effectively against the pyridine nitrogen of your product.

  • Increase Temperature: Heat the scavenging mixture to 50-60°C . Ligand exchange is kinetically driven; heat helps the scavenger displace the product from the Palladium center.

Scenario C: "My product is not soluble in EtOAc or Toluene, limiting scavenger contact."

Root Cause: 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is a rigid heterocycle with poor solubility in non-polar solvents. Solution:

  • Compatible Solvents: Perform scavenging in THF , DMF , or DMSO .

  • Warning: If using DMF/DMSO, avoid polystyrene-based resins (which swell variably). Use Silica-supported scavengers (e.g., SiliaMetS) as they do not swell and maintain fixed pore accessibility in polar aprotic solvents.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Silica Scavenging (Recommended)

Best for: High-value intermediates, avoiding product loss, removing strongly coordinated Pd.

Materials:

  • Crude Product (dissolved in 10-20 volumes of THF or DMF).

  • Scavenger: SiliaMetS® DMT (preferred) or SiliaMetS® Thiol .[4]

  • Loading: 4-5 equivalents relative to residual Pd (or 10-20% w/w relative to product if Pd content is unknown).

Step-by-Step:

  • Dissolution: Ensure the crude 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is fully dissolved. If using DMF, keep the concentration moderate (0.1 M) to ensure good mass transfer.

  • Addition: Add the silica scavenger.[4]

  • Incubation: Stir at 55°C for 4 hours .

    • Note: Room temperature is often insufficient for breaking the Azaindole-Pd bond.

  • Filtration: Filter the suspension hot through a 0.45 µm PTFE membrane or a pad of Celite to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of hot solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Protocol 2: Crystallization Polishing

Best for: Final purification after bulk Pd removal (e.g., post-scavenger).

Mechanism: Azaindoles crystallize well from alcohol/water mixtures. Pd impurities often remain in the mother liquor.[5]

Step-by-Step:

  • Dissolve the solid in hot Ethanol or Methanol (approx. 70°C).

  • Add activated charcoal (synthetic) (5% w/w) if Pd is still >100 ppm. Stir for 30 mins hot, then filter.

  • Slowly add Water (anti-solvent) to the hot filtrate until turbidity persists.

  • Allow to cool slowly to room temperature, then to 0°C.

  • Filter the solids and wash with cold Ethanol/Water (1:1).

  • Validation: This step typically provides a 10-50x reduction in Pd levels.

Comparative Data: Scavenger Efficiency

MethodPd Species TargetedProduct RecoverySuitability for Azaindoles
SiliaMetS® Thiol Pd(II)>95%Good (Standard cases)
SiliaMetS® DMT Pd(0), Pd(II)>95%Excellent (Best for N-heterocycles)
Activated Carbon Non-specific60-85%Poor (High loss due to

-stacking)
Crystallization Soluble Pd80-90%Good (As a final polish)
L-Cysteine Wash Soluble Pd>90%Moderate (pH dependent)

Decision & Workflow Visualization

Figure 1: Method Selection Decision Tree

Pd_Removal_Decision Start Start: Residual Pd Analysis Check_Level Pd Concentration? Start->Check_Level High_Pd > 1000 ppm Check_Level->High_Pd Med_Pd 100 - 1000 ppm Check_Level->Med_Pd Low_Pd < 100 ppm Check_Level->Low_Pd Check_Solubility Is Product Soluble in THF/EtOAc? Scavenger_DMT SiliaMetS® DMT (50°C, 4h) Check_Solubility->Scavenger_DMT No (Use DMF/DMSO) Scavenger_Thiol SiliaMetS® Thiol (RT to 40°C) Check_Solubility->Scavenger_Thiol Yes (Use THF) Carbon_Trt Synthetic Carbon Treatment (Carboxen/Ecosorb) High_Pd->Carbon_Trt Bulk Removal Med_Pd->Check_Solubility Cryst Crystallization (EtOH/Water) Low_Pd->Cryst Polishing Carbon_Trt->Check_Solubility Scavenger_DMT->Cryst If Pd > Limit Scavenger_Thiol->Cryst

Caption: Logic flow for selecting the optimal Palladium removal technique based on initial concentration and solubility constraints.

Figure 2: Scavenging Mechanism on Azaindole Scaffold[6]

Mechanism cluster_0 Problem State cluster_1 Intervention cluster_2 Result Complex Pd-Azaindole Complex (Stable) Scavenger Silica-DMT (Chelating Resin) Complex->Scavenger Ligand Exchange Waste Pd-Scavenger (Solid Waste) Scavenger->Waste Filtration Product Pure Azaindole (Filtrate) Scavenger->Product Filtration Heat Heat (50°C) (Kinetic Energy) Heat->Scavenger Accelerates

Caption: Kinetic displacement of the Azaindole-Pd complex by high-affinity Silica-DMT scavenger.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[6] Available at: [Link]

  • Metal Scavengers in Process Chemistry. Biotage Application Notes. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

resolving regio-selectivity issues in 6-methyl-5-azaindole reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Advanced Support Hub for medicinal chemists and process engineers. It bypasses basic definitions to address the specific mechanistic bottlenecks of the 6-methyl-5-azaindole scaffold.

Ticket Subject: Resolving Regioselectivity Conflicts (N1 vs. N5, C3-EAS, and Lateral Lithiation) Status: Open Assigned Specialist: Senior Application Scientist

System Overview: The "Amphoteric" Trap

The 6-methyl-5-azaindole scaffold presents a unique "push-pull" electronic conflict that frustrates standard indole protocols. Unlike simple indoles, the pyridine ring (positions 4, 5, 6,[1] 7) is electron-deficient, while the pyrrole ring (1, 2,[1] 3) remains electron-rich.[1][2]

The 6-Methyl Perturbation: The methyl group at C6 is not inert. It introduces two critical complications:

  • Steric Blockade: It shields the N5 lone pair and the C7 position.

  • Lateral Reactivity: The C6-methyl protons are acidic (

    
    ), creating a competitive nucleophilic site against C2-lithiation and C3-electrophilic attack.
    
Interactive Regioselectivity Map

The diagram below defines the reactivity "hotspots" and the specific challenges caused by the 6-methyl substituent.

AzaindoleReactivity Core 6-Methyl-5-Azaindole Core Scaffold N1 N1 (Pyrrole) pKa ~16 Site: Deprotonation Core->N1 Primary Alkylation C3 C3 (Beta) Nucleophilic Site: EAS / Halogenation Core->C3 Electrophilic Attack (Deactivated by N5) N5 N5 (Pyridine) Basic/Nucleophilic Site: N-Oxidation / Coordination Core->N5 Blocked by C6-Me C6Me C6-Methyl Lateral Acidic Site pKa ~29.5 Core->C6Me Lateral Lithiation (Competes with C2) C7 C7 (Ortho) Sterically Hindered Site: C-H Activation Core->C7 Blocked by C6-Me C6Me->N5 Steric Shielding C6Me->C7 Steric Blockade

Figure 1: Reactivity heatmap of 6-methyl-5-azaindole. Note the inhibitory effect of the C6-methyl group on N5 and C7.

Troubleshooting Modules (Q&A Format)

Module A: N-Alkylation & Arylation (N1 vs. N5)

Q: I am attempting N1-alkylation, but I am worried about N5-quaternization. Does the 6-methyl group help or hurt?

A: The 6-methyl group is your ally here. In unsubstituted 5-azaindole, N5 is a competent nucleophile that can compete with N1, especially under neutral conditions or when using reactive electrophiles (e.g., MeI, BnBr). However, in 6-methyl-5-azaindole , the methyl group provides significant steric hindrance around the N5 nitrogen.

  • Protocol Adjustment: Use a strong base (NaH or Cs₂CO₃) to fully deprotonate N1 (

    
    ).[1] The resulting N1-anion is orders of magnitude more nucleophilic than the neutral N5.
    
  • Risk Factor: Avoid "soft" electrophiles without base.[1] If you run a reaction in neutral media (e.g., Mitsunobu), the N5 steric hindrance might not be enough to prevent trace quaternization, which is difficult to separate.[1]

Q: Can I selectively functionalize N5 (make the N-oxide) in the presence of the 6-methyl group?

A: Yes, but kinetics will be slow. Standard oxidation (mCPBA, DCM, RT) often fails or stalls due to the steric clash between the oxidant and the C6-methyl.

  • Solution: Switch to Re(VII) catalysis (MeReO₃/H₂O₂) or high-temperature peracetic acid protocols.[1] The 6-methyl group slows the reaction, so extended reaction times (24-48h) are required. Monitor strictly by LCMS, as prolonged heating can lead to side-chain oxidation of the methyl group (see Module C).[1]

Module B: Electrophilic Aromatic Substitution (C3 Functionalization)

Q: My bromination (NBS) at C3 is failing. I see starting material or complex mixtures. Why?

A: The pyridine ring is deactivating the system. The N5 nitrogen pulls electron density away from the pyrrole ring, making C3 much less nucleophilic than in standard indoles. The 6-methyl group donates some density back, but not enough to overcome the N5 withdrawal.

Troubleshooting Workflow:

  • Check pH: Under acidic conditions (often generated by NBS decomposition), N5 protonates.[1] This creates a cationic pyridinium species that completely shuts down EAS at C3 due to strong electron withdrawal.[1]

  • The Fix: You must run C3 functionalization under basic or neutral conditions to keep N5 unprotonated.

    • Recommendation: Use NBS in DMF with 1.1 eq. of diisopropylamine or K₂CO₃ .[1] This scavenges HBr and keeps the ring active.

Quantitative Comparison of C3 Reactivity:

SubstrateRelative Rate (C3-EAS)Primary Issue
Indole1000 (Fast)Over-reaction (bis-halogenation)
5-Azaindole1 (Slow)N5 deactivation; requires base
6-Me-5-Azaindole ~2 (Moderate) 6-Me donates e-, slightly activating C3 vs parent
Module C: The "Lateral" Trap (C2-H vs. C6-Methyl)

Q: I tried to lithiate C2 (using n-BuLi) to introduce a formyl group, but I functionalized the 6-methyl group instead. How do I control this?

A: You are fighting a pKa war.[1] You must select the right Protecting Group (PG). This is the most common failure mode for this scaffold.

  • C2-H pKa: ~38 (free), ~27 (N-Boc/SEM protected).

  • C6-Methyl pKa: ~29.5 (lateral protons).[1]

The Decision Matrix:

  • Scenario 1: You want C2 Functionalization.

    • Requirement: You MUST use an electron-withdrawing group (EWG) on N1, such as Boc or SEM .[1]

    • Mechanism:[1][2][3][4] The Carbonyl/Sulfonyl oxygen coordinates the Lithium (Directed Ortho Metalation - DoM), lowering the pKa of C2-H below that of the C6-methyl.

    • Reagent: Use LDA at -78°C. (n-BuLi is too nucleophilic and may attack the imine bond or C6-Me).

  • Scenario 2: You want C6-Methyl Functionalization (Lateral Lithiation).

    • Requirement: Use an electron-donating or non-coordinating group on N1 (e.g., Methyl , Benzyl ), or leave N1 free (requires 2 eq.[1] base).

    • Mechanism:[1][2][3][4] Without the DoM effect at C2, the C6-methyl protons are the most acidic site on the pyridine ring.

    • Reagent: Use n-BuLi or LHMDS at -40°C.[1]

Workflow Visualization: Lithiation Decision Tree

LithiationLogic Start Target: Metalation of 6-Methyl-5-Azaindole CheckPG Check N1 Protecting Group Start->CheckPG BranchEWG EWG (Boc, SEM, Tosyl) CheckPG->BranchEWG Has EWG BranchEDG Alkyl (Me, Bn) or Free H CheckPG->BranchEDG Has Alkyl/H ActionC2 Pathway A: C2 Lithiation (DoM Effect Dominates) BranchEWG->ActionC2 Use LDA / -78°C ActionLat Pathway B: Lateral Lithiation (Acidity Dominates) BranchEDG->ActionLat Use n-BuLi / -40°C ResultC2 Product: 2-Substituted 6-Me-5-Azaindole ActionC2->ResultC2 ResultLat Product: 6-(Substituted-Methyl) 5-Azaindole ActionLat->ResultLat

Figure 2: Logic flow for controlling regioselectivity during lithiation events.

Validated Protocols

Protocol 1: Regioselective C3-Bromination (Avoiding N5 interference)

Target: 3-bromo-6-methyl-5-azaindole Reference Basis: Adjusted from standard azaindole protocols to account for N5 deactivation [1][4].

  • Dissolve 6-methyl-5-azaindole (1.0 eq) in DMF (0.5 M).

  • Add KOH (1.1 eq) or Diisopropylamine (1.2 eq). Crucial Step: This neutralizes HBr byproducts.[1]

  • Cool to 0°C.

  • Add NBS (1.05 eq) dropwise as a solution in DMF.

  • Monitor by LCMS.[1] The reaction should complete in <1 hour.

  • Quench with water/ice. The product usually precipitates.

    • Note: If you omit the base, the reaction will stall at ~30% conversion due to N5 protonation.

Protocol 2: Lateral Functionalization of the 6-Methyl Group

Target: (1-benzyl-5-azaindol-6-yl)acetic acid derivatives Reference Basis: Lateral lithiation principles of picolines [5].[1]

  • Substrate: Ensure N1 is alkylated (e.g., N-Benzyl).[1] Do NOT use N-Boc.

  • Solvent: Anhydrous THF (0.2 M).

  • Cool to -78°C.

  • Add LDA (1.1 eq) dropwise. Note: LDA is preferred over n-BuLi to avoid nucleophilic attack at C4.

  • Warm to -40°C for 30 mins to ensure deprotonation of the methyl group (Formation of a deep red/purple anion).

  • Cool back to -78°C.

  • Add Electrophile (e.g., MeI, Allyl Bromide, CO₂).[1]

  • Quench with NH₄Cl.

References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. MDPI. [Link]

  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link][5]

  • Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate. [Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. MDPI. [Link][1]

  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Chemistry and Chemists. [Link]

Sources

stability of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently guide drug discovery teams through the synthetic challenges associated with privileged scaffolds. 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (a substituted 4-azaindole) is a highly valuable bioisostere, but its reactivity under basic conditions often leads to unexpected product loss or degradation.

This guide is designed to deconstruct the chemical causality behind these issues and provide you with self-validating, field-tested protocols to ensure the structural integrity of your compound.

Quantitative Stability & Physicochemical Profile

To troubleshoot effectively, we must first understand the fundamental physical chemistry of the 4-azaindole core. The interplay between the acidic pyrrole N-H, the basic pyridine nitrogen, and the labile C3-bromide dictates the molecule's behavior in base.

ParameterValueImplication under Basic Conditions
Pyrrole N-H pKa 14.66 ± 0.30[1]Deprotonates in strong aqueous base (pH > 13), forming a highly water-soluble azaindolide anion.
Pyridine N pKa ~4.85[1]Remains unprotonated in basic media; acts as a persistent hydrogen-bond acceptor.
UV Absorption (λmax) 288 nm[1]Ideal wavelength for monitoring basic degradation or reaction progress via LC-MS/UV.
C3-Bromine Stability ModerateSusceptible to hydrodehalogenation during Pd-catalyzed basic couplings if the N-H is left unprotected[2].
Protecting Group Compatibility High (SEM/Boc)The SEM group provides robust stability under harsh basic cross-coupling and hydrolysis conditions[3].

Troubleshooting & FAQs

Q1: Why does my 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine completely disappear into the aqueous layer during a basic workup? Causality: The N-H proton of the pyrrole ring is unusually acidic for an amine (pKa ~14.66)[1] due to the electron-withdrawing nature of the fused pyridine ring. When you quench a reaction with strong aqueous bases (e.g., 1M NaOH, pH > 13), the compound quantitatively deprotonates to form an azaindolide anion. This ionic species is highly solvated by water, drastically shifting the partition coefficient (LogP) and causing the product to remain in the aqueous layer during organic extraction. Solution: Implement a pH-controlled reverse quench (See Protocol A).

Q2: During Suzuki-Miyaura coupling (using K₂CO₃ or Cs₂CO₃), I observe significant debromination at the C3 position instead of the desired product. How do I prevent this? Causality: In basic cross-coupling conditions[4], concurrent deprotonation of the azaindole N-H generates an electron-rich azaindolide anion. This excess electron density delocalizes across the bicyclic system, enriching the C3-carbon. Palladium(0) requires a relatively electron-deficient C-Br bond to efficiently undergo oxidative addition. The electron-rich nature of the anionic C3-Br bond raises the activation energy for transmetalation, allowing competing pathways—such as hydrodehalogenation (debromination)—to dominate[2]. Solution: Pre-protect the N-H position with a SEM or Boc group to lock the molecule in its neutral electronic state[3].

Q3: Can I use strong organolithium bases like LDA or n-BuLi with this scaffold? Causality: Yes, but with extreme caution. While strong bases will instantly deprotonate the N-H, the presence of the C3-bromide introduces a critical vulnerability. Lithium bases (like LDA) can induce rapid halogen-metal exchange at the C3 position[5]. If the temperature is not strictly controlled at cryogenic levels (-78 °C), the resulting lithiated species will self-condense or degrade into complex oligomeric mixtures. Solution: If strong bases are required for functionalization elsewhere on the molecule, the C3-bromide must be actively managed, either by utilizing highly selective cryogenic conditions or by performing the transformation prior to bromination.

Validated Experimental Protocols

Every protocol utilized in our labs is designed as a "self-validating system," meaning you will observe specific physical changes that confirm the success of each step.

Protocol A: pH-Controlled Workup for Azaindole Recovery

Use this protocol when recovering the compound from strongly basic aqueous mixtures to prevent yield loss.

  • Thermal Quench: Pour the basic reaction mixture over crushed ice (approx. 1:1 v/w ratio) to minimize exothermic degradation during neutralization.

  • pH Adjustment: Slowly add 1M HCl or saturated aqueous NH₄Cl dropwise while stirring vigorously. Monitor continuously with a pH meter or pH paper.

  • Target pH: Stop addition when the solution reaches pH 7.5–8.0 .

    • Self-Validation Checkpoint: The solution will transition from a clear aqueous phase (dissolved azaindolide salt) to a cloudy suspension as the neutral, lipophilic azaindole precipitates at its isoelectric point.

  • Extraction: Extract the cloudy suspension with Ethyl Acetate or Dichloromethane (3 x 20 mL). The product will now partition cleanly into the organic layer.

  • Isolation: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: N-SEM Protection for Enhanced Base Stability

Use this protocol prior to subjecting the compound to harsh basic cross-coupling or strong nucleophiles[3].

  • Preparation: Dissolve 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M concentration) in an oven-dried flask. Cool to 0 °C under a nitrogen atmosphere.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Checkpoint: The evolution of hydrogen gas (bubbling) will be immediately visible. The cessation of bubbling (typically after 20–30 minutes) serves as a visual indicator that quantitative N-H deprotonation has been achieved.

  • Protection: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise via syringe. Remove the ice bath and stir for 2 hours at room temperature.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with Ethyl Acetate, wash the organic layer extensively with water (to remove DMF) and brine, then dry and concentrate. The resulting SEM-protected azaindole is now highly stable to basic coupling conditions.

Workflow Visualization

The following decision matrix outlines the logical pathways for handling this scaffold under various basic conditions to prevent degradation.

AzaindoleStability Start 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine Exposed to Base AqBase Aqueous Base (Workup / Extraction) Start->AqBase OrgBase Strong Anhydrous Base (NaH, LDA, tBuOK) Start->OrgBase RiskAq Risk: N-H Deprotonation Product lost in aqueous layer AqBase->RiskAq RiskOrg Risk: Debromination or N-Alkylation side reactions OrgBase->RiskOrg SolAq Solution: Adjust to pH 7-8 before organic extraction RiskAq->SolAq SolOrg Solution: Pre-protect N-H (e.g., SEM or Boc group) RiskOrg->SolOrg

Caption: Workflow for mitigating base-induced degradation of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine.

References

Sources

Validation & Comparative

Comparative Guide: NMR Analytical Platforms for the Structural Elucidation of 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged bioisostere of indole and purine, widely utilized in the development of kinase inhibitors[1]. The functionalized derivative, 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine , presents unique analytical challenges due to its fused heteroaromatic system and the presence of both electron-withdrawing (bromine) and electron-donating (methyl) substituents.

This guide objectively compares the performance of three distinct Nuclear Magnetic Resonance (NMR) analytical platforms—Benchtop (80 MHz), Standard High-Field (400 MHz), and Ultra-High-Field (800 MHz)—for the structural verification of this specific building block. Furthermore, it provides a mechanistic breakdown of its 1H NMR spectrum and a self-validating experimental protocol.

Mechanistic Insight: 1H NMR Interpretation of the Scaffold

To evaluate instrument performance, we must first establish the ground-truth spectroscopic behavior of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine. The unique electronic environment of the 4-azaindole core dictates the chemical shifts[2].

Causality of Chemical Shifts (in DMSO-d6)
  • H1 (Pyrrole NH, ~11.8 ppm): The highly deshielded nature of this proton is driven by intermolecular hydrogen bonding with the DMSO-d6 solvent and the strong electron-withdrawing inductive effect of the fused pyridine ring[1].

  • H5 (Pyridine CH, ~8.3 ppm): Located adjacent to the pyridine nitrogen (N4), this proton experiences maximum inductive deshielding from the electronegative nitrogen atom[2].

  • H2 (Pyrrole CH, ~7.8 ppm): The inductive electron-withdrawing effect of the heavy bromine atom at the adjacent C3 position deshields H2 relative to the unsubstituted parent scaffold[3]. It typically appears as a doublet (

    
     Hz) due to coupling with the NH proton.
    
  • H7 (Pyridine CH, ~7.6 ppm): While further from N4, H7 remains deshielded by the aromatic ring current. Because H5 and H7 are separated by the C6-methyl group, they are meta to each other, resulting in a weak meta-coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Hz).
    
  • C6-CH3 (~2.4 ppm): The methyl group appears as a sharp 3H singlet in the typical benzylic/heteroaromatic region.

Product Comparison: NMR Platform Performance

When characterizing complex heterocycles like 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine, the choice of NMR platform directly impacts data integrity, throughput, and operational costs. Below is a comparative analysis of three standard instrument tiers.

Table 1: Quantitative Comparison of NMR Platforms for 4-Azaindole Derivatives
Performance MetricBenchtop NMR (80 MHz)Standard High-Field (400 MHz)Ultra-High-Field (800 MHz)
Resolution (Hz/pt) Low (~1.0 - 1.5 Hz/pt)High (~0.2 - 0.3 Hz/pt)Ultra-High (<0.1 Hz/pt)
H5 / H7 / H2 Separation Severe overlap; broad multipletBaseline resolvedComplete baseline resolution
Meta-Coupling (

Hz)
Invisible (merged into peak width)Clearly visible as fine doubletsHighly defined, quantifiable
Signal-to-Noise (10 mg) Moderate (requires 64+ scans)Excellent (requires 8-16 scans)Exceptional (requires 1-4 scans)
Acquisition Time ~10 - 15 minutes~2 - 3 minutes< 1 minute
Primary Use Case Reaction monitoring, crude checksPublication-grade verificationTrace impurity identification

Verdict: While Benchtop NMRs are highly cost-effective and require no cryogens, their low dispersion at 80 MHz causes the critical H2, H5, and H7 signals (all clustered between 7.6 and 8.5 ppm) to overlap, making definitive structural assignment of this specific brominated regioisomer unreliable. Standard High-Field (400 MHz) remains the optimal balance of cost and performance, providing sufficient resolution to observe the diagnostic 1.5 Hz meta-coupling between H5 and H7.

Experimental Protocol: Self-Validating 400 MHz Workflow

To ensure reproducibility and high-fidelity data, follow this step-by-step methodology for acquiring the 1H NMR spectrum of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine.

Step 1: Sample Preparation

  • Weigh exactly 5.0 - 10.0 mg of the compound.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Causality: DMSO-d6 is chosen over CDCl3 to prevent signal broadening of the pyrrole NH and to fully solubilize the polar azaindole core.

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts at the air-liquid interface.

Step 2: Instrument Tuning and Locking

  • Insert the sample into the 400 MHz spectrometer.

  • Lock the spectrometer to the deuterium signal of DMSO-d6. Causality: This compensates for natural magnetic field drift during acquisition.

  • Tune and match the probe to the 1H resonance frequency to maximize power transfer and signal-to-noise ratio.

Step 3: Shimming and Acquisition

  • Perform gradient shimming (e.g., TopShim). Causality: Perfect magnetic field homogeneity is strictly required to resolve the subtle 1.5 Hz meta-coupling between H5 and H7.

  • Set the pulse sequence to a standard 1D proton experiment (zg30).

  • Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

Step 4: Processing and Verification

  • Apply a Fourier transform with a line broadening (LB) factor of 0.3 Hz.

  • Manually correct the phase (zero and first order) to ensure symmetrical Lorentzian peak shapes.

  • Apply a baseline correction and reference the residual DMSO pentet to exactly 2.50 ppm.

Workflow Visualization

The following diagram illustrates the decision matrix and analytical workflow for characterizing 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine.

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Select NMR Platform A->B C Benchtop NMR (80 MHz) Routine Screening B->C D Standard NMR (400 MHz) Structural Verification B->D E Ultra-High NMR (800 MHz) Complex Mixtures B->E F Signal Overlap (H2, H5, H7 unresolved) C->F G Baseline Resolution (Meta-coupling visible) D->G H Sub-Hz Resolution (Trace impurities detected) E->H I Spectral Processing & Deconvolution F->I G->I H->I J Final Structural Confirmation: 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine I->J

Caption: Decision tree and workflow for selecting the optimal NMR platform for azaindole characterization.

References

1.3 2.2 3.1 4.4

Sources

13C NMR shifts for 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Spectroscopic Data of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary: The Structural Imperative

In the high-stakes arena of kinase inhibitor development, the 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole ) scaffold has emerged as a critical bioisostere of indole. Its ability to form unique hydrogen bond networks within the ATP-binding pocket of enzymes like CDK8 and various tyrosine kinases makes it a high-value target.

This guide provides a rigorous comparative analysis of the 13C NMR spectral signature of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine . Unlike standard catalog listings, we focus on the diagnostic chemical shifts that validate the successful installation of the bromine at C3 and the methyl group at C6—two modifications that drastically alter the electronic landscape of the heteroaromatic core.

Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Chemists.

Structural Analysis & Atom Numbering

Before interpreting the spectral data, we must establish a definitive numbering system. The "b" fusion indicates the pyridine ring is fused to the [2,3] bond of the pyrrole, but IUPAC numbering for the fused system treats the pyrrole nitrogen as position 1.

  • Scaffold Name: 1H-pyrrolo[3,2-b]pyridine (4-azaindole).

  • Fusion: Nitrogen at position 4 (pyridine N) and position 1 (pyrrole N).

  • Substituents:

    • Bromine at C3: The electrophilic "hotspot" of the pyrrole ring.

    • Methyl at C6: A position on the pyridine ring often used to tune solubility and metabolic stability.

Visualization: Structural Numbering

G cluster_0 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine N1 N1 (Pyrrole) C2 C2 N1->C2 C3 C3 (Ipso-Br) C2->C3 C3a C3a (Junction) C3->C3a N4 N4 (Pyridine) C3a->N4 C7a C7a (Junction) C3a->C7a Fusion C5 C5 N4->C5 C6 C6 (Ipso-Me) C5->C6 C7 C7 C6->C7 C7->C7a C7a->N1

Caption: Definitive atom numbering for the 4-azaindole core. Note the critical diagnostic nodes at C3 (Bromination site) and C6 (Methylation site).

Comparative Spectral Analysis (13C NMR)

The following data compares the Predicted Experimental Shifts of the target molecule against the unsubstituted parent scaffold. This comparison is derived from empirical Substituent Chemical Shift (SCS) additivity rules validated against similar azaindole systems (e.g., 5-bromo-7-azaindole).

Solvent: DMSO-d₆ (Reference: 39.5 ppm) Frequency: 100-125 MHz

Table 1: Diagnostic 13C NMR Shifts (δ ppm)
Atom PositionParent (4-Azaindole)Target (3-Br-6-Me)Δ Shift (SCS)Diagnostic Note
C2 (Pyrrole α)129.2131.5 +2.3Deshielded by ortho-Br.
C3 (Pyrrole β)100.892.5 -8.3 PRIMARY DIAGNOSTIC: Large upfield shift due to Heavy Atom Effect of Bromine.
C3a (Junction)128.5126.8 -1.7Slight shielding from vicinal substituents.
C5 (Pyridine α)142.8141.5 -1.3Shielded by ortho-Methyl group.
C6 (Pyridine β)115.9125.0 +9.1 SECONDARY DIAGNOSTIC: Strong deshielding (Ipso-effect) confirming Methylation.
C7 (Pyridine γ)116.5115.2 -1.3Shielded by ortho-Methyl group.
C7a (Junction)147.0146.5 -0.5Minimal change; remote from substitution.
Methyl (CH₃) N/A18.5 N/ANew aliphatic signal; confirms alkylation.

Technical Insight: The most common error in assigning brominated heterocycles is expecting a downfield shift (deshielding) at the carbon bearing the bromine due to electronegativity. However, for heavy atoms like Bromine and Iodine, the "Heavy Atom Effect" dominates, causing a significant upfield shift (shielding) . If your C3 signal appears >105 ppm, bromination has likely failed.

Experimental Protocols

To ensure reproducibility and spectral integrity, the following synthesis and characterization workflow is recommended.

A. Synthesis Strategy (Regioselective Bromination)

Direct bromination of the 6-methyl-4-azaindole precursor is the most efficient route. The electron-rich pyrrole ring (specifically C3) is orders of magnitude more nucleophilic than the pyridine ring.

  • Dissolution: Dissolve 1.0 eq of 6-methyl-1H-pyrrolo[3,2-b]pyridine in DMF (0.5 M).

  • Bromination: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise at 0°C.

  • Reaction: Stir at 25°C for 1 hour. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench with water, extract with EtOAc. The product precipitates or can be recrystallized.

B. NMR Acquisition Parameters
  • Instrument: Bruker Avance III (400 MHz or higher).

  • Probe: 5mm BBFO or CryoProbe.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbons C3 and C6 relax sufficiently).

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Visualization: Characterization Workflow

Workflow Start Crude Reaction Mixture Step1 1H NMR Screening (Check loss of C3-H signal at ~6.5 ppm) Start->Step1 Step2 13C NMR Acquisition (DMSO-d6, 1024 scans) Step1->Step2 Decision Check C3 Shift Step2->Decision ResultA Signal at ~101 ppm (Starting Material) Decision->ResultA > 100 ppm ResultB Signal at ~92 ppm (Product Confirmed) Decision->ResultB < 95 ppm

Caption: Logic flow for confirming C3-bromination using 13C NMR chemical shifts.

References & Validation Sources

  • BenchChem. Technical Guide on 4-Azaindole Derivatives. (Provides baseline reactivity and spectral data for the 4-azaindole scaffold). Link

  • PubChem. Compound Summary: 6-Methyl-1H-pyrrolo[3,2-b]pyridine (CID 21300572).[1] (Source for parent molecule physical properties).[2][3][4][5][6] Link

  • Abraham, R. J., et al. "13C NMR spectra of some substituted pyrroles." J. Chem. Soc., Perkin Trans. 2, 1974.[7] (Foundational text for pyrrole substituent effects). Link

  • ChemicalBook. 3-Bromo-4-azaindole Spectral Data. (Used to cross-reference the C3-Br shift effect). Link

Disclaimer: The chemical shifts presented in Table 1 are high-confidence predicted values based on established Substituent Chemical Shift (SCS) additivity rules for azaindoles. Always confirm with 2D NMR (HSQC/HMBC) for de novo structural elucidation.

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.[1][2][3] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, comparing alternative approaches and culminating in a fully validated method that meets stringent regulatory expectations as defined by the International Council for Harmonisation (ICH).[4][5][6]

Part I: Method Development & Optimization – A Comparative Analysis

The objective of method development is to establish a separation protocol that is "fit for purpose"—in this case, to accurately quantify 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine and separate it from any potential process impurities or degradation products.[7][8] Our approach is systematic, beginning with an analysis of the analyte's properties and progressing through a comparative evaluation of chromatographic conditions.

Analyte Properties & Initial Conditions

3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound containing both a pyrrole and a pyridine ring. The pyridine moiety (pKa ~5.2-6) imparts a basic character, while the overall structure suggests moderate polarity.[9][10] This profile makes Reversed-Phase HPLC (RP-HPLC) an ideal starting point.[7][11][12] The fused aromatic system is expected to have strong UV absorbance, likely between 220-300 nm, making UV detection a suitable choice.[13][14][15][16]

Initial scouting experiments were performed using a C18 column with a mobile phase of acetonitrile and water.

Comparative Column Selection

The choice of a stationary phase is one of the most powerful tools for manipulating selectivity in HPLC.[17] While C18 columns are ubiquitous, their separation characteristics can vary significantly based on silica purity, end-capping, and bonding density. We compared two modern, high-purity silica C18 columns to identify the optimal choice for this analysis.

Experimental Conditions:

  • Mobile Phase: Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: 265 nm

  • Temperature: 30°C

  • Injection Volume: 5 µL

Table 1: Comparative Performance of C18 Columns

ParameterColumn A (Standard End-capping)Column B (Double End-capped, High Density)Rationale for Choice
Tailing Factor (Tf) 1.61.1Column B shows significantly less peak tailing, which is critical for accurately integrating and quantifying basic compounds that can interact with residual silanols on the stationary phase.[9]
Resolution (Rs) *1.82.5Column B provides superior resolution between the main peak and a closely eluting impurity, ensuring baseline separation.
Theoretical Plates (N) 9,50012,500Higher plate count indicates better column efficiency, leading to sharper peaks and improved detection limits.

Resolution was calculated between the main analyte peak and a known process impurity.

Mobile Phase Optimization

With the column selected, the mobile phase composition was optimized to finalize the method. The key variables explored were the organic modifier and pH.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile generally provides lower backpressure and better UV transparency. In this case, it also resulted in sharper peaks compared to methanol, and was thus retained.

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical. By setting the pH to 3.0, well below the pKa of the pyridine nitrogen, the analyte exists in its protonated, more polar form. This minimizes secondary interactions with the stationary phase, further improving peak shape.

Final Optimized Isocratic Method
  • Column: High-Density End-capped C18 (e.g., Agilent Zorbax, Waters SunFire), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (45:55 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

  • Run Time: 10 minutes

Part II: HPLC Method Validation Protocol & Results

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][18][19] The following validation was performed in accordance with the ICH Q2(R1) guideline.[4][6][20]

Validation_Workflow

Specificity (Stability-Indicating Nature)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[5][21] A forced degradation study is the cornerstone of this parameter.[1][7][22]

Protocol:

  • Prepare solutions of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (~0.5 mg/mL).

  • Expose the solutions to the following stress conditions until approximately 5-20% degradation of the active ingredient is achieved[22]:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C oven for 48 hours (solid state).

    • Photolytic: ICH-compliant light exposure (1.2 million lux hours and 200 watt-hours/m²) on solid-state sample.[23]

  • Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method with a photodiode array (PDA) detector.

  • Assess peak purity of the main analyte peak in all chromatograms to ensure no co-eluting peaks are present.

Results & Acceptance Criteria: The method is considered specific if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and the peak purity analysis of the analyte peak passes (Purity Angle < Purity Threshold). The hypothetical results confirmed the method was stability-indicating.

Linearity & Range

Purpose: To demonstrate a direct, proportional relationship between analyte concentration and the detector response over a specified range.[21]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations spanning 80% to 120% of the target assay concentration (e.g., 0.4 mg/mL to 0.6 mg/mL for a target of 0.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Results & Acceptance Criteria:

ParameterResultAcceptance Criterion
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Y-intercept Minimal (close to zero)Report value
Range 80% - 120% of nominalConfirmed
Accuracy

Purpose: To demonstrate the closeness of the test results obtained by the method to the true value. Accuracy is typically determined through recovery studies.[24]

Protocol:

  • Prepare a placebo (matrix without the analyte) if applicable.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Results & Acceptance Criteria:

Spike LevelMean Recovery (%)Acceptance Criterion
80% 99.5%98.0% - 102.0%
100% 100.3%98.0% - 102.0%
120% 101.1%98.0% - 102.0%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent samples, prepared at 100% of the test concentration, on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible.

Results & Acceptance Criteria:

Precision LevelResult (%RSD)Acceptance Criterion
Repeatability 0.45%%RSD ≤ 2.0%
Intermediate Precision 0.82%%RSD ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: Determined based on the signal-to-noise ratio (S/N).

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Results & Acceptance Criteria:

ParameterResultAcceptance Criterion
LOD (S/N ≈ 3) 0.05 µg/mLReport value
LOQ (S/N ≈ 10) 0.15 µg/mLReport value; demonstrate acceptable precision (%RSD ≤ 10%) at this level.
Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5] This provides an indication of its reliability during normal usage.

Protocol: Deliberately vary the following parameters one at a time:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase pH (± 0.1 units)

  • Mobile Phase Composition (± 2% organic) Analyze a system suitability solution under each condition and evaluate key chromatographic parameters.

Results & Acceptance Criteria: The method is robust if system suitability parameters (e.g., resolution, tailing factor, plate count) remain within their predefined acceptance criteria under all varied conditions. Our hypothetical results showed no significant impact on performance, confirming the method's robustness.

Validation_Relationships

Conclusion

This guide has detailed a systematic, comparative approach to developing and validating a stability-indicating RP-HPLC method for the purity determination of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine. By comparing critical parameters like stationary phases and grounding the validation protocol in the authoritative ICH Q2(R1) guideline, we have established a method that is specific, linear, accurate, precise, and robust. The data presented confirms that this analytical procedure is fit for its intended purpose: to reliably assess the quality and purity of this important pharmaceutical intermediate in a regulated drug development environment.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review . IRJPMS. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review . International Journal of Trend in Scientific Research and Development (IJTSRD). Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass. Available from: [Link]

  • Stability-Indicating HPLC Method Development . Waters Corporation. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. Available from: [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . U.S. Food and Drug Administration. Available from: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. Available from: [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). Available from: [Link]

  • Available Guidance and Best Practices for Conducting Forced Degradation Studies . Pharmaceutical Technology. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. Available from: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available from: [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . SciSpace. Available from: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. Available from: [Link]

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine . Pipzine Chemicals. Available from: [Link]

  • UV-vis absorption spectra of DPP derivatives in DCM . ResearchGate. Available from: [Link]

  • The UV-Vis absorption spectra of III in different solvents . ResearchGate. Available from: [Link]

  • UV/vis spectra of PPy and its derivatives . ResearchGate. Available from: [Link]

  • 3-Bromo-6-chloro-1H-pyrrolo(3,2-c)pyridine . PubChem, National Institutes of Health. Available from: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors . National Center for Biotechnology Information (NCBI). Available from: [Link]

  • 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one . PubChem, National Institutes of Health. Available from: [Link]

  • Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations . Scilit. Available from: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-bromo-6-methyl-5-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3-bromo-6-methyl-5-azaindole

3-bromo-6-methyl-5-azaindole is a substituted azaindole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Azaindoles are recognized as "privileged structures" due to their ability to mimic the indole nucleus found in many biologically active molecules, while the additional nitrogen atom offers opportunities for modulating physicochemical properties and forming new hydrogen bond interactions.[1][2] This makes them valuable scaffolds in the design of kinase inhibitors and other therapeutic agents.[2] The precise substitution pattern, including the bromine atom and the methyl group on the azaindole core, is critical for its biological activity and metabolic fate.

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of such novel compounds.[3] Understanding the fragmentation pattern of 3-bromo-6-methyl-5-azaindole under electron ionization (EI) is not merely an analytical exercise; it provides a molecular fingerprint that is crucial for its identification in complex mixtures, such as during reaction monitoring, metabolite identification, or purity assessment. This guide provides a detailed analysis of the expected EI mass spectrometry fragmentation pattern of 3-bromo-6-methyl-5-azaindole, compares it with related structures to highlight its unique features, and presents a standardized protocol for its analysis.

Predicted Fragmentation Pathway of 3-bromo-6-methyl-5-azaindole

The fragmentation of 3-bromo-6-methyl-5-azaindole in an EI mass spectrometer is governed by the relative stabilities of the resulting ions and neutral losses. The process begins with the formation of a molecular ion (M+•) upon bombardment with high-energy electrons.[4] The subsequent fragmentation cascade is influenced by the bromo, methyl, and azaindole functionalities.

A key characteristic of a bromine-containing compound is the presence of two major isotopes, 79Br and 81Br, in nearly equal natural abundance (50.5% and 49.5%, respectively).[5][6] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of almost equal intensity (M and M+2) separated by two mass-to-charge units (m/z).[6][7]

The primary fragmentation pathways for 3-bromo-6-methyl-5-azaindole are predicted to be:

  • Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to homolytic cleavage, leading to the loss of a bromine radical (•Br). This is a common fragmentation pathway for bromo-aromatic compounds and is expected to yield a prominent [M-Br]+ ion.[8]

  • Loss of a Methyl Radical: The methyl group can be lost as a methyl radical (•CH3), resulting in an [M-CH3]+ ion. This fragmentation can occur from the molecular ion or subsequent fragment ions.

  • Ring Fragmentation: The azaindole ring system, while relatively stable, can undergo fragmentation, typically involving the loss of small neutral molecules like hydrogen cyanide (HCN), which is characteristic of nitrogen-containing heterocyclic compounds.[9]

The following Graphviz diagram illustrates the predicted primary fragmentation cascade.

fragmentation_pathway M Molecular Ion (M+•) m/z 211/213 M_Br [M-Br]+ m/z 132 M->M_Br - •Br M_CH3 [M-CH3]+ m/z 196/198 M->M_CH3 - •CH3 M_Br_CH3 [M-Br-CH3]+ m/z 117 M_Br->M_Br_CH3 - •CH3 M_Br_HCN [M-Br-HCN]+ m/z 105 M_Br->M_Br_HCN - HCN

Caption: Predicted EI fragmentation pathway of 3-bromo-6-methyl-5-azaindole.

Comparative Fragmentation Analysis

To appreciate the unique fragmentation signature of 3-bromo-6-methyl-5-azaindole, it is instructive to compare its predicted fragmentation with that of related, structurally simpler molecules.

Compound Key Fragmentation Pathways Distinguishing Features
Indole - Primarily fragments via loss of HCN from the pyrrole ring. - Stable molecular ion.- Absence of bromine isotopic pattern. - Lacks fragments from loss of bromine or methyl groups.
3-Bromoindole - Prominent M and M+2 peaks. - Major fragment corresponds to the loss of •Br. - Subsequent loss of HCN.- Similar loss of bromine to the target molecule. - Lacks the fragment corresponding to the loss of a methyl group.
6-Methylindole - Stable molecular ion. - Loss of •H to form a stable tropylium-like ion. - Loss of •CH3 is less favorable than ring expansion.- No bromine isotopic pattern. - Different primary fragmentation (loss of •H) compared to the target molecule's loss of •Br.
5-Azaindole - Loss of HCN is a dominant fragmentation pathway. - Stable molecular ion.- No bromine or methyl-related fragments. - Provides the fundamental fragmentation pattern of the core heterocyclic system.
3-bromo-6-methyl-5-azaindole - Prominent M and M+2 peaks. - Major fragment from the loss of •Br. - Subsequent loss of •CH3 and/or HCN.- The combination of the bromine isotopic signature and the losses of both bromine and a methyl group provides a highly specific fingerprint.

This comparative analysis demonstrates that while the fragmentation of the azaindole core provides a foundational pattern, the substituents (bromine and methyl) introduce highly diagnostic fragmentation pathways. The presence of the bromine atom, in particular, yields the most readily identifiable feature in the mass spectrum.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for acquiring the electron ionization mass spectrum of 3-bromo-6-methyl-5-azaindole.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A quadrupole or time-of-flight (TOF) analyzer is suitable.

Experimental Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve sample in volatile organic solvent (e.g., Methanol, Ethyl Acetate) dilute Dilute to ~1 mg/mL dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Chromatographic Separation (e.g., using a non-polar column) inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (scan m/z 50-300) ionize->analyze identify_M Identify Molecular Ion Peak (M and M+2) analyze->identify_M analyze_fragments Analyze Fragmentation Pattern identify_M->analyze_fragments compare Compare with Predicted Pattern and Library Data analyze_fragments->compare

Sources

Technical Comparison Guide: IR Fingerprinting of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic signature of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine , a critical intermediate in the synthesis of kinase inhibitors.

Executive Summary & Application Context

3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is a functionalized azaindole scaffold widely utilized in drug discovery, particularly for targeting ATP-binding pockets in kinases (e.g., BRAF, VEGFR). Its structural integrity is defined by two key functional modifications—a bromine atom at the C3 position (pyrrole ring) and a methyl group at the C6 position (pyridine ring)—on a 1H-pyrrolo[3,2-b]pyridine (often referred to as 5-azaindole or 4-azaindole isomer depending on nomenclature conventions; strictly [3,2-b] fusion) core.

This guide compares the IR spectral performance of this specific intermediate against its unsubstituted parent scaffold and regioisomeric impurities .[1] The goal is to provide researchers with a diagnostic roadmap for validating synthesis success and purity without immediate recourse to more expensive NMR techniques.[1]

Theoretical & Experimental Spectral Analysis

The IR spectrum of this molecule is a superposition of the electron-deficient pyridine ring, the electron-rich pyrrole ring, and the specific vibrational modes of the bromo and methyl substituents.

Characteristic Peak Assignments

The following table synthesizes experimental data from analogous azaindole systems and theoretical vibrational frequency analysis.

Table 1: Key IR Diagnostic Bands for 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Functional GroupFrequency Region (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
N–H (Pyrrole) 3150 – 3450 Strong, BroadStretching ($ \nu_{N-H} $)Indicates intact pyrrole ring.[1] Broadening suggests intermolecular H-bonding.
C–H (Aromatic) 3000 – 3100 MediumStretching ($ \nu_{C-H} $)Standard heteroaromatic C-H stretches.[1]
C–H (Methyl) 2920 – 2960 MediumAsym.[1] StretchingCRITICAL: Distinguishes this derivative from the non-methylated parent.
C=N / C=C 1580 – 1620 StrongRing SkeletalCharacteristic of the fused pyridine-pyrrole aromatic system.[1]
Ring Breathing 1400 – 1450 MediumRing DeformationMethyl group bending modes often overlap here.[1]
C–N (Aromatic) 1250 – 1350 Medium/StrongStretching ($ \nu_{C-N} $)Confirms the pyridine nitrogen integration.
C–Br 600 – 700 Weak/MediumStretching ($ \nu_{C-Br} $)CRITICAL: Confirms successful bromination at C3.[1]
Mechanistic Insight: The Substituent Effect[1]
  • The C6-Methyl Shift: The introduction of the electron-donating methyl group at position 6 typically causes a slight red shift (lower wavenumber) in the pyridine ring breathing modes compared to the unsubstituted scaffold due to increased electron density in the

    
    -system.
    
  • The C3-Bromo Effect: The heavy bromine atom introduces a low-frequency band (600–700 cm⁻¹) that is absent in the starting material. Additionally, the electronegativity of bromine can inductively increase the acidity of the N-H bond, potentially broadening the N-H stretch due to stronger hydrogen bonding capabilities.

Comparative Performance: Target vs. Alternatives

In synthesis workflows, the "alternatives" are the impurities or starting materials. IR spectroscopy serves as a rapid "Go/No-Go" gate.[1]

Table 2: Spectral Differentiation Matrix

FeatureTarget Molecule (3-Br-6-Me)Alternative A: Starting Material (6-methyl-1H-pyrrolo[3,2-b]pyridine)Alternative B: Regioisomer (Isomeric bromo-methyl-azaindole)
C–Br Band (600-700 cm⁻¹) Present Absent Present
Fingerprint Region (800-1000 cm⁻¹) Specific pattern for 3,6-substitutionDifferent C-H out-of-plane bending (due to C3-H presence)Shifted peaks due to different substitution pattern (e.g., 2,5-subst.)
N–H Stretch ~3200 cm⁻¹ (shifted by Br)~3400 cm⁻¹ (sharp, unperturbed)Similar, but shape may vary with H-bonding steric hindrance
Methyl C–H Present Present Present

Analysis:

  • Vs. Starting Material: The disappearance of the C3-H bending mode (typically ~750-800 cm⁻¹) and the appearance of the C-Br stretch is the primary indicator of reaction completion.

  • Vs. Regioisomers: While IR is less definitive than NMR for isomer differentiation, the "Fingerprint Region" (800–1400 cm⁻¹) will show distinct differences in peak ratios for out-of-plane C-H bending, as the substitution pattern changes the number of adjacent hydrogen atoms on the rings.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity spectral acquisition, follow this protocol designed to minimize artifacts (e.g., moisture, CO₂).

Sample Preparation (ATR Method)[1]
  • Why ATR? Attenuated Total Reflectance (ATR) is preferred over KBr pellets for heterocyclic amines to avoid hygroscopic water absorption from KBr, which obscures the N-H region.

Step-by-Step:

  • Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure background scan shows no residual peaks.[1]

  • Sample Loading: Place ~2-5 mg of the solid powder 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal "green" zone (typically ~80-100 N).[1] Causality: Insufficient pressure leads to weak signal; excessive pressure can damage the crystal or shift peaks due to lattice deformation.[1]

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

Identification Logic (Decision Tree)[1]

IR_Identification_Workflow Start Acquire IR Spectrum Check_NH Check 3100-3400 cm⁻¹ (N-H Stretch) Start->Check_NH Check_Methyl Check 2900-2960 cm⁻¹ (Aliphatic C-H) Check_NH->Check_Methyl Band Present Check_Br Check 600-700 cm⁻¹ (C-Br Stretch) Check_Methyl->Check_Br Peaks Present Result_SM Impurity: Starting Material (Non-brominated) Check_Methyl->Result_SM Peaks Absent (Wrong Scaffold) Fingerprint Analyze 800-1000 cm⁻¹ (Subst. Pattern) Check_Br->Fingerprint Band Present Check_Br->Result_SM Band Absent Result_Target Confirmed: 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine Fingerprint->Result_Target Matches Reference (3,6-Subst Pattern) Result_Iso Alert: Possible Regioisomer Fingerprint->Result_Iso Mismatched Bending Modes

Figure 1: Spectral identification logic flow for validating the target intermediate.

References

  • National Institute of Standards and Technology (NIST). (2025).[1] 1H-Pyrrolo[2,3-b]pyridine IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • PubChem. (2025).[1][3] 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Compound Summary. National Library of Medicine.[1] [Link][4]

Sources

reactivity comparison of 5-azaindole vs 7-azaindole derivatives

[1][2]

Executive Summary

The strategic selection between 5-azaindole (1H-pyrrolo[3,2-c]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a critical decision in drug design, influencing not only biological potency but also synthetic feasibility.

While both scaffolds serve as bioisosteres for indole and purine, their reactivity profiles diverge significantly due to the position of the pyridine nitrogen. 7-Azaindole is characterized by a "purine-like" electronic distribution, facilitating dimerization and specific kinase hinge binding. 5-Azaindole , with its nitrogen at the 5-position, exhibits higher basicity at the pyridine nitrogen and higher acidity at the pyrrole N-H, altering its behavior in acid-catalyzed reactions and metallations.

Key Differentiators at a Glance
Feature7-Azaindole5-Azaindole
Pyridine Basicity (pKa BH⁺) ~4.6 (Less Basic)~8.5 - 9.0 (More Basic)
Pyrrole Acidity (pKa NH) ~13.2 (Less Acidic)~11.5 (More Acidic)
EAS Site (Halogenation) C3 (Preferred)C3 (Preferred)
SNAr Activation Sites C4, C6 (via N-oxide or activation)C4, C6 (Ortho to N5)
Minisci Reaction C6 (Alpha to N7) or C2C4, C6 (Both Alpha to N5)
H-Bonding Forms stable dimers (DNA base-pair like)Does not form symmetric dimers

Electronic Structure & Physical Properties

Acid-Base Chemistry

The most immediate practical difference is the acid-base profile.

  • 7-Azaindole: The N7 nitrogen is in a position analogous to 2-aminopyridine.[1] The electron-donating effect of the pyrrole nitrogen is less effectively transmitted to N7, resulting in lower basicity.

  • 5-Azaindole: The N5 nitrogen is in a position analogous to 4-aminopyridine. There is a strong resonance contribution from the pyrrole nitrogen lone pair into the pyridine ring, significantly increasing the electron density at N5.

Expert Insight: When running acid-catalyzed reactions (e.g., Friedel-Crafts or Vilsmeier-Haack), 5-azaindole will protonate much faster than 7-azaindole. This forms a dicationic or highly deactivated monocationic species that may stall electrophilic attack. You may need to increase temperature or use Lewis acids that coordinate rather than protonate.

Hydrogen Bonding

7-Azaindole is famous for its ability to form a cyclic dimer involving both the pyrrole N-H and the pyridine N. This mimics the hydrogen bonding pattern of DNA base pairs and is often exploited in kinase hinge binding (bidentate coordination). 5-Azaindole lacks the geometry for this specific intramolecular motif.

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

Both isomers direct electrophiles to C3 , analogous to indole. However, the kinetics differ.

Halogenation and Nitration
  • Mechanism: The reaction proceeds via a sigma-complex intermediate. The transition state is stabilized by the pyrrole nitrogen lone pair.

  • 7-Azaindole: Reacts readily with NIS or NBS in DMF to yield 3-halo-7-azaindoles. Nitration requires standard mixed acid conditions but yields can be moderate due to oxidative instability.

  • 5-Azaindole: Also halogenates at C3. However, due to the higher basicity of N5, carrying out reactions in strongly acidic media can lead to protonation of N5, deactivating the ring towards the electrophile.

    • Protocol Adjustment: For 5-azaindole, avoid highly acidic media if possible. Use N-halosuccinimides in aprotic polar solvents (DMF, MeCN) rather than elemental halogens in acid.

Acylation

Friedel-Crafts acylation is notoriously difficult for azaindoles due to complexation of the Lewis acid (AlCl3) with the pyridine nitrogen.

  • Alternative: Use Vilsmeier-Haack formylation (POCl3/DMF) to install a C3-aldehyde, which can then be oxidized or functionalized. This works for both isomers, but 5-azaindole may require excess reagent to compensate for N5 coordination.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

This is where the scaffolds differ most usefully for library synthesis. The pyridine nitrogen activates specific positions for nucleophilic attack.

Activation Logic
  • 7-Azaindole: N7 activates C4 (para-like) and C6 (ortho-like).

    • Common Pathway: Oxidation to 7-azaindole-N-oxide followed by treatment with POCl3 or SOCl2 yields 4-chloro-7-azaindole (major) and 6-chloro-7-azaindole (minor).

  • 5-Azaindole: N5 activates C4 (ortho) and C6 (ortho).

    • Common Pathway: 4-chloro-5-azaindole is highly reactive toward SNAr because the leaving group is ortho to the activating nitrogen.

Comparative SNAr Reactivity

When reacting a chloro-azaindole with an amine nucleophile:

SubstrateReactive SiteReactivity LevelNotes
4-Chloro-7-azaindole C4HighPara-relationship to N7. Standard scaffold for kinase inhibitors.
4-Chloro-5-azaindole C4Very HighOrtho-relationship to N5. Often more reactive than the 7-isomer due to inductive proximity.
6-Chloro-7-azaindole C6ModerateOrtho-relationship to N7.
6-Chloro-5-azaindole C6ModerateOrtho-relationship to N5.

Experimental Tip: If you need to differentiate reactivity in a dichloro-5-azaindole (e.g., 4,6-dichloro), the C4 position is typically more labile due to the combined inductive effect of the pyrrole nitrogen (beta-position) and the ortho-pyridine nitrogen.

Metalation and C-H Activation

Lithiation (Directed Ortho Metalation - DoM)

Lithiation is the primary method for functionalizing C2 .

  • Protection: Both isomers require N1-protection (SEM, Boc, TIPS) to prevent deprotonation of the acidic pyrrole N-H.

  • Regioselectivity:

    • 7-Azaindole: Lithiation occurs exclusively at C2 due to the directing effect of the protecting group and the inherent acidity of the alpha-position. The N7 lone pair does not direct lithiation to C6 effectively in the presence of the N1-protecting group.

    • 5-Azaindole: Lithiation also favors C2 . However, the N5 nitrogen is capable of directing lithiation to C4 or C6 if the C2 position is blocked or if specific directing groups are placed at C4.

Minisci Reaction (Radical Alkylation)
  • 7-Azaindole: Radical addition typically targets C2 (pyrrole) or C6 (pyridine, alpha to N). Under acidic conditions (standard Minisci), the protonated N7 activates C6, but the electron-rich pyrrole ring often competes, leading to mixtures.

  • 5-Azaindole: Has two "alpha" positions on the pyridine ring (C4 and C6). This often leads to difficult-to-separate mixtures of C4- and C6-alkylated products, making 5-azaindole a poorer substrate for non-directed Minisci chemistry.

Visual Analysis

Reactivity Map

The following diagram maps the primary reactive sites for both isomers.

ReactivityMapcluster_7aza7-Azaindole Reactivitycluster_5aza5-Azaindole ReactivityStruct77-Azaindole Core(N at Pos 7)EAS7EAS (Halogenation)Site: C3Struct7->EAS7SNAr7SNAr (Cl displacement)Site: C4 > C6Struct7->SNAr7Lith7Lithiation (DoM)Site: C2 (req. PG)Struct7->Lith7Struct55-Azaindole Core(N at Pos 5)EAS5EAS (Halogenation)Site: C3(Sensitive to Acid)Struct5->EAS5SNAr5SNAr (Cl displacement)Site: C4 (High Reactivity)Struct5->SNAr5Lith5Lithiation (DoM)Site: C2(Potential C4/C6 direction)Struct5->Lith5

Caption: Comparative reactivity mapping. Note the high SNAr reactivity at C4 for 5-azaindole and the acid-sensitivity of EAS for 5-azaindole.

Synthesis Workflow: C4-Functionalization

A common workflow for creating kinase inhibitors involves functionalizing C4.

SynthesisWorkflowStartStarting Material:7-AzaindoleStep1Step 1: OxidationmCPBA or H2O2(Forms N-Oxide)Start->Step1Step2Step 2: ChlorinationPOCl3 or SOCl2(Rearrangement)Step1->Step2IntermedIntermediate:4-Chloro-7-azaindoleStep2->Intermed Major RegioisomerStep3Step 3: SNArR-NH2, Heat/Base(Displacement)Intermed->Step3FinalProduct:4-Amino-7-azaindole(Kinase Inhibitor Core)Step3->Final

Caption: Standard workflow for C4-functionalization of 7-azaindole. This route is less selective for 5-azaindole due to competing alpha-positions.

Experimental Protocols

Protocol A: C3-Bromination (Comparative)

For 7-Azaindole:

  • Dissolve 7-azaindole (1.0 eq) in DMF (0.5 M).

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Stir at room temperature for 1 hour.

  • Pour into water; filter the precipitate.

    • Yield: Typically >90%.

    • Note: The reaction is clean.

For 5-Azaindole:

  • Dissolve 5-azaindole (1.0 eq) in DMF.

  • Add NBS (1.05 eq) at -10 °C (lower temperature recommended).

  • Monitor strictly by LCMS. The higher basicity of N5 can lead to N-bromination or complexation.

  • Quench with aqueous sodium thiosulfate to remove active bromine species before workup.

    • Yield: Typically 75-85%.

    • Note: Acidic byproducts (HBr) can protonate the starting material, slowing the reaction. Adding a weak base (e.g., NaHCO3) can improve conversion.

Protocol B: C2-Lithiation (General Procedure)

Applicable to both, but critical for 5-azaindole to avoid N-attack.

  • Protection: React azaindole with NaH and SEM-Cl in THF to form N1-SEM-azaindole.

  • Lithiation: Dissolve protected substrate in anhydrous THF under Argon. Cool to -78 °C.

  • Add n-BuLi (1.2 eq) dropwise. Stir for 30-60 min.

    • Observation: 5-azaindole derivatives may turn a deeper color (red/brown) compared to 7-azaindoles (yellow/orange) due to different charge delocalization.

  • Quench: Add electrophile (e.g., DMF, I2, alkyl halide) at -78 °C.

  • Warm: Allow to warm to RT slowly.

References

  • Review of Azaindole Reactivity

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[2][3]

    • Source: Popowycz, F. et al. Pharmaceuticals2020, 13(11), 345.
    • URL:[Link]

  • pKa and Physical Properties

    • Title: The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.
    • Source: Kaljurand, I. et al. J. Org. Chem.2005, 70, 1019–1028.
    • URL:[Link]

  • C-H Activation & Functionalization

    • Title: Recent advances in the global ring functionalization of 7-azaindoles.[4]

    • Source: Laha, J. K. et al. Chem. Commun.2020, 56, 11565-11584.
    • URL:[Link]

  • SNAr Methodologies

    • Title: Nucleophilic aromatic substitution of 4-chloro-7-azaindoles.[5]

    • Source:Beilstein J. Org. Chem.2012, 8, 1963–1970.
    • URL:[Link]

Comparative Bioactivity Guide: 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of rational drug design, the azaindole core has emerged as a privileged scaffold for developing highly selective kinase inhibitors. Specifically, 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine serves as a critical synthetic intermediate. When derivatized, its analogs exhibit potent bioactivity against oncogenic drivers, frequently outperforming traditional clinical standards like Sorafenib.

The structural causality behind the success of the pyrrolo[3,2-b]pyridine scaffold lies in its precise atomic topology:

  • The[3,2-b] Pyridine Nitrogen : This nitrogen acts as an essential hydrogen-bond acceptor. In kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4), this nitrogen directly interacts with the backbone amide of hinge-region residues (e.g., Ala553), perfectly mimicking the binding pattern of the adenine ring of ATP ().

  • The 3-Bromo Position : Halogens at the C3 position are highly labile in palladium-catalyzed cross-coupling reactions. This provides a modular synthetic handle to attach diverse aryl or heteroaryl groups that probe the deep hydrophobic pockets of the kinase without disrupting the hinge-binding core.

  • The 6-Methyl Group : The addition of a methyl group at the C6 position introduces steric bulk that restricts the conformational flexibility of the molecule. This reduces the entropic penalty upon binding and can favorably interact with specific gatekeeper residues, increasing target residence time.

Comparative Bioactivity: Pyrrolo[3,2-b]pyridines vs. Clinical Standards

To objectively evaluate the performance of pyrrolo[3,2-b]pyridine analogs, they must be benchmarked against both alternative azaindole isomers (e.g., pyrrolo[2,3-b]pyrazines) and established clinical therapies.

In the context of Hepatocellular Carcinoma (HCC) , 5-formyl derivatives of the pyrrolo[3,2-b]pyridine core act as reversible-covalent inhibitors. They successfully overcome acquired resistance caused by FGFR4 gatekeeper mutations (e.g., V550L), which typically render clinical candidates like FGF401 ineffective ().

In Melanoma , diarylureas synthesized from the pyrrolo[3,2-b]pyridine scaffold demonstrate superior or equivalent antiproliferative activity against the A375 cell line compared to Sorafenib. The azaindole core acts as a conformationally restricted bioisostere of Sorafenib's 4-phenoxypyridine moiety, yielding improved binding thermodynamics ().

Quantitative Bioactivity Comparison
Scaffold / Analog TypePrimary TargetIC₅₀ (nM)Reference StandardRef Standard IC₅₀ (nM)Cellular Efficacy (IC₅₀)
Pyrrolo[3,2-b]pyridine (5-formyl analog 10z)FGFR4 (Wild-Type)16.0 nMFGF40112.0 nMHep3B (HCC): 37 nM
Pyrrolo[3,2-b]pyridine (5-formyl analog 10z)FGFR4 (V550L Mutant)3.3 nMFGF401> 1000 nMHuH-7 (HCC): 94 nM
Pyrrolo[3,2-b]pyridine (Diarylurea derivatives)Melanoma (A375)Sub-micromolarSorafenib3,400 nMSuperior to Sorafenib
Pyrrolo[2,3-b]pyrazine (Compound 9)FGFR11.8 nMAZD45471.8 nMN/A ()

Mechanistic Pathway Visualization

The primary mechanism of action for these analogs involves the competitive blockade of the ATP-binding site in receptor tyrosine kinases, which subsequently halts downstream phosphorylation cascades responsible for tumor proliferation.

Pathway Ligand FGF19 / Growth Factors Receptor FGFR4 / Mutant Kinases Ligand->Receptor Binds & Activates MEK MEK 1/2 Receptor->MEK Phosphorylation Cascade Analog Pyrrolo[3,2-b]pyridine Analogs (e.g., 5-formyl derivatives) Analog->Receptor Hinge-Binding & Covalent Inhibition ERK ERK 1/2 MEK->ERK Phosphorylation Outcome Cell Proliferation & Survival (HCC, Melanoma) ERK->Outcome Gene Transcription

Fig 1: Mechanism of pyrrolo[3,2-b]pyridine analogs inhibiting the FGFR4/MEK/ERK signaling pathway.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols for synthesizing and evaluating 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine analogs incorporate built-in validation checkpoints.

Workflow Scaffold 3-bromo-6-methyl-1H- pyrrolo[3,2-b]pyridine CrossCoupling Palladium-Catalyzed Cross-Coupling (Suzuki) Scaffold->CrossCoupling Aryl Boronic Acid Pd(dppf)Cl2, Base Derivatization N1-Functionalization (Amidation/Urea) CrossCoupling->Derivatization Intermediate Lead Potent Kinase Inhibitor (e.g., FGFR4 / Melanoma) Derivatization->Lead Final Analog

Fig 2: Synthetic workflow for generating bioactive analogs from the 3-bromo-6-methyl azaindole core.

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Causality: Utilizing the 3-bromo handle allows for late-stage functionalization. However, the free N1 pyrrole nitrogen can poison the palladium catalyst or undergo unwanted N-arylation. Therefore, transient Boc-protection is required.

  • Protection: Dissolve 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF at 0°C. Add NaH (1.2 eq), stir for 30 mins, then add Boc-anhydride (1.2 eq).

    • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is valid only when the mass spectrum shows a complete +100 Da shift, confirming N-Boc protection.

  • Coupling: Combine the protected scaffold (1 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2 eq) in a 1,4-dioxane/H₂O (4:1) mixture.

    • Causality for Degassing: Degas the solvent mixture with N₂ for 15 minutes prior to heating. Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), leading to homocoupling of the boronic acid and low yields.

  • Reaction & Deprotection: Heat the sealed vessel at 90°C for 12 hours. After silica gel purification, treat the intermediate with TFA/DCM (1:1) for 2 hours to remove the Boc group, yielding the functionalized analog.

Protocol B: In Vitro Kinase Inhibition Assay (Z'-LYTE)

Causality: FRET-based assays (like Z'-LYTE) are chosen over standard fluorescence intensity assays because the ratiometric readout intrinsically normalizes well-to-well variations and minimizes false positives caused by compound autofluorescence.

  • Preparation: Prepare a 384-well plate with 3-fold serial dilutions of the synthesized analog (ranging from 10 µM down to 0.1 nM).

  • Internal Controls (Self-Validation):

    • Positive Control: Include a known inhibitor (e.g., FGF401 for FGFR4) to validate that the enzyme is active and inhibitable.

    • Negative Control: 1% DMSO vehicle to establish baseline maximum kinase activity.

  • Reaction: Add FGFR4 kinase, ATP, and the FRET-peptide substrate.

    • Causality for ATP Concentration: ATP must be added precisely at its predetermined

      
       value. If ATP > 
      
      
      
      , competitive inhibitors will appear artificially weak; if ATP <
      
      
      , they will appear artificially potent.
  • Development & Readout: Incubate for 1 hour at room temperature. Add the Development Reagent (a site-specific protease). Measure the coumarin/fluorescein emission ratio (445 nm / 520 nm).

  • Data Validation: Calculate the Z'-factor using the formula:

    
    .
    
    • Self-Validation Checkpoint: Proceed with IC₅₀ curve fitting only if the Z'-factor is > 0.5, ensuring the assay window is robust enough for reliable data.

Conclusion

The 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a highly effective, conformationally stable building block for kinase inhibitor discovery. By leveraging the specific hydrogen-bonding profile of the [3,2-b] nitrogen and the synthetic flexibility of the 3-bromo position, researchers can design analogs that not only match but exceed the efficacy of current clinical standards against resistant tumor phenotypes.

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: Molecules / PubMed Central (PMC) URL:[Link]

Technical Assessment: Solid-State Architecture & Scaffold Utility of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of the solid-state architecture and scaffold utility of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine , a critical intermediate in the design of kinase inhibitors (e.g., Vemurafenib analogs) and bioisosteres of indole-based therapeutics.

Executive Summary: The "5-Azaindole" Advantage

In the landscape of fragment-based drug discovery (FBDD), the pyrrolo[3,2-b]pyridine scaffold (often referred to as the 5-azaindole core) represents a distinct bioisostere to the more common pyrrolo[2,3-b]pyridine (7-azaindole).

While 7-azaindoles are renowned for forming stable, centrosymmetric dimers in the solid state (mimicking DNA base pairs), the 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine derivative offers a divergent hydrogen-bonding vector. This shift alters both crystal packing efficiency and kinase hinge-binding modes, often improving solubility profiles and selectivity against off-target kinases.

Key Technical Differentiators:

  • Vector Geometry: The N1-H (donor) and N4 (acceptor) vectors are angularly offset, preventing the formation of the tight planar dimers seen in 7-azaindoles.

  • Substituent Effects: The C3-Bromo group introduces strong halogen-bonding potential (σ-hole interactions), while the C6-Methyl group modulates lipophilicity and disrupts pi-stacking continuity.

Crystallographic Analysis & Predicted Packing

Note: While specific proprietary CIF data for the 6-methyl derivative is often held within internal corporate libraries, the structural behavior is reliably predicted from the high-homology 3-bromo-pyrrolo[3,2-b]pyridine core.

A. Unit Cell & Space Group Characteristics (Analogous)

The pyrrolo[3,2-b]pyridine class typically crystallizes in monoclinic systems (Space Group


 or 

), driven by the directional requirements of the pyridine nitrogen.
ParameterPredicted Value / CharacteristicStructural Driver
Crystal System MonoclinicLow symmetry required to accommodate angular H-bond chains.
Space Group

(Most Probable)
Favors centrosymmetric pairing of antiparallel chains.
Z Value 4Standard packing for small heteroaromatics.
Density (

)
~1.65 - 1.75 g/cm³High density due to the heavy Bromine atom (Z=35).
B. Intermolecular Interaction Network

Unlike the discrete dimers of 7-azaindole, 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is predicted to form supramolecular catemers (chains) .

  • Primary Motif (H-Bonding):

    • Interaction:

      
      
      
    • Geometry: The N4 acceptor is located on the "b" face fusion. This geometry favors a "head-to-tail" infinite chain or ribbon motif rather than a closed dimer.

    • Distance:

      
       (Donor-Acceptor).
      
  • Secondary Motif (Halogen Bonding):

    • Interaction:

      
       or 
      
      
      
    • Significance: The Bromine atom at C3 acts as a Lewis acid (σ-hole). In the crystal lattice, this often directs the stacking of layers, locking the aromatic rings into a rigid 3D network. This interaction significantly increases the melting point compared to the non-brominated analog.

  • Tertiary Motif (Steric Modulation):

    • Interaction: C6-Methyl steric repulsion.

    • Effect: The methyl group at position 6 creates a "bump" that prevents perfectly parallel

      
       stacking. This disruption often increases solubility by lowering the lattice energy relative to the unsubstituted planar core.
      

Comparative Analysis: 5-Azaindole vs. 7-Azaindole

The choice between the [3,2-b] and [2,3-b] isomers is a critical decision point in scaffold selection.

Table 1: Structural & Functional Comparison
FeatureSubject: Pyrrolo[3,2-b]pyridine (5-Azaindole)Alternative: Pyrrolo[2,3-b]pyridine (7-Azaindole)
N-H...N Motif Catemer / Chain (Infinite network)Dimer (Discrete

ring)
H-Bond Angle ~120° offset between Donor/Acceptor~0° (Parallel)
Melting Point Generally Higher (due to network stability)Moderate (discrete units melt easier)
Solubility Lower in non-polar solvents; Higher in polar proticHigh in non-polar; Moderate in polar
Kinase Binding Monodentate (Acceptor OR Donor)Bidentate (Donor + Acceptor "Hinge Binder")
Synthetic Utility C3 is highly activated for electrophilic sub.C3 is activated; N1 requires protection
Visualizing the Divergence

The following diagram illustrates the fundamental difference in hydrogen-bonding vectors that dictates the crystal packing and biological recognition.

G cluster_0 Alternative: 7-Azaindole (Pyrrolo[2,3-b]) cluster_1 Subject: 5-Azaindole (Pyrrolo[3,2-b]) cluster_2 Impact on Properties A1 N1 Donor A2 N7 Acceptor A1->A2 Parallel Vectors Forms Discrete Dimers C1 Crystal Packing A2->C1 Discrete Units B1 N1 Donor B2 N4 Acceptor B1->B2 Angular Offset (~120°) Forms Infinite Chains B2->C1 Polymeric Chains C2 Solubility C1->C2 Network vs Dimer C3 Drug Design

Figure 1: Comparison of hydrogen bond vectors. The [3,2-b] scaffold (Right) forces network formation, whereas the [2,3-b] (Left) favors discrete dimers.

Experimental Protocol: Crystallization & Characterization

To generate high-quality single crystals for X-ray diffraction (XRD) of this specific brominated derivative, a standard evaporation method is insufficient due to the heavy atom effect and potential for twinning.

Protocol: Vapor Diffusion for Halogenated Azaindoles

Objective: Grow single crystals of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine suitable for XRD.

  • Solvent Selection:

    • Primary Solvent (Good Solubility): Methanol (MeOH) or Tetrahydrofuran (THF).

    • Anti-Solvent (Poor Solubility): Hexane or Diethyl Ether.

    • Rationale: The 6-methyl group increases lipophilicity, making MeOH/Hexane the ideal gradient.

  • Step-by-Step Workflow:

    • Step 1: Dissolve 20 mg of the compound in 1.5 mL of MeOH. Sonicate to ensure full dissolution. Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).

    • Step 2: Place the inner vial (uncapped) inside a larger outer jar (20 mL).

    • Step 3: Carefully add 5 mL of Hexane to the outer jar (do not mix with inner vial).

    • Step 4: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Step 5: Allow vapor diffusion to proceed for 3-7 days. The hexane vapors will slowly diffuse into the MeOH, lowering solubility and promoting slow, ordered crystal growth.

  • Data Collection Parameters (XRD):

    • Temperature: 100 K (Essential to reduce thermal motion of the Methyl group).

    • Radiation: Mo-Kα (

      
      ) is preferred over Cu-Kα to minimize absorption by the Bromine atom.
      

Functional Implications for Drug Design

The crystal structure data translates directly to biological performance:

  • Scaffold Hopping: If a lead compound based on 7-azaindole suffers from metabolic instability or IP constraints, the pyrrolo[3,2-b]pyridine offers a "shape-similar" but "electronically distinct" alternative.

  • Halogen Bonding in the Pocket: The C3-Bromo is not just a heavy atom; in the crystal, it demonstrates

    
    -hole capability. In a kinase pocket, this Br can form a halogen bond with the carbonyl oxygen of the protein backbone (e.g., the hinge region), a high-affinity interaction often worth 1-2 kcal/mol of binding energy.
    
  • Solubility Prediction: The "Chain" packing motif predicted for this scaffold implies that breaking the crystal lattice requires more energy than breaking a dimer. Consequently, amorphous solid dispersions (ASDs) may be required for formulation to achieve adequate bioavailability compared to the 7-azaindole isomer.

References

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(11), 18461-18483. Link

  • Luo, Y., et al. (2025). "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray and DFT." Molecules, 30(23), 4525. Link

  • Bamborough, P., et al. (2012). "Systematic Analysis of the Pyrrolo[3,2-b]pyridine Scaffold in Kinase Inhibitor Design." Journal of Medicinal Chemistry.
  • Cambridge Crystallographic Data Centre (CCDC). "Search for Pyrrolo[3,2-b]pyridine Derivatives." Link

Technical Guide: Characterization and Purity Analysis of 3-Bromo-6-Methyl-5-Azaindole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 3-bromo-6-methyl-5-azaindole from Isomeric Impurities Content Type: Publish Comparison Guide

Executive Summary

In the development of kinase inhibitors and antiviral agents, the azaindole scaffold serves as a critical bioisostere for purine and indole systems.[1][2] 3-bromo-6-methyl-5-azaindole (3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine) is a high-value intermediate where regiochemical purity is paramount.

Isomeric impurities in this scaffold—specifically regioisomers of the bromine (C2 vs. C3) and positional isomers of the methyl group (C4 vs. C6) —often possess identical mass-to-charge (m/z) ratios, rendering standard LC-MS analysis insufficient. This guide outlines a multi-modal workflow to definitively distinguish the target molecule from its critical impurities using HPLC retention behavior and diagnostic NMR signatures.

Part 1: Structural Analysis & Impurity Profile

To validate the target, one must first understand the likely contaminants arising from the synthetic route (typically bromination of 6-methyl-5-azaindole).

Target vs. Critical Impurities

The primary structural challenge lies in distinguishing the target from:

  • The C2-Bromo Isomer: A thermodynamic byproduct often formed under high-temperature bromination or catalytic rearrangement.

  • The C4-Methyl Isomer: An impurity carried over from regio-isomeric starting materials (e.g., 3-methyl-4-nitropyridine vs. isomeric precursors).

  • The Dibromo Species: 2,3-dibromo-6-methyl-5-azaindole (over-bromination).

Visualizing the Isomers

The following diagram illustrates the structural differences and the key proton environments used for differentiation.

Azaindole_Isomers cluster_legend Key Differentiators Target TARGET 3-Bromo-6-methyl-5-azaindole (C3-Br, C6-Me) Impurity_2Br IMPURITY A 2-Bromo-6-methyl-5-azaindole (C2-Br, C6-Me) Target->Impurity_2Br Regioisomer (Bromine Position) Impurity_4Me IMPURITY B 3-Bromo-4-methyl-5-azaindole (C3-Br, C4-Me) Target->Impurity_4Me Positional Isomer (Methyl Position) Text Target has H2 proton (Singlet, Deshielded) Impurity A has H3 proton (Singlet, Shielded) Impurity B has different NOE pattern

Figure 1: Structural relationship between the target molecule and its most prevalent isomeric impurities.

Part 2: Chromatographic Separation (HPLC)

While MS is blind to these isomers, their polarity differs significantly due to the basicity of the pyridine nitrogen and the lipophilicity of the bromine atom.

Method Development Strategy
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.[2]

  • Rationale: The 3-bromo isomer is generally more retained than the non-brominated starting material but slightly less retained than the 2-bromo isomer due to the "ortho-effect" relative to the pyrrole NH, which influences hydrogen bonding with the stationary phase.

Comparative Retention Data (Typical)
CompoundRelative Retention Time (RRT)Polarity Insight
6-Methyl-5-azaindole (Starting Material)1.00Most polar; elutes first.
3-Bromo-6-methyl-5-azaindole (Target)~1.45Br increases lipophilicity significantly.
2-Bromo-6-methyl-5-azaindole ~1.55Often separates due to H-bond donor acidity changes.
2,3-Dibromo-6-methyl-5-azaindole ~1.80Most lipophilic; elutes last.

Note: RRT values are approximate and dependent on specific gradient slope and pH.

Part 3: Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for structural assignment. The distinction relies on the presence/absence of specific aromatic protons and Nuclear Overhauser Effect (NOE) interactions.[2]

Distinguishing C3-Br from C2-Br

The most common error is misidentifying the position of the bromine.

  • Target (3-Bromo):

    • Missing: H3 signal (typically ~6.4 - 6.6 ppm in parent azaindole).

    • Present: H2 Singlet . Due to the adjacent electron-withdrawing bromine and the pyrrole nitrogen, this proton is deshielded.

    • Shift:δ 7.6 – 7.9 ppm (s, 1H) .

  • Impurity (2-Bromo):

    • Missing: H2 signal.

    • Present: H3 Singlet . This proton is more shielded than H2.

    • Shift:δ 6.3 – 6.6 ppm (s, 1H) .

Diagnostic Rule: If you see a sharp singlet upfield near 6.5 ppm, you have the wrong regioisomer (2-bromo).[2]

Distinguishing C6-Methyl from C4-Methyl

The position of the methyl group on the pyridine ring (5-azaindole core) is confirmed via NOE or HMBC.

  • Target (6-Methyl):

    • Proton H4: Appears as a singlet (or weak doublet) at δ ~8.0 - 8.5 ppm .

    • Proton H7: Appears as a singlet at δ ~7.0 - 7.3 ppm .

    • NOE Interaction: Irradiating the Methyl group (δ ~2.5 ppm) will show a strong enhancement of H7 .[2] There should be NO enhancement of H4.

  • Impurity (4-Methyl):

    • Proton H6: Would be present (δ ~8.3 ppm).[2][3]

    • Proton H7: Would be present.

    • NOE Interaction: Irradiating the Methyl group (at C4) would show enhancement of H3 (if not brominated) or potentially the pyrrole NH, but not H7.[2]

Summary of NMR Shifts (DMSO-d6)
PositionSignal TypeTarget (3-Br-6-Me)Impurity (2-Br)Impurity (4-Me)
H2 SingletPresent (~7.7 ppm) AbsentPresent
H3 SingletAbsentPresent (~6.4 ppm) Absent
H4 SingletPresent (~8.3 ppm)PresentAbsent (Methyl here)
H6 SingletAbsent (Methyl here) AbsentPresent
H7 SingletPresent (~7.2 ppm)PresentPresent
Methyl Singlet~2.5 ppm~2.5 ppm~2.6 ppm

Part 4: Validation Workflow

The following decision tree provides a self-validating protocol for confirming the identity of synthesized batches.

Validation_Workflow Start Crude Product Isolated HPLC Step 1: HPLC Analysis (Check Purity & RRT) Start->HPLC NMR_1H Step 2: 1H NMR (DMSO-d6) (Check Aromatic Region) HPLC->NMR_1H Purity >95% Decision_H2 Is there a singlet at 7.5 - 8.0 ppm (H2)? NMR_1H->Decision_H2 Decision_H3 Is there a singlet at 6.3 - 6.6 ppm (H3)? Decision_H2->Decision_H3 No NOE_Check Step 3: 1D NOE / NOESY Irradiate Methyl Group Decision_H2->NOE_Check Yes Fail_Regio FAIL: 2-Bromo Isomer Detected Decision_H3->Fail_Regio Yes Decision_NOE NOE observed at H7? NOE_Check->Decision_NOE Pass PASS: Target Confirmed 3-Bromo-6-methyl-5-azaindole Decision_NOE->Pass Yes (H7 enhancement) Fail_Pos FAIL: Wrong Methyl Position (Likely 4-Me or 7-Me) Decision_NOE->Fail_Pos No

Figure 2: Step-by-step decision tree for validating the regiochemistry of 3-bromo-6-methyl-5-azaindole.

Part 5: Experimental Protocols

HPLC Purity Assessment
  • Sample Prep: Dissolve 0.5 mg of sample in 1 mL Acetonitrile/Water (50:50).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.[2]

  • Acceptance Criteria: Main peak >98% area; no significant peaks at RRT 1.55 (2-bromo isomer).

NMR Structural Confirmation
  • Solvent: DMSO-d6 (preferred over CDCl3 for solubility and peak separation of NH).

  • Concentration: ~10 mg in 0.6 mL.[4]

  • Key Observation: Verify the integration of the aromatic region. The integral ratio of the H2 singlet to the H4/H7 singlets must be exactly 1:1:1. Any deviation suggests a mixture of isomers.

Synthesis Note: Minimizing Impurities

To avoid the formation of the 2-bromo impurity, ensure the bromination reaction (typically using NBS or Br2) is conducted at controlled low temperatures (0°C to RT) .[2] High temperatures promote thermodynamic equilibration to the C2-bromo species. If starting from 6-methyl-5-azaindole, the C3 position is kinetically favored due to higher electron density [1].

References

  • Regioselective Bromination of Azaindoles

    • Title: Practical Regioselective Bromin
    • Source: ResearchG
    • URL:[Link]

  • NMR Characterization of Azaindole Isomers

    • Title: 1H-15N HMBC NMR as a tool for rapid identific
    • Source: PubMed / Drug Testing and Analysis.
    • URL:[Link]

  • General Azaindole Synthesis & Impurity Profiles

    • Title: Azaindoles in Medicinal Chemistry.[1][5][6][7]

    • Source: PharmaBlock White Paper.
  • Enzymatic & Chemical Halogenation Specifics

    • Title: Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR.[5][7]

    • Source: Frontiers in Bioengineering and Biotechnology.
    • URL:[Link]

Sources

Safety Operating Guide

3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine CAS: 1190323-01-3[1]

Part 1: Executive Safety Directive

Immediate Action Required: Treat 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine as a High-Hazard Halogenated Heterocycle . Due to the specific substitution pattern (bromine + fused pyrrolopyridine core), this compound must be segregated from general organic waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during downstream incineration and to avoid uncontrolled reactions with strong acids.[1][2]

Core Disposal Classification:

  • Primary Stream: Halogenated Organic Waste.

  • RCRA Status: Not explicitly P- or U-listed, but must be managed as Characteristic Hazardous Waste (Toxicity/Reactivity) under 40 CFR § 261.24 .[1]

  • Critical Incompatibility: Do NOT mix with strong oxidizing agents or concentrated acids (exothermic protonation of the pyridine nitrogen).

Part 2: Chemical Identity & Hazard Assessment

Before initiating disposal, verify the material identity to ensure correct waste stream profiling.[2]

Parameter Technical Detail
Chemical Name 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
CAS Number 1190323-01-3
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water .[1][3]
Acidity/Basicity Weak Base . The pyridine nitrogen (N-4) can accept protons.[1]
Inferred GHS Hazard Profile

Based on Structure-Activity Relationships (SAR) of analogous 3-bromo-pyrrolo[3,2-b]pyridines (e.g., CAS 23688-47-3).[1]

  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1]

  • Skin/Eye Corrosion: Category 1/2 (Causes serious eye damage/skin irritation).

  • STOT-SE: Category 3 (Respiratory Irritant).[1]

  • Signal Word: DANGER

Part 3: Waste Segregation Logic (Decision Tree)

The following diagram illustrates the mandatory decision logic for segregating this compound. This prevents cross-contamination of non-halogenated streams, which significantly increases disposal costs and safety risks.[1][2]

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Filter Cake) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Liquid Halogenated Stream A: Halogenated Organic SolidWaste->Halogenated Place in Solids Bin (Label: Halogenated) SolventCheck Solvent Composition? LiquidWaste->SolventCheck SolventCheck->Halogenated Contains DCM, Chloroform, or >2% Halogens NonHalogenated Stream B: Non-Halogenated Organic SolventCheck->NonHalogenated Pure MeOH/EtOH/DMSO (Trace Compound <1%) Aqueous Stream C: Aqueous Toxic SolventCheck->Aqueous Water/Buffer >90% NonHalogenated->Halogenated If Compound >2% w/v (Re-classify)

Figure 1: Waste segregation logic. Note that while small amounts of halogenated solute can sometimes go into non-halogenated streams (depending on local site permits), the best practice for brominated scaffolds is to default to the Halogenated Stream.[1][2]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Use this protocol for weighing boats, contaminated gloves, and bulk powder.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Do not use metal containers due to potential corrosion from slow hydrolysis of the bromine moiety.

  • Labeling:

    • Affix a hazardous waste label.[2][4]

    • Write the full chemical name: 3-Bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine .

    • Check flags: "Toxic," "Irritant," "Halogenated."[1][2]

  • Transfer:

    • Work inside a chemical fume hood.[2]

    • Dampen the powder slightly with mineral oil if it is chemically stable but dusty, to prevent inhalation (optional, only if dust is visible).[1][2]

    • Transfer solid waste into the container.[2]

  • Secondary Containment: Place the sealed jar into a secondary plastic bin before transport to the central accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for mother liquors, HPLC effluent, or reaction quenches.[1][2]

  • pH Check:

    • Ensure the waste solution is pH 6–10 .

    • Why? The pyrrolopyridine nitrogen is basic.[2] Mixing with highly acidic waste (pH < 2) can generate heat.[1] If the solution is acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the waste drum.[1][2]

  • Solvent Compatibility:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If the solvent is Methanol/DMSO :

      • Standard Practice: If the concentration of 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine is >1% , default to Halogenated Waste .[1] This ensures the bromine content is managed correctly during incineration.

      • Low Concentration (<0.1%): May be acceptable in Non-Halogenated streams (consult your facility's specific permit limits).[1]

  • HPLC Waste:

    • Effluent containing acetonitrile/water + 0.1% TFA and the compound must be collected in Halogenated Waste containers due to the presence of the brominated analyte, even if the mobile phase is non-halogenated.[2]

Part 5: Emergency Response (Spills)

In the event of a spill outside the fume hood, follow this immediate containment workflow.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill ActionSolid 1. Wet wipe/Cover 2. Scoop to Waste 3. Wash Surface SolidSpill->ActionSolid Avoid Dust ActionLiquid 1. Absorb (Vermiculite) 2. Scoop to Waste 3. Decontaminate LiquidSpill->ActionLiquid Contain Flow Disposal Dispose as Halogenated Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Spill response workflow.[1] Speed is critical to prevent tracking the compound into clean areas.[1]

Decontamination Solution: For final surface cleaning, use a 5% surfactant solution (e.g., Decon 90) followed by a water rinse.[1][2] Avoid using bleach (sodium hypochlorite) directly on the concentrated amine, as it may form reactive N-chloroamines.[1][2]

Part 6: Regulatory Compliance (US Focus)

  • EPA Waste Code: This specific compound is not P-listed or U-listed. However, if mixed with spent halogenated solvents (e.g., DCM), the entire mixture carries the F002 code.[1][2]

  • Incineration Requirement: As a halogenated organic, the ultimate disposal method utilized by your waste vendor (e.g., Veolia, Clean Harbors) will be High-Temperature Incineration with acid gas scrubbing to capture Hydrogen Bromide (HBr) generated during combustion.[1][2]

  • TSCA Status: For R&D use only. Ensure all waste manifests indicate "R&D Substance" if the CAS is not on the public TSCA inventory.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66958790 (Analog). Retrieved from [Link][1][3]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, we frequently handle novel heterocyclic building blocks. However, standardizing safety protocols for specialized compounds like 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1190323-01-3) [1] requires moving beyond generic lab rules.

Under the OSHA Laboratory Safety Standard (29 CFR 1910.1450), handling hazardous chemicals requires a documented Chemical Hygiene Plan (CHP) and the stringent use of Personal Protective Equipment (PPE)[2]. Furthermore, the American Chemical Society (ACS) mandates a holistic risk assessment, prioritizing engineering controls—such as fume hoods—before relying solely on PPE[3].

This guide synthesizes regulatory standards with field-proven insights to provide a self-validating, highly reliable operational plan for handling this specific brominated azaindole.

Chemical Profile & Hazard Causality

To select the correct PPE, we must first understand the mechanistic hazards of the molecule. Based on the chemical class and structural isomers, 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine triggers GHS hazard statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation)[4].

The Causality of the Hazard: Halogenated heterocycles are highly lipophilic. This property allows them to rapidly penetrate the stratum corneum (the outer layer of skin), leading to systemic absorption and severe localized dermatitis. The bromo-substituent increases the molecule's electrophilicity, making the fine powder a severe irritant to the ocular and respiratory mucous membranes. When dissolved in organic solvents like DMSO or DMF for high-throughput screening, the solvent acts as a carrier, drastically increasing the dermal permeability of the bromopyridine.

Personal Protective Equipment (PPE) Matrix

The following table outlines the mandatory PPE for handling this compound, summarizing the qualitative requirements and the scientific rationale behind each choice[5].

PPE CategorySpecificationCausality / Scientific Rationale
Eye/Face ANSI Z87.1 Indirect Vented GogglesStandard safety glasses lack an orbital seal. Ambient micro-currents can aerosolize this H335-rated powder; an orbital seal prevents particulates from bypassing the lens.
Hands (Dry) Heavy-Duty Nitrile (≥ 5 mil)Provides a sufficient physical barrier against dry brominated powders during weighing and transfer.
Hands (Wet) Butyl Rubber or Double-Gloved NitrileSolvents like DMSO rapidly pull lipophilic bromopyridines through standard nitrile micropores. Double-gloving provides a critical 3-minute window to doff the outer glove upon contact.
Body Fully Buttoned, FR-Rated Lab CoatPrevents dermal exposure. A Flame-Resistant (FR) rating is required if the compound is being solubilized in highly flammable solvents (e.g., Methanol).
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of respiratory irritants. Note: Respirators are a secondary defense; all handling must occur inside a certified fume hood.

Operational Workflow Visualization

The following workflow illustrates the logical progression of handling 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine, ensuring that safety and disposal are integrated into the experimental design.

PPE_Workflow Start 1. Risk Assessment & Fume Hood Check Donning 2. Don PPE (Double Nitrile, Goggles, Coat) Start->Donning Handling 3. Handle 3-Bromo-6-methyl- 1H-pyrrolo[3,2-b]pyridine Donning->Handling Spill Spill Detected? Handling->Spill SpillProtocol 4a. Execute Spill Response Plan Spill->SpillProtocol Yes Disposal 4b. Chemical Disposal & Decontamination Spill->Disposal No SpillProtocol->Disposal Doffing 5. Doff PPE & Wash Hands Disposal->Doffing

Figure 1: Safe handling and spill response workflow for 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine.

Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Follow these steps to ensure absolute containment of the compound.

Phase 1: Pre-Operational Readiness
  • Fume Hood Certification: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

    • Validation Checkpoint: Tape a small piece of Kimwipe to the bottom of the sash. If it pulls inward steadily without fluttering erratically, directional airflow is validated.

  • Static Mitigation: 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine can hold a static charge. Wipe spatulas and weigh boats with an anti-static zero-charge gun, or use grounded metal spatulas.

    • Causality: Static repulsion can cause the fine powder to "jump" off the spatula, contaminating the hood and increasing aerosolization risks.

Phase 2: Execution & Solubilization
  • Weighing: Tare the anti-static weigh boat. Carefully transfer the compound using slow, deliberate movements.

  • Solubilization: If preparing a stock solution, add the solvent directly to the pre-weighed vial inside the hood. Cap tightly before vortexing.

    • Validation Checkpoint: Before vortexing, invert the sealed vial twice manually. If no solvent leaks are detected around the cap thread, it is safe to vortex.

    • Causality: Vortexing an open or poorly sealed tube guarantees the aerosolization of a highly concentrated, skin-permeable toxicant.

Phase 3: Decontamination & Doffing
  • Surface Decontamination: Wipe down the balance and hood surface with a compatible solvent (e.g., 70% isopropanol), followed by a secondary wipe with soap and water.

  • Doffing Sequence: Remove outer gloves inside the hood to contain the heaviest contamination. Remove the lab coat, then safety goggles. Remove inner gloves last. Wash hands immediately with soap and water.

Spill Response & Halogenated Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent exposure.

Spill Response:

  • Dry Powder Spill: Do not sweep with a brush, as this generates toxic dust. Cover the powder gently with damp paper towels to suppress aerosolization, then carefully gather the mass into a hazardous waste container.

  • Solution Spill: Absorb with inert materials (e.g., vermiculite or universal spill pads). Do not use combustible sawdust.

Waste Disposal Plan:

  • Classification: All materials contacting this compound must be classified as Halogenated Organic Waste .

  • Causality: The bromine atom dictates that this waste cannot be mixed with standard non-halogenated streams. Incineration of halogenated compounds requires specialized high-temperature scrubbers. If mixed with regular waste and incinerated improperly, brominated compounds can catalyze the formation of highly toxic dioxins and furans.

References

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." Available at: [Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.